2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride
Description
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Properties
IUPAC Name |
2-methyl-2,9-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-6-4-9(8-11)3-2-5-10-7-9;;/h10H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCVGDHJMNBCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857375 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-66-5, 1864061-96-0 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,7-diazaspiro[4.5]decane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the Diazaspiro[4.5]decane Core
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer both structural rigidity and synthetic accessibility is paramount. Among these, spirocyclic scaffolds have emerged as "privileged structures," affording a three-dimensional topology that can enhance target engagement and improve physicochemical properties.[1] The 2,7-diazaspiro[4.5]decane framework, a key heterocyclic motif, has garnered considerable attention for its utility as a versatile template in the design of innovative therapeutic agents. Its constrained conformation, in contrast to more flexible aliphatic diamines, provides a unique spatial arrangement of nitrogen atoms, which can be pivotal for high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs) and kinases.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a prominent member of this class, 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride, tailored for researchers, scientists, and professionals in drug development.
Molecular and Physicochemical Profile
This compound is the hydrochloride salt of the parent amine, rendering it a more stable, crystalline solid that is amenable to handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀Cl₂N₂ | [4] |
| Molecular Weight | 227.18 g/mol | Inferred from Formula |
| Canonical SMILES | CN1CCC2(C1)CCCNC2.Cl.Cl | [4] |
| InChIKey | BASGGIUQFOKXEP-UHFFFAOYSA-N | [4] |
| CAS Number | 1864061-96-0 | [5][6] |
Further physicochemical data such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Structural Elucidation
The synthesis of this compound can be logically approached through the reduction of a corresponding lactam precursor. While a specific detailed protocol for this exact compound is not widely published in peer-reviewed journals, a general and plausible synthetic pathway can be outlined based on established chemical principles and related literature.
A likely precursor for the synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane is 2-Methyl-2,7-diazaspiro[4.5]decan-1-one. The synthesis of the target compound would then proceed via the reduction of the amide functionality within this precursor.
Figure 1: Plausible synthetic route to this compound.
Experimental Protocol: Amide Reduction (Exemplary)
The following is a generalized protocol for the reduction of a lactam, which serves as a foundational method that would require optimization for the specific substrate.
Materials:
-
2-Methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
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Sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Precursor: The 2-Methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is first neutralized to its free base and then dissolved in anhydrous THF. This solution is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux for several hours, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
Purification and Salt Formation: The solvent is removed under reduced pressure to yield the crude free base of 2-Methyl-2,7-diazaspiro[4.5]decane. This is then dissolved in a suitable solvent and treated with a solution of HCl to precipitate the dihydrochloride salt, which can be further purified by recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the spirocyclic system. Key expected signals would include:
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A singlet corresponding to the N-methyl group.
-
Multiple multiplets in the aliphatic region corresponding to the methylene protons of the pyrrolidine and piperidine rings.
-
Broad signals associated with the amine protons, which may exchange with deuterium in deuterated solvents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for:
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The N-methyl carbon.
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The spirocyclic carbon atom.
-
The various methylene carbons of the two rings.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for the functional groups present:
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N-H stretching vibrations for the secondary amine (as the hydrochloride salt, these may be broadened).
-
C-H stretching vibrations for the aliphatic methyl and methylene groups.
-
C-N stretching vibrations.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the free base. The expected molecular ion peak [M+H]⁺ for the free base (C₉H₁₈N₂) would be observed at m/z 155.15.[4]
Applications in Drug Discovery and Medicinal Chemistry
The 2,7-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, with derivatives being investigated for a range of therapeutic targets.
Figure 2: Therapeutic areas where the diazaspiro[4.5]decane scaffold has been explored.
The rigid nature of the spirocyclic system can lead to improved selectivity and potency of drug candidates. For instance, derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease and as RIPK1 kinase inhibitors to combat necroptosis.[7][8] Furthermore, other diazaspiro[4.5]decan-1-one derivatives have shown promise as antifungal agents by inhibiting chitin synthase.[1] More recently, the 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold has been utilized to develop potent inhibitors of the KRAS-G12D oncogene.[9]
Safety and Handling
Based on available safety data for the dihydrochloride salt, this compound is considered harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound represents a foundational building block within a class of spirocyclic diamines that hold significant promise in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a valuable starting point for the design of novel therapeutics with potentially enhanced pharmacological profiles. While detailed experimental data for this specific compound is not extensively documented in publicly accessible peer-reviewed literature, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and the broader context of its utility in drug discovery. Further empirical investigation into its physicochemical properties and biological activity is warranted to fully exploit its potential.
References
- Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Eur J Med Chem. 2019 Nov 15;182:111669. doi: 10.1016/j.ejmech.2019.111669.
- 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Comput Biol Med. 2025 Jan 2;182:111437. doi: 10.1016/j.compbiomed.2025.111437.
-
PubChemLite. 2-methyl-2,7-diazaspiro[4.5]decane. Available from: [Link]
- One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Org Biomol Chem. 2014 Aug 7;12(29):5356-9. doi: 10.1039/c4ob00516c.
-
Chemsigma. 2,7-Diazaspiro[4.5]decan-1-one,2-methyl-, hydrochloride (1:1) [1153767-88-4]. Available from: [Link]
-
2-METHYL-2,7-DIAZASPIRO[4.5]DECANE 2HCL. Available from: [Link]
-
PubChem. 2-Methyl-1,6-dioxaspiro(4.5)decane. Available from: [Link]
-
PubChem. 8-Azaspiro(4.5)decane. Available from: [Link]
- Google Patents. CN117425654A - 2,8-diazaspiro[4.5]decane compound.
- Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022 Feb 24;65(4):3151-3172. doi: 10.1021/acs.jmedchem.1c01137.
- Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem. 2022 Apr 1;59:116686. doi: 10.1016/j.bmc.2022.116686.
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2021, 2021(2), M1228; [Link].
- Google Patents. CN102070633B - Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.
- Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorg Med Chem Lett. 2018 Dec 15;28(23-24):3654-3658. doi: 10.1016/j.bmcl.2018.10.033.
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Google Patents. US20090176849A1 - Process for the preparation of 2-alkyl-1-((2'-substituted-biphenyl-4-yl) Methyl)-imidazole, dihydroimidazole or benzimidazloe derivatives.
-
PubChemLite. 1-methyl-1,7-diazaspiro[4.5]decane dihydrochloride. Available from: [Link]
-
Stenutz. 2-methylspiro[4.5]decane. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 2-methyl-2,7-diazaspiro[4.5]decane (C9H18N2) [pubchemlite.lcsb.uni.lu]
- 5. This compound(1864061-96-0) 1H NMR [m.chemicalbook.com]
- 6. 2-METHYL-2,7-DIAZASPIRO[4.5]DECANE 2HCL [chemdict.com]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride (CAS No. 1864061-96-0)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly valuable class of building blocks. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets. Among these, diazaspiroalkanes have garnered significant attention due to their synthetic tractability and their prevalence in biologically active molecules.[1][2]
This guide focuses on a specific, yet promising, member of this family: This compound . This compound represents a versatile scaffold for the development of novel therapeutics, particularly in the realm of neuroscience and inflammatory diseases.[3][4] Its structure, featuring a pyrrolidine ring fused spirocyclically to a piperidine ring with a strategic methyl substitution, provides a unique vector for chemical modification and optimization of pharmacological properties. This document serves as a comprehensive technical resource, detailing the compound's properties, a plausible synthetic pathway, analytical characterization, and its potential applications in drug development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. This compound is typically supplied as a solid, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1864061-96-0 | [5] |
| Molecular Formula | C₉H₂₀Cl₂N₂ | |
| Molecular Weight | 227.18 g/mol | Inferred from formula |
| Physical Form | Solid | |
| Purity | Typically >97% | [6] |
| InChI Key | JTCVGDHJMNBCEH-UHFFFAOYSA-N | |
| Storage | Store at room temperature, keep dry and cool. |
Synthesis and Characterization: A Proposed Pathway
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a logical and efficient synthesis can be devised based on established methods for constructing similar diazaspiro[4.5]decane cores.[1][7] The synthesis often starts from a suitable piperidone derivative and involves the construction of the second nitrogen-containing ring. A potential precursor for this synthesis is 2-Methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride.[8][9][10]
Proposed Synthetic Workflow
The following diagram illustrates a plausible multi-step synthesis, beginning with a protected piperidone and culminating in the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of Amide Precursor
This protocol outlines the critical reduction step to form the core diamine structure from its corresponding amide.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LAH) (4 eq.) in anhydrous Tetrahydrofuran (THF).
-
Addition of Precursor: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 2-Methyl-N-Boc-2,7-diazaspiro[4.5]decan-1-one (1 eq.) in anhydrous THF to the stirred suspension. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Extraction: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
-
Final Step (Deprotection and Salt Formation): The purified N-Boc protected diamine is dissolved in a suitable solvent like dioxane or methanol, and a solution of HCl in the same solvent is added to effect deprotection and precipitation of the final dihydrochloride salt.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic peaks for the methyl group, as well as the various methylene protons of the two rings.[11] The integration of these signals should correspond to the number of protons in each environment. ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the free base (C₉H₁₈N₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the secondary amine and the hydrochloride salt, as well as C-H stretching and bending vibrations.
Applications in Drug Discovery and Development
The 2,7-diazaspiro[4.5]decane scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity.[1][2] The specific substitution pattern of this compound makes it an attractive starting point for library synthesis in several therapeutic areas.
Potential Therapeutic Targets
-
Central Nervous System (CNS) Disorders: Spirocyclic diamines have been investigated for their potential as antidepressants and for treating other CNS disorders. They can act as monoamine reuptake inhibitors or as antagonists at various neurotransmitter receptors.[3] The 2-methyl group can provide a handle for further derivatization to fine-tune activity and selectivity.
-
Inflammatory Diseases: Derivatives of diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of TYK2/JAK1 kinases, which are key mediators in inflammatory signaling pathways.[4] This suggests that the core scaffold of 2-Methyl-2,7-diazaspiro[4.5]decane could be elaborated to target these kinases for the treatment of conditions like inflammatory bowel disease.
-
Receptor Antagonists: The related 6,7-diazaspiro[4.5]decane scaffold has been successfully employed in the development of Neurokinin-1 (NK1) receptor antagonists, which have applications as antiemetics.[12] This demonstrates the utility of this spirocyclic system in targeting G-protein coupled receptors.
Scaffold Decoration and Library Synthesis
The true value of 2-Methyl-2,7-diazaspiro[4.5]decane lies in its potential for chemical modification. The secondary amine at the 7-position is a prime site for derivatization through reactions such as acylation, alkylation, and reductive amination, allowing for the rapid generation of a library of analogues with diverse properties.
Caption: Diversification potential of the 2-Methyl-2,7-diazaspiro[4.5]decane scaffold.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for similar compounds, it may be harmful if swallowed and cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood.
-
Storage: Keep the container tightly closed in a dry and cool place.
Conclusion
This compound is a valuable building block for modern medicinal chemistry. Its spirocyclic, three-dimensional structure offers a compelling alternative to traditional flat scaffolds. While detailed biological data for this specific compound is sparse in the public domain, the extensive research on related diazaspiro[4.5]decane derivatives strongly suggests its potential as a starting point for the discovery of novel therapeutics targeting a range of diseases, from CNS disorders to inflammatory conditions. The synthetic accessibility and potential for diverse chemical modification make it a highly attractive scaffold for researchers and drug development professionals seeking to explore new and promising areas of chemical space.
References
-
Darsaraee, M., et al. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]
-
Burtoloso, A. C. B., et al. (2018). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
-
Darsaraee, M., et al. (2020). Structure and synthesis of spirocyclic diamine scaffolds 1a-4a and derivatives. ResearchGate. Available at: [Link]
-
Tian, G., et al. (2022). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. Available at: [Link]
-
Reymond Group. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group Website. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 2-Azaspiro(4.5)decane. PubChem Database. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 3. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | CAS DataBase [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. 2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 9. 2-METHYL-2,7-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE [chemicalbook.com]
- 10. 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound(1864061-96-0) 1H NMR [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
synthesis and characterization of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The 2,7-diazaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive building block for novel therapeutic agents. Derivatives of this and related diazaspirocyclic systems have shown potential in a range of therapeutic areas, including as antibacterial, antifungal, and antidepressant agents.[1][2] The introduction of a methyl group at the 2-position, as in 2-Methyl-2,7-diazaspiro[4.5]decane, modulates the basicity and steric environment of one of the nitrogen atoms, offering a handle for fine-tuning the pharmacological properties of drug candidates. This guide provides a detailed technical overview of a robust synthetic route to its dihydrochloride salt and a comprehensive approach to its structural characterization.
Part 1: Synthesis of this compound
The synthesis of the target compound is most efficiently achieved through a two-step process starting from the commercially available precursor, 2-methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride.[3] The core of this synthesis is the reduction of the lactam (cyclic amide) functionality to a cyclic amine.
Overall Synthetic Scheme
Caption: Synthetic workflow for this compound.
Step 1: Reduction of 2-Methyl-2,7-diazaspiro[4.5]decan-1-one
Causality Behind Experimental Choices: The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is critical. While milder reagents like sodium borohydride are effective for ketones and aldehydes, they are generally unreactive towards amides. LiAlH₄ is a potent, non-selective reducing agent capable of reducing the carbonyl of the lactam to a methylene group (-C=O to -CH₂-), thus yielding the desired diamine. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the hydride.
Experimental Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 2-methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (1.0 eq.) in a minimal amount of anhydrous THF. Note: It may be necessary to first neutralize the hydrochloride salt with a suitable base (e.g., one equivalent of sodium hydroxide) and extract the free lactam into an organic solvent, which is then dried and concentrated before being dissolved in THF for the reduction.
-
Reaction: Slowly add the solution of the lactam to the LiAlH₄ suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-Methyl-2,7-diazaspiro[4.5]decane free base.
Step 2: Formation of the Dihydrochloride Salt
Causality Behind Experimental Choices: The dihydrochloride salt is typically preferred for pharmaceutical applications due to its improved stability, crystallinity, and aqueous solubility compared to the free base. The formation is a straightforward acid-base reaction. Anhydrous conditions are preferred to prevent the introduction of water into the final product.
Experimental Protocol:
-
Dissolution: Dissolve the crude free base obtained from Step 1 in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of anhydrous HCl (2.2 equivalents) in the same solvent with vigorous stirring.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid. Recrystallization from a solvent system like methanol/acetonitrile can be performed for further purification.
Part 2: Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
Molecular Structure
Caption: Structure of 2-Methyl-2,7-diazaspiro[4.5]decane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[4] For the dihydrochloride salt, spectra are typically recorded in D₂O or DMSO-d₆.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Expected Signals:
-
N-CH₃: A singlet integrating to 3 protons, shifted downfield due to the adjacent positively charged nitrogen.
-
Piperidine Ring Protons (C6, C8, C9, C10): A series of complex multiplets due to the protons on the six-membered ring.
-
Pyrrolidine Ring Protons (C1, C3, C4): Multiplets corresponding to the protons on the five-membered ring, adjacent to the methyl-substituted nitrogen.
-
N-H Protons: Two broad signals corresponding to the protons on the two nitrogen atoms (if in DMSO-d₆; they will exchange with the solvent in D₂O and may not be visible).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
-
Expected Signals:
-
N-CH₃: One signal in the upfield region.
-
Spiro Carbon (C5): A unique quaternary carbon signal, typically in the mid-field region.
-
Piperidine Ring Carbons (C6, C8, C9, C10): Four distinct signals for the methylene groups of the six-membered ring.
-
Pyrrolidine Ring Carbons (C1, C3, C4): Three signals for the carbons of the five-membered ring.
-
| Predicted Spectroscopic Data | ¹H NMR (in D₂O) | ¹³C NMR (in D₂O) |
| Chemical Shift (δ, ppm) | ~3.0 (s, 3H, N-CH₃), ~3.2-3.8 (m, CH₂ adjacent to N), ~1.8-2.2 (m, other ring CH₂) | ~45 (N-CH₃), ~50-65 (C atoms adjacent to N), ~25-40 (other ring C), ~70 (Spiro C) |
| Purity Assessment | Integration of signals should correspond to the number of protons. Absence of signals from starting material or solvents. | The number of observed signals should match the number of unique carbons. Absence of extraneous peaks. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample into the ESI source. The analysis is typically run in positive ion mode.
-
Data Interpretation: The free base (C₉H₁₈N₂) has a monoisotopic mass of 154.1470 Da.[5] Expect to see the [M+H]⁺ ion at m/z ≈ 155.1543. The presence of this peak confirms the molecular weight of the free base.
| Mass Spectrometry Data | Expected Value |
| Molecular Formula | C₉H₁₈N₂ (Free Base) |
| Monoisotopic Mass | 154.1470 Da |
| Observed Ion (ESI-MS) | [M+H]⁺ ≈ 155.1543 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid dihydrochloride salt directly on the ATR crystal.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation:
-
N-H Stretch: A very broad and strong absorption in the 2400-3000 cm⁻¹ region is characteristic of secondary and tertiary ammonium salts (R₂N⁺H₂ and R₃N⁺H). This is often the most prominent feature.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the rings and the methyl group.
-
Fingerprint Region: A complex pattern of signals below 1500 cm⁻¹ that is unique to the molecule.
-
| Infrared Spectroscopy Data | Expected Absorption (cm⁻¹) | Vibrational Mode |
| Key Signals | 2400-3000 (very broad, strong) | N⁺-H stretch (ammonium salt) |
| 2850-2960 (medium-strong) | C-H stretch (aliphatic) | |
| 1400-1470 (variable) | C-H bend (scissoring/bending) |
Conclusion
The are straightforward processes rooted in fundamental organic chemistry principles. The robust lactam reduction followed by salt formation provides a reliable route to this valuable scaffold. A combination of NMR, MS, and IR spectroscopy allows for unambiguous confirmation of its structure and assessment of its purity, ensuring its suitability for further use in drug discovery and development pipelines.
References
-
ResearchGate. (2022, October). Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione (2) in: a CCl4 and b crystalline powder. Retrieved from [Link]
- Groutas, W. C., et al. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(3-4), 149-160.
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. Available from: [Link]
- Isidro-Llobet, A., et al. (1993). Enantiospecific synthesis from D-fructose of (2S,5R)- and (2R,5R)-2-methyl-1,6-dioxaspiro[4.5]decane. Journal of Chemical Ecology, 19(6), 1265-1283.
- Ogurtsov, V. A., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 69(10), 2017-2019.
- Hu, Y., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
- Groutas, W. C., et al. (1985). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 28(8), 1106-1109.
-
PubChem. (n.d.). 2-Methyl-1,6-dioxaspiro(4.5)decane. Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-2,7-diazaspiro[4.5]decane. Retrieved from [Link]
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Szafraniec, J., et al. (2025). The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. Frontiers in Chemistry, 13.
- Al-Obaidi, A., & Al-Attar, Z. (2018). Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. Journal of Pharmaceutical Sciences, 108(3), 1118-1126.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- de la Cruz, G. G., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(38), 23457-23473.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
National Institute of Standards and Technology. (n.d.). Undecane, 2-methyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
Bhattacharyya, D. (2023, May 23). Infrared IR Spectroscopy in Metabolomics. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
- Ramachandran, P. V., & Kulkarni, A. S. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 332-345.
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Spiro[4.5]decane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-2,7-diazaspiro[4.5]decane. Retrieved from [Link]
- Mori, K., & Ikunaka, M. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839.
Sources
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. PubChemLite - 2-methyl-2,7-diazaspiro[4.5]decane (C9H18N2) [pubchemlite.lcsb.uni.lu]
- 6. Frontiers | The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products [frontiersin.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride, a spirocyclic diamine of interest in medicinal chemistry and drug development. Understanding the structural features of this molecule is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its unambiguous identification and characterization. This document offers a detailed interpretation of the available spectroscopic data, grounded in established principles and supported by authoritative references.
Molecular Structure and Spectroscopic Overview
This compound is a bicyclic organic compound featuring a pyrrolidine ring and a piperidine ring sharing a single carbon atom (the spiro center). The presence of two nitrogen atoms, one tertiary (N-methylated) and one secondary, which are protonated in the dihydrochloride salt form, dictates the key spectroscopic features of the molecule.
Molecular Structure of this compound
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring NMR spectra of small molecules like the target compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as it can influence chemical shifts.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[2]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or a residual solvent peak.
¹H NMR Data and Interpretation
While the specific, experimentally determined high-resolution ¹H NMR spectrum data for this compound is not publicly available in detail, the expected resonances can be predicted based on the structure and data from similar compounds. ChemicalBook indicates the availability of a ¹H NMR spectrum for this compound.[3]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.5 - 3.0 | Singlet | 3H |
| Pyrrolidine CH₂ (adjacent to N⁺) | ~3.0 - 3.5 | Multiplet | 4H |
| Piperidine CH₂ (adjacent to N⁺H₂) | ~2.8 - 3.3 | Multiplet | 4H |
| Pyrrolidine/Piperidine CH₂ (β to N) | ~1.5 - 2.2 | Multiplet | 4H |
| N⁺H₂ | Variable (broad) | Singlet | 2H |
-
N-Methyl Protons: A characteristic singlet for the N-methyl group is expected. Its chemical shift will be downfield due to the electron-withdrawing effect of the adjacent positively charged nitrogen atom.
-
Methylene Protons: The methylene protons of both the pyrrolidine and piperidine rings will appear as complex multiplets due to spin-spin coupling with neighboring protons. The protons on carbons adjacent to the nitrogen atoms will be deshielded and resonate at a lower field compared to the other methylene protons.
-
Amine Protons: The protons on the protonated secondary amine (N⁺H₂) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Data and Interpretation
Similar to the ¹H NMR, detailed experimental ¹³C NMR data is noted as available from sources like ChemicalBook but not fully accessible in public databases.[4] The expected chemical shifts can be inferred from the molecular structure.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~45 - 55 |
| Spiro C | ~60 - 70 |
| Pyrrolidine C (adjacent to N⁺) | ~50 - 60 |
| Piperidine C (adjacent to N⁺H₂) | ~40 - 50 |
| Pyrrolidine/Piperidine C (β to N) | ~20 - 30 |
-
Spiro Carbon: The quaternary spiro carbon is a key feature and is expected to have a distinct chemical shift.
-
Carbons Adjacent to Nitrogen: The carbons directly bonded to the nitrogen atoms will be deshielded and appear at a lower field.
-
Aliphatic Carbons: The remaining methylene carbons in the rings will resonate in the typical aliphatic region. Due to the molecule's asymmetry, all methylene carbons are expected to be chemically non-equivalent, leading to distinct signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Solid-State IR
For a solid sample like this compound, a common method for obtaining an IR spectrum is using a potassium bromide (KBr) pellet:
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg).
-
Pellet Formation: The mixture is compressed under high pressure to form a translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine hydrochloride and the aliphatic C-H bonds.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N⁺-H Stretch (secondary amine salt) | 2700 - 2250 (broad) | Strong |
| C-H Stretch (aliphatic) | 2950 - 2850 | Strong |
| N⁺-H Bend (secondary amine salt) | 1620 - 1560 | Medium |
| C-H Bend (aliphatic) | 1470 - 1350 | Medium |
| C-N Stretch | 1250 - 1020 | Medium-Weak |
-
N⁺-H Stretching: The most prominent feature for the dihydrochloride salt will be a broad and strong absorption band in the 2700-2250 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations in a secondary amine salt.[4][5]
-
C-H Stretching: Strong absorptions corresponding to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups will be observed in the 2950-2850 cm⁻¹ range.[6]
-
N⁺-H Bending: A medium intensity band between 1620 and 1560 cm⁻¹ is expected for the N⁺-H bending vibration.[5]
-
C-N Stretching: The C-N stretching vibrations of the aliphatic amines will likely appear as medium to weak bands in the 1250-1020 cm⁻¹ region.[6]
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, soft ionization techniques like Electrospray Ionization (ESI) are typically used for polar molecules like amine salts, as they minimize fragmentation and usually produce a protonated molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, sometimes with a small amount of acid (e.g., formic acid) to aid ionization.
-
Ionization: The solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
MS Data and Interpretation
The mass spectrum of 2-Methyl-2,7-diazaspiro[4.5]decane (free base, C₉H₁₈N₂) has a molecular weight of 154.25 g/mol . In the positive ion ESI-MS of the dihydrochloride salt, the most abundant ion is expected to be the protonated molecule [M+H]⁺, where M is the free base.
Table 4: Predicted m/z Values in ESI-MS
| Ion | Predicted m/z |
| [M+H]⁺ | 155.15 |
| [M+Na]⁺ | 177.14 |
-
Protonated Molecule: The base peak in the ESI-MS spectrum is expected to be at m/z 155.15, corresponding to the protonated free base [C₉H₁₈N₂ + H]⁺.
-
Fragmentation: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would provide further structural information. Common fragmentation pathways for piperidine derivatives include ring opening and cleavage adjacent to the nitrogen atom (α-cleavage).[7]
Illustrative Fragmentation Pathway
Caption: A simplified representation of potential fragmentation pathways in MS/MS.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on the known behavior of similar chemical entities, aligns with the expected functionalities and connectivity of this spirocyclic diamine. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is fundamental for quality control, reaction monitoring, and further investigation of this compound's potential applications.
References
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
-
Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methylpiperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,6-dioxaspiro(4.5)decane. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound(1864061-96-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-METHYL-2,7-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE [chemicalbook.com]
- 5. 2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 6. This compound(1864061-96-0) 1H NMR spectrum [chemicalbook.com]
- 7. PubChemLite - 2-methyl-2,7-diazaspiro[4.5]decane (C9H18N2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine that has garnered interest within the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique scaffold for the development of novel therapeutic agents. The physicochemical properties of this compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. This information is intended to empower researchers to effectively utilize this compound in their drug design and development endeavors.
Chemical Identity and Structure
The unique architecture of 2-Methyl-2,7-diazaspiro[4.5]decane features a piperidine ring and a pyrrolidine ring sharing a single carbon atom. The presence of two nitrogen atoms, one tertiary and one secondary in the free base, provides sites for protonation, rendering the dihydrochloride salt form.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1864061-96-0[1][2] |
| Molecular Formula | C₉H₂₀Cl₂N₂[3] |
| Molecular Weight | 227.17 g/mol [3][4] |
| Canonical SMILES | CN1CCC2(C1)CCCNC2.Cl.Cl |
| InChI Key | JTCVGDHJMNBCEH-UHFFFAOYSA-N |
| Physical Form | Solid |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for successful drug development. These properties dictate the compound's behavior from formulation to its interaction with the biological target.
| Property | Value | Source |
| Melting Point | Not experimentally determined. | - |
| Aqueous Solubility | Predicted to be high due to the dihydrochloride salt form. | - |
| pKa (Predicted) | pKa₁: ~9.5 - 10.5 (secondary amine), pKa₂: ~7.5 - 8.5 (tertiary amine) | Computational Prediction |
| LogP (Predicted for free base) | 0.6917 | ChemScene[3] |
Significance of Physicochemical Properties in Drug Discovery
-
Melting Point: The melting point of a compound is an indicator of its purity and the strength of its crystal lattice. For a dihydrochloride salt, a high melting point is generally expected. This property is critical for formulation development, particularly for solid dosage forms.
-
Aqueous Solubility: As a dihydrochloride salt, 2-Methyl-2,7-diazaspiro[4.5]decane is anticipated to have good aqueous solubility. High water solubility is often a desirable trait for drug candidates, as it can facilitate formulation and improve bioavailability, especially for oral and parenteral administration.
-
pKa: The acid dissociation constants (pKa) are crucial for understanding the ionization state of the molecule at different physiological pH values. With two amine groups, 2-Methyl-2,7-diazaspiro[4.5]decane will have two pKa values. The predicted pKa values suggest that at physiological pH (around 7.4), the secondary amine will be predominantly protonated, while the tertiary amine will exist as a mixture of protonated and neutral forms. This ionization state significantly influences the compound's solubility, permeability across biological membranes, and binding to its target. The ability to accurately predict the pKa of diamines using computational methods, such as density functional theory (DFT) with a Poisson-Boltzmann continuum solvent model, has been demonstrated to provide results with a mean absolute error of less than 0.5 pKa units when solution-phase optimized geometries are used[5][6].
-
LogP: The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted LogP for the free base suggests a relatively low lipophilicity. This is an important parameter for predicting a drug's absorption, distribution, and potential for crossing the blood-brain barrier.
Experimental Protocols
To provide a practical framework for researchers, this section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property used to characterize a solid compound and assess its purity. The capillary method is a standard and widely accepted technique.
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube by tapping the sealed end on a hard surface until the desired sample height (2-3 mm) is achieved.
-
Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
For a preliminary determination, a rapid heating rate can be used to estimate the approximate melting range.
-
For an accurate determination, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
-
Data Recording: Carefully observe the sample and record the temperature at which the first signs of melting are observed (onset) and the temperature at which the last solid particle melts (completion). The recorded melting point should be reported as a range.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This method ensures that a saturated solution is formed and that the measurement reflects the true solubility.
Sources
The Emerging Potential of 2-Methyl-2,7-diazaspiro[4.5]decane Derivatives as Modulators of Nicotinic Acetylcholine Receptors: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold in CNS Drug Discovery
The 2,7-diazaspiro[4.5]decane framework represents a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that is increasingly exploited for the development of novel central nervous system (CNS) therapeutics. Its unique conformational constraints provide a foundation for designing ligands with high affinity and selectivity for various biological targets. While diverse biological activities have been reported for various isomers of the diazaspiro[4.5]decane core, this guide will focus on the prospective and compelling biological activity of 2-Methyl-2,7-diazaspiro[4.5]decane derivatives as modulators of the α7 nicotinic acetylcholine receptor (nAChR).
The α7 nAChR is a ligand-gated ion channel that has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][2][3][4] This receptor plays a critical role in cognitive processes, neuroinflammation, and synaptic plasticity.[3] Modulation of the α7 nAChR, particularly through positive allosteric modulation, presents a sophisticated therapeutic strategy to enhance cholinergic signaling without causing the rapid receptor desensitization often associated with direct agonists.[1][5]
This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 2-Methyl-2,7-diazaspiro[4.5]decane derivatives, with a primary focus on their putative role as α7 nAChR modulators. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and outline the structure-activity relationships that may guide future drug discovery efforts in this promising chemical space.
Synthesis of the 2,7-diazaspiro[4.5]decane Core Scaffold
The synthesis of the 2,7-diazaspiro[4.5]decane core is a critical first step in the exploration of its derivatives. Various synthetic strategies can be employed, often involving multi-step sequences to construct the spirocyclic system. A representative approach involves the differential protection and functionalization of the two nitrogen atoms, which is crucial for building a diverse chemical library. While numerous methods exist for related spirocyclic systems, a key strategy for the 2,7-diazaspiro[4.5]decane scaffold allows for selective access to mono-N-methylated isomers, which is directly relevant to the topic of this guide.[6]
Representative Synthetic Protocol: Multi-step Synthesis of the 2,7-diazaspiro[4.5]decane Core
The following protocol outlines a conceptual pathway for the synthesis of the 2,7-diazaspiro[4.5]decane scaffold, based on established methods for similar structures.
-
Step 1: Formation of a Piperidine Precursor: The synthesis often commences with a suitably functionalized piperidine ring, which will form one of the rings of the spirocyclic system.
-
Step 2: Annulation to Form the Spirocyclic System: A second nitrogen-containing ring is then constructed onto the piperidine precursor. This can be achieved through various cyclization strategies, such as intramolecular cyclization of an olefinic precursor.[7]
-
Step 3: Differential Protection: To allow for selective functionalization, the two nitrogen atoms of the diazaspiro[4.5]decane core are often protected with orthogonal protecting groups (e.g., Boc and Cbz).
-
Step 4: Selective Deprotection and Methylation: One of the nitrogen atoms is selectively deprotected, followed by methylation to introduce the 2-methyl group. The other nitrogen remains protected for subsequent diversification.
Caption: Conceptual workflow for the synthesis of the 2-Methyl-2,7-diazaspiro[4.5]decane core.
The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target
The α7 nAChR is a homopentameric ligand-gated ion channel with high permeability to calcium.[5][8] It is widely expressed in the CNS, particularly in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[8] The unique properties of the α7 nAChR, including its rapid activation and desensitization kinetics, make it a challenging but highly attractive drug target.[1][8]
Therapeutic Rationale for Targeting the α7 nAChR:
-
Cognitive Enhancement: Activation of α7 nAChRs has been shown to improve cognitive function in preclinical models, making it a promising target for Alzheimer's disease and the cognitive deficits associated with schizophrenia.[3][8]
-
Neuroprotection: The α7 nAChR is implicated in neuroprotective pathways, and its activation may offer disease-modifying potential in neurodegenerative disorders like Parkinson's disease.[4]
-
Anti-inflammatory Effects: Beyond the CNS, α7 nAChRs are expressed on immune cells and mediate an anti-inflammatory response, suggesting their potential in treating inflammatory conditions.
Biological Evaluation of 2-Methyl-2,7-diazaspiro[4.5]decane Derivatives as α7 nAChR Modulators
A systematic evaluation of novel compounds for their activity at the α7 nAChR involves a tiered approach, from initial binding and functional screening to more complex cellular and in vivo models.
Primary Screening: Binding and Functional Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compounds for the α7 nAChR.
-
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-α-bungarotoxin) from the receptor.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human α7 nAChR.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Objective: To characterize the functional activity of the compounds as agonists, antagonists, or allosteric modulators.
-
Principle: Xenopus oocytes are injected with cRNA encoding the α7 nAChR. The receptor is then expressed on the oocyte membrane, and the ion channel activity can be measured as an electrical current in response to the application of a ligand.
-
Protocol:
-
Inject Xenopus laevis oocytes with human α7 nAChR cRNA.
-
After 2-5 days of incubation to allow for receptor expression, place the oocyte in a recording chamber.
-
Impale the oocyte with two microelectrodes to clamp the membrane potential.
-
Apply a known agonist (e.g., acetylcholine) to elicit a baseline current response.
-
To test for positive allosteric modulator (PAM) activity, co-apply the test compound with the agonist and measure the potentiation of the current.
-
Determine the EC50 (for agonists) or the degree of potentiation (for PAMs).
-
Caption: Experimental workflow for the evaluation of α7 nAChR modulators.
Secondary Assays: Selectivity and In Vivo Efficacy
1. Receptor Selectivity Profiling:
-
Objective: To assess the selectivity of the compounds for the α7 nAChR over other nAChR subtypes (e.g., α4β2) and other relevant CNS targets.
-
Methodology: Conduct binding or functional assays against a panel of receptors.
2. In Vivo Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds in an animal model (e.g., rat).
-
Methodology: Administer the compound via the intended clinical route (e.g., oral) and measure its concentration in plasma and brain tissue over time.
3. In Vivo Efficacy Models:
-
Objective: To evaluate the pro-cognitive effects of the compounds in a relevant animal model of cognitive impairment.
-
Novel Object Recognition (NOR) Test:
-
Principle: This test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
-
Protocol:
-
Habituation: Allow the animal to explore an empty arena.
-
Training: Place the animal in the arena with two identical objects.
-
Testing: After a delay period (during which memory consolidation is challenged, often with an amnesic agent like scopolamine), replace one of the familiar objects with a novel one.
-
Analysis: Measure the time spent exploring the novel versus the familiar object. A significant preference for the novel object indicates intact recognition memory. The ability of a test compound to reverse a scopolamine-induced deficit in this preference is a measure of its pro-cognitive efficacy.[9]
-
-
Structure-Activity Relationships (SAR) and Lead Optimization
While specific SAR data for 2-Methyl-2,7-diazaspiro[4.5]decane derivatives as α7 nAChR modulators is not yet available, general principles can be inferred from related azaspirocyclic and bicyclic nicotinic ligands.
Key Structural Considerations for Optimization:
-
The Spirocyclic Core: The rigid 2,7-diazaspiro[4.5]decane core serves to orient the substituents in a defined three-dimensional space, which is critical for receptor interaction.
-
The N-Methyl Group: The methyl group at the 2-position may influence the basicity and steric profile of the proximal nitrogen, which could be important for establishing key interactions within the receptor binding pocket.
-
Substitution at the 7-Position: The nitrogen at the 7-position is a key point for diversification. Attaching various aryl or heteroaryl moieties at this position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For instance, the incorporation of a 2-chloro-5-pyridyl moiety is a known privileged substructure for nicotinic agonists.[6]
| Structural Moiety | Potential Impact on Biological Activity |
| 2,7-Diazaspiro[4.5]decane Core | Provides a rigid conformational scaffold. |
| 2-Methyl Group | Influences basicity and steric interactions. |
| Substituent at N7 | Modulates potency, selectivity, and PK properties. |
| Stereochemistry | Can significantly impact receptor affinity and efficacy. |
Conclusion and Future Directions
The 2-Methyl-2,7-diazaspiro[4.5]decane scaffold holds considerable promise for the development of novel CNS therapeutics, particularly as modulators of the α7 nicotinic acetylcholine receptor. The strategic advantage of this chemical class lies in the potential to fine-tune the pharmacological properties through systematic structural modifications, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the synthesis of a focused library of 2-Methyl-2,7-diazaspiro[4.5]decane derivatives with diverse substitutions at the 7-position. A comprehensive biological evaluation of these compounds, following the workflows outlined in this guide, will be essential to establish a clear structure-activity relationship and to identify lead candidates for further preclinical development. The ultimate goal is to leverage the unique structural features of this spirocyclic system to develop novel therapies for cognitive disorders and other CNS indications with high unmet medical needs.
References
-
Papke, R. L. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 73(3), 929-987. [Link]
-
National Center for Biotechnology Information. (n.d.). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PubMed. Retrieved from [Link]
-
Dos Santos, G. C. A., et al. (2025). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. British Journal of Pharmacology. [Link]
-
ACS Publications. (n.d.). Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Alpha7 nicotinic receptors as therapeutic targets for Parkinson's disease. CNS Neuroscience & Therapeutics, 21(10), 765-773. [Link]
-
Gorgogietas, V. A., et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 23(15), 8568. [Link]
-
Wang, J., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 7(6), 611-622. [Link]
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
-
Nikiforuk, A., et al. (2020). Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats. Behavioural Brain Research, 385, 112547. [Link]
-
Nielsen, B. E., et al. (2019). Flavonoids as positive allosteric modulators of α7 nicotinic receptors. Neuropharmacology, 160, 107794. [Link]
-
National Center for Biotechnology Information. (2016). First in Human Trial of a Type I Positive Allosteric Modulator of Alpha7-Nicotinic Receptors: Pharmacokinetics, Safety, and Evidence for Neurocognitive Effect of AVL-3288. Neuropsychopharmacology, 41(10), 2545-2553. [Link]
-
Ng, H. J., et al. (2007). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 104(19), 8059-8064. [Link]
-
Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379-12388. [Link]
-
Papke, R. L., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 82(8), 915-930. [Link]
-
Weinberg, K., et al. (2013). Synthesis and differential substitution/protection of spirodiamine scaffolds. Tetrahedron, 69(25), 5223-5233. [Link]
Sources
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α 7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha7 nicotinic receptors as therapeutic targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors / Tetrahedron, 1998 [sci-hub.box]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride: A Technical Guide to a Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is a unique spirocyclic diamine that has emerged as a valuable building block in medicinal chemistry. While direct research into its intrinsic biological activity is limited, its rigid three-dimensional structure and strategically positioned nitrogen atoms make it an attractive scaffold for the synthesis of novel and diverse compound libraries. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthetic considerations, and its potential as a core structure in the development of therapeutic agents across various disease areas. By exploring the known biological activities of its derivatives, we aim to equip researchers with the foundational knowledge to leverage this scaffold in their drug discovery programs.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the parent compound, 2-Methyl-2,7-diazaspiro[4.5]decane. The dihydrochloride salt is typically supplied as a solid, offering improved stability and solubility in aqueous media, which is advantageous for various synthetic and screening applications.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀Cl₂N₂ | [1] |
| Molecular Weight | 227.18 g/mol | [1] |
| CAS Number | 1864061-96-0 | [1] |
| Appearance | Solid (typical) | [2] |
| Canonical SMILES | CN1CCC2(C1)CCCNC2.Cl.Cl | [1] |
| InChIKey | BASGGIUQFOKXEP-UHFFFAOYSA-N |
Structure:
Caption: 2D structure of 2-Methyl-2,7-diazaspiro[4.5]decane.
The Diazaspiro[4.5]decane Scaffold in Medicinal Chemistry
The diazaspiro[4.5]decane core is a privileged scaffold in drug discovery. Its inherent three-dimensionality allows for the exploration of chemical space in ways that are not possible with flat, aromatic systems. This can lead to compounds with improved target selectivity and better physicochemical properties. The two nitrogen atoms in the 2,7-diazaspiro[4.5]decane structure provide versatile handles for chemical modification, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic properties.
Derivatives of the broader diazaspiro[4.5]decane class have demonstrated a wide range of biological activities, highlighting the potential of this scaffold. Notable examples include:
-
Antifungal Agents: 2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of chitin synthase, an essential enzyme in the fungal cell wall, making them promising candidates for the development of new antifungal drugs.[3]
-
Anticancer Agents:
-
Certain 2,8-diazaspiro[4.5]decane compounds have been patented as inhibitors of LATS1/2, key components of the Hippo signaling pathway, which is often dysregulated in cancer.
-
1-Oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been designed as potent and selective inhibitors of the KRAS-G12D oncogenic mutant.
-
The 2,8-diazaspiro[4.5]decane moiety has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the EZH2 oncoprotein.
-
-
Central Nervous System (CNS) Activity: Analogs such as 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been investigated as potential dopamine agonists.
These examples underscore the versatility of the diazaspiro[4.5]decane framework and suggest that novel derivatives of 2-Methyl-2,7-diazaspiro[4.5]decane could be explored for similar or new therapeutic applications.
Synthetic Strategies and Considerations
Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for diazaspiro[4.5]decane derivatives.
Key Experimental Considerations:
-
Protecting Group Strategy: The two nitrogen atoms in the diazaspiro[4.5]decane core have different steric and electronic environments. A careful choice of protecting groups may be necessary to achieve selective functionalization at either the N2 or N7 position.
-
Stereochemistry: The spirocyclic nature of the molecule introduces a chiral center at the spiro-carbon. Depending on the synthetic route and starting materials, the product may be a racemate or a specific enantiomer. Chiral separation or asymmetric synthesis may be required for certain applications.
-
Purification: Purification of the final compound and intermediates is crucial. Chromatographic techniques (e.g., column chromatography, HPLC) are often employed. The dihydrochloride salt form can also aid in purification by crystallization.
Potential Research Applications and Workflows
Given its structural features and the known activities of its derivatives, this compound is an excellent starting point for several research workflows.
A. Library Synthesis for High-Throughput Screening:
The primary application of this compound is likely as a scaffold for the creation of diverse chemical libraries. The two nitrogen atoms can be functionalized through various reactions, such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Introduction of alkyl, aryl, or heterocyclic groups.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Workflow for Library Synthesis:
Caption: Workflow for the generation of a compound library.
B. Fragment-Based Drug Discovery (FBDD):
The relatively small and rigid structure of 2-Methyl-2,7-diazaspiro[4.5]decane makes it a suitable fragment for FBDD campaigns. It can be used in initial screens to identify low-affinity binders to a biological target. Hits from this screen can then be elaborated by growing the molecule from the available nitrogen atoms to improve potency and selectivity.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place. Protect from light and moisture.
-
Hazards: While a specific safety data sheet (SDS) for the dihydrochloride salt is not widely available, related diazaspiro compounds may cause skin and eye irritation and may be harmful if swallowed.[5] Always refer to the supplier-specific SDS for detailed hazard information.
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. While it may not possess significant intrinsic biological activity, its value lies in its utility as a three-dimensional building block for the synthesis of novel compounds. The diverse biological activities of its derivatives suggest that libraries based on this core could yield potent and selective modulators of various biological targets. This guide provides a foundational understanding to encourage and facilitate the use of this versatile scaffold in the quest for new therapeutic agents.
References
- Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
-
PubChem. (n.d.). 2-methyl-2,7-diazaspiro[4.5]decane. Retrieved from [Link]
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
-
PubChem. (n.d.). 2-Methyl-2,7-diazaspiro(4.4)nonane. Retrieved from [Link]
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. PubChemLite - 2-methyl-2,7-diazaspiro[4.5]decane (C9H18N2) [pubchemlite.lcsb.uni.lu]
- 3. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - 7-methyl-2,7-diazaspiro[4.5]decane (C9H18N2) [pubchemlite.lcsb.uni.lu]
discovery and synthesis of novel diazaspiro[4.5]decane scaffolds
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Diazaspiro[4.5]decane Scaffolds
Authored by a Senior Application Scientist
Foreword: Embracing Three-Dimensionality in Modern Drug Discovery
For decades, medicinal chemistry has been dominated by "flatland"—a landscape of largely two-dimensional, aromatic molecules. While this approach has yielded numerous successful drugs, the increasing complexity of biological targets demands a shift towards greater structural diversity and three-dimensionality. Azaspirocycles, particularly diazaspiro[4.5]decane scaffolds, have emerged as a powerful class of building blocks to escape this planarity.[1] Their rigid, sp³-rich frameworks offer precise vectoral orientation of substituents, enabling enhanced target engagement, improved physicochemical properties, and access to novel chemical space.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, and application of these promising scaffolds, offering researchers and drug development professionals a technical toolkit to leverage their potential.
The Strategic Imperative for Diazaspiro[4.5]decanes in Medicinal Chemistry
The diazaspiro[4.5]decane core, consisting of a five-membered and a six-membered nitrogen-containing ring fused at a single carbon atom, offers a unique combination of structural rigidity and synthetic tractability. This scaffold serves as an excellent bioisosteric replacement for more traditional, planar ring systems, a strategy that can significantly improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5][6] By introducing a spirocyclic core, chemists can achieve:
-
Enhanced Target Affinity and Selectivity: The well-defined three-dimensional arrangement of functional groups allows for more precise and potent interactions with complex biological targets.[3]
-
Improved Physicochemical Properties: The introduction of sp³ centers generally leads to increased solubility, reduced lipophilicity, and better metabolic stability compared to their flat aromatic counterparts.[3]
-
Novel Intellectual Property: The unique chemical space occupied by these scaffolds provides opportunities for developing new chemical entities with strong patent protection.[7]
The following sections will delve into the practical aspects of synthesizing and utilizing these valuable scaffolds.
Synthetic Strategies for Assembling the Diazaspiro[4.5]decane Core
The construction of the diazaspiro[4.5]decane framework can be approached through several strategic pathways, ranging from elegant one-pot domino reactions to more classical multi-step sequences. The choice of strategy often depends on the desired substitution pattern, stereochemical control, and overall synthetic efficiency.
Palladium-Catalyzed Domino Reactions: An Efficient One-Pot Approach
Domino reactions offer a highly efficient means of constructing complex molecular architectures in a single operation, minimizing purification steps and resource consumption. A notable example is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with substituted aryl halides.[8][9][10] This method facilitates the formation of three new carbon-carbon bonds in a highly regioselective manner, leading to diazaspiro[4.5]decanes with exocyclic double bonds.[8][9][10]
The general workflow for this domino reaction is depicted below:
Caption: Palladium-catalyzed domino synthesis of diazaspiro[4.5]decanes.
This approach is valued for its operational simplicity and the ready accessibility of the starting materials.[9]
Oxidative Cyclization and Dearomatization Strategies
Another powerful set of strategies involves the oxidative cyclization of olefinic precursors or the dearomatization of aromatic systems. For instance, anilines can be transformed into 1-azaspiro[4.5]decanes through an oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes.[11] This method demonstrates broad substrate compatibility.[11] Similarly, oxidative cyclization of olefinic precursors has been successfully employed to synthesize various azaspiro[4.5]decane systems.[12]
Multi-Step Synthesis of Functionalized Diazaspiro[4.5]decanes
While domino reactions offer elegance, multi-step syntheses provide greater control over the introduction of specific functional groups and stereocenters. A common approach involves the sequential construction of the two heterocyclic rings. For example, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been achieved in three steps with an impressive overall yield, highlighting a cost-effective and scalable pathway to spirocyclic hydantoins.[13] These hydantoin derivatives are a privileged class of scaffolds in pharmacology.[13]
The general logic of a multi-step synthesis is outlined below:
Caption: General workflow for a multi-step synthesis of diazaspiro[4.5]decanes.
This level of control is crucial when synthesizing complex molecules for structure-activity relationship (SAR) studies.
Representative Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
To provide a practical context, the following is a representative protocol for the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, which have shown promise as chitin synthase inhibitors.[14]
Step 1: Synthesis of the Spirocyclic Core
-
To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.2 eq) in methanol, add triethylamine (2.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add sodium cyanoborohydride (1.5 eq) in one portion and continue stirring for another 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected diamine intermediate.
Step 2: Cyclization and Deprotection
-
Dissolve the intermediate from Step 1 in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the spiro-diamine.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer, filter, and concentrate to afford the cyclized 2,8-diazaspiro[4.5]decan-1-one.
Step 3: N-Functionalization
-
To a solution of the spiro-lactam from Step 2 (1.0 eq) in dichloromethane, add a substituted benzoyl chloride (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
This protocol is a foundational workflow that can be adapted to generate a library of analogs for biological screening.
Applications in Drug Discovery: A Scaffold of Diverse Bioactivity
The diazaspiro[4.5]decane scaffold has been successfully incorporated into a wide range of biologically active molecules, demonstrating its versatility across different therapeutic areas.
Antifungal and Antimicrobial Agents
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated as potential chitin synthase inhibitors.[14] Several of these compounds exhibited potent antifungal activity, with some showing efficacy against Candida albicans superior to the standard-of-care drug fluconazole.[14]
Cardiovascular and Anti-thrombotic Agents
The 2,8-diazaspiro[4.5]decane scaffold has been utilized as a template for the development of orally active glycoprotein IIb-IIIa antagonists, which are potent anti-platelet agents.[15] This work led to the identification of a double prodrug with excellent pharmacokinetic properties across multiple species, highlighting the potential of this scaffold in treating arterial occlusive disorders.[15]
Neuroprotective Agents
Derivatives of 1,4,8-triaza-spiro[4.5]decan-2-one have been designed and synthesized as novel inhibitors of the mitochondrial permeability transition pore (mPTP).[16][17] Inhibition of the mPTP is a promising therapeutic strategy for conditions involving ischemia/reperfusion injury.[16][17] Certain compounds in this class have demonstrated high potency in preventing mPTP opening and counteracting cardiomyocyte death in in vitro models.[16][17]
Summary of Biological Activities
| Scaffold Type | Target | Therapeutic Area | Key Findings |
| 2,8-Diazaspiro[4.5]decan-1-one | Chitin Synthase | Antifungal | IC₅₀ values ranging from 0.12 to 0.29 mM; some compounds more potent than fluconazole against C. albicans.[14] |
| 2,8-Diazaspiro[4.5]decane | Glycoprotein IIb-IIIa | Antithrombotic | Orally bioavailable antagonists with long plasma half-lives.[15] |
| 1,4,8-Triaza-spiro[4.5]decan-2-one | Mitochondrial Permeability Transition Pore (mPTP) | Neuroprotection, Cardioprotection | Potent inhibition of mPTP opening and protection against hypoxia/reoxygenation-induced cell death.[16][17] |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | Various CNS targets | Neurology | The hydantoin substructure is associated with anticonvulsant, antiarrhythmic, and other CNS activities.[13] |
Future Perspectives and Conclusion
The diazaspiro[4.5]decane scaffold represents a significant step forward in the quest for novel, three-dimensional chemical entities for drug discovery. The synthetic methodologies for accessing this core are becoming increasingly sophisticated and efficient, enabling the rapid generation of diverse compound libraries. As our understanding of complex biological targets deepens, the ability to precisely position chemical functionality in three-dimensional space—a key advantage of spirocyclic systems—will become ever more critical. The continued exploration of novel synthetic routes, particularly in asymmetric synthesis, and the application of these scaffolds to a broader range of therapeutic targets will undoubtedly solidify the importance of diazaspiro[4.5]decanes in the future of medicinal chemistry.
References
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1‐azaspiro[4.5]decane scaffold. Available at: [Link]
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
García-García, E., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available at: [Link]
-
Hu, Y., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Available at: [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]
-
Europe PubMed Central. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Available at: [Link]
-
RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available at: [Link]
-
ACS Publications. (n.d.). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available at: [Link]
-
Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. Available at: [Link]
-
ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][14]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. Available at: [Link]
-
Brown, N., et al. (2010). Bioisosteric replacement and scaffold hopping in lead generation and optimization. Molecular Informatics. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters. Available at: [Link]
-
ResearchGate. (2007). Recent Approaches to the Construction of 1-Azaspiro[4.5]decanes and Related 1-Azaspirocycles. Available at: [Link]
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 6. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 8. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub [sci-hub.kr]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sfera.unife.it [sfera.unife.it]
A Technical Guide to the Structural Elucidation of 2-Methyl-2,7-diazaspiro[4.5]decane Isomers
Foreword: The Significance of Stereoisomerism in Drug Discovery
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where molecules interact with chiral biological targets such as enzymes and receptors, different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. The 2-Methyl-2,7-diazaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] The introduction of a methyl group at the 2-position creates a chiral center, leading to the existence of multiple stereoisomers. A thorough and unambiguous structural elucidation of these isomers is therefore not merely an academic exercise, but a prerequisite for the development of safe and effective therapeutics. This guide provides a comprehensive overview of the strategies and techniques employed in the structural elucidation of 2-Methyl-2,7-diazaspiro[4.5]decane isomers, with a focus on the underlying scientific principles and practical experimental considerations.
The Stereochemical Landscape of 2-Methyl-2,7-diazaspiro[4.5]decane
The structure of 2-Methyl-2,7-diazaspiro[4.5]decane features a spirocyclic system with a chiral center at the carbon atom where the methyl group is attached. This gives rise to a pair of enantiomers, the (R)- and (S)-isomers. The presence of two nitrogen atoms also allows for the possibility of diastereomers if, for instance, the nitrogen atoms are further substituted. For the parent compound, our focus is on the separation and characterization of the enantiomeric pair.
Caption: Enantiomers of 2-Methyl-2,7-diazaspiro[4.5]decane.
A Strategic Approach to Structural Elucidation
The unambiguous determination of the structure of each isomer requires a multi-pronged analytical approach. The general workflow involves the separation of the isomers, followed by their individual characterization using a suite of spectroscopic and analytical techniques.
Caption: Workflow for the structural elucidation of 2-Methyl-2,7-diazaspiro[4.5]decane isomers.
Chiral Separation: Isolating the Isomers
The first critical step is the physical separation of the enantiomers. Chiral chromatography is the most powerful and widely used technique for this purpose.[4][5][6][7]
Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[7] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Method Development
A systematic screening of different CSPs and mobile phases is essential for optimizing the separation. Both normal-phase (using eluents like hexane and an alcohol modifier) and reversed-phase conditions should be explored.[7] Supercritical fluid chromatography (SFC) can also be a powerful alternative, often providing faster separations with lower solvent consumption.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a panel of polysaccharide-based chiral columns (e.g., Chiralpak AD, Chiralcel OD) with a mobile phase of hexane/isopropanol (90:10 v/v) at a flow rate of 1 mL/min.
-
Mobile Phase Optimization: For the column that shows the best initial separation, optimize the ratio of hexane and alcohol modifier to improve resolution and retention times.
-
Temperature Effects: Investigate the effect of column temperature on the separation, as this can influence the thermodynamics of the chiral recognition process.[7]
-
Scale-up: Once an analytical method is established, it can be scaled up for the preparative separation of the enantiomers.
| Parameter | Initial Screening Conditions | Optimization Range | Rationale |
| Chiral Stationary Phase | Chiralpak AD, Chiralcel OD | Varies based on initial results | Different CSPs offer distinct chiral recognition mechanisms. |
| Mobile Phase | Hexane/Isopropanol (90:10) | Hexane/Ethanol, Hexane/Methanol | The choice of alcohol modifier and its concentration can significantly impact selectivity.[7] |
| Flow Rate | 1.0 mL/min | 0.5 - 2.0 mL/min | Affects efficiency and analysis time. |
| Temperature | Ambient | 10 - 40 °C | Can improve peak shape and resolution by altering interaction kinetics.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[8] For chiral molecules, specific NMR techniques can be employed to differentiate between stereoisomers.
Standard 1D and 2D NMR
¹H and ¹³C NMR spectra will confirm the basic connectivity of the 2-Methyl-2,7-diazaspiro[4.5]decane skeleton. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will allow for the complete assignment of all proton and carbon signals.
Differentiating Enantiomers and Determining Enantiomeric Excess (ee)
Enantiomers are indistinguishable in a standard achiral NMR solvent. However, their differentiation can be achieved by converting them into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent.[8][9] The resulting diastereomeric complexes will exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification and the determination of enantiomeric excess.[9]
Nuclear Overhauser Effect (NOE) Spectroscopy
For more complex diastereomers of 2-Methyl-2,7-diazaspiro[4.5]decane derivatives, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry.[10] These experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for their spatial arrangement. A strong NOE between specific protons can confirm a cis or syn relationship, while the absence of an NOE suggests a trans or anti arrangement.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a known quantity of the isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
1D NMR: Acquire ¹H and ¹³C spectra to confirm the basic structure and purity.
-
2D NMR: Perform COSY and HSQC experiments for complete signal assignment.
-
Chiral NMR (for ee determination): Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) and acquire ¹H NMR spectra to observe the splitting of signals corresponding to the two enantiomers.
-
NOESY/ROESY (for diastereomers): For derivatives with multiple chiral centers, acquire a 2D NOESY or ROESY spectrum to establish the relative stereochemistry.
Mass Spectrometry: Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, and its fragmentation patterns can offer valuable structural insights.[11][12][13]
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the parent ion, which in turn confirms the elemental composition of the 2-Methyl-2,7-diazaspiro[4.5]decane isomers.
Tandem Mass Spectrometry (MS/MS)
In MS/MS experiments, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured.[11] The fragmentation pathways of the 2-Methyl-2,7-diazaspiro[4.5]decane isomers will be characteristic of the spirocyclic diamine core. Common fragmentation pathways for aliphatic amines include α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[14]
Caption: Predicted Mass Spectrometry Fragmentation of 2-Methyl-2,7-diazaspiro[4.5]decane.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Infusion: Introduce a solution of the isolated isomer into the mass spectrometer via direct infusion or coupled with an LC system.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
HRMS: Determine the accurate mass of the [M+H]⁺ ion to confirm the elemental formula.
-
MS/MS: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Analyze the fragmentation pattern to gain structural information.
| Ion | m/z (calculated) | Technique | Information Gained |
| [M+H]⁺ | 155.1543 | HRMS | Elemental Composition (C₉H₁₉N₂) |
| Fragment Ions | Varies | MS/MS | Structural information from fragmentation patterns. |
X-ray Crystallography: The Definitive Structure
When a suitable single crystal of an isomer or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry.[15][16] This technique is considered the "gold standard" for structural elucidation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the isolated isomer or a suitable crystalline derivative (e.g., a salt with a chiral acid or a heavy atom-containing reagent).
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting electron density map reveals the precise position of each atom in the molecule.
Conclusion
The structural elucidation of 2-Methyl-2,7-diazaspiro[4.5]decane isomers is a critical task in the development of new chemical entities for therapeutic applications. A combination of chiral separation techniques, advanced NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a robust and reliable workflow for the unambiguous assignment of their structures. The insights gained from these studies are essential for understanding the structure-activity relationships of this important class of molecules and for advancing the development of new and improved medicines.
References
- Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed.
- Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5).
- Single‐crystal X‐ray structure of the spirocyclic derivative 12.
- Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- Rotamers or Diastereomers? An Overlooked NMR Solution.
- Supporting Inform
- C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents.
- 2-methyl-2,7-diazaspiro[4.5]decane. PubChem.
- 2-methyl-2,6-diazaspiro[4.5]decane. PubChem.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI.
- Analyze of stereoisomer by NMR. JEOL Ltd..
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- 2-methylspiro[4.5]decane. Stenutz.
- Mass Spectrometry: Fragment
- 13C NMR spectroscopy for the differentiation of enantiomers using chiral solv
- 2-Methyl-1,6-dioxaspiro(4.5)decane. PubChem.
- Identification of a Novel 2,8-Diazaspiro[4.
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife.
- A Guide to the Analysis of Chiral Compounds by GC. Unknown Source.
- Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning.
- Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Chiral Separation Principles.
- 1,3,8-Triazaspiro[4.
- Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
- Playing with Selectivity for Optimal Chiral Separation.
- Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed.
- List of isomers of decane. Wikipedia.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH.
- 1,4-Diazaspiro[4.5]decane. PubChem. 9nrThVc9wY=)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of Diazaspiro[4.5]decane Compounds
Executive Summary
The diazaspiro[4.5]decane scaffold represents a "privileged structure" in modern medicinal chemistry. Its inherent three-dimensional rigidity and synthetic tractability have enabled the development of a diverse array of compounds with high affinity and selectivity for a range of biological targets. This guide provides a comprehensive overview of the key therapeutic targets modulated by diazaspiro[4.5]decane derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols for target engagement and characterization. We will delve into G-protein coupled receptors (GPCRs), enzyme inhibitors, and other critical protein classes, offering field-proven insights to accelerate drug discovery programs leveraging this versatile chemical scaffold.
The Diazaspiro[4.5]decane Scaffold: A Foundation for Therapeutic Innovation
The diazaspiro[4.5]decane core, characterized by two nitrogen-containing rings sharing a single spirocyclic carbon atom, provides a unique conformational constraint. This rigid structure is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The scaffold's versatility allows for the strategic placement of various substituents, enabling fine-tuning of pharmacological properties and exploration of diverse chemical spaces. Numerous synthetic routes have been developed, including efficient one-pot, three-component reactions, which facilitate the creation of extensive compound libraries for high-throughput screening and SAR studies.
Key Therapeutic Target Classes
Diazaspiro[4.5]decane derivatives have demonstrated significant activity across several important therapeutic target families. The following sections will explore these in detail.
G-Protein Coupled Receptors (GPCRs)
The conformational rigidity of the diazaspiro[4.5]decane scaffold makes it an excellent template for designing ligands that can fit into the well-defined binding pockets of GPCRs.
Biological Rationale: The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key mediator in pain transmission, inflammation, and emesis. Antagonism of the NK1 receptor has proven to be a successful therapeutic strategy, particularly for the management of chemotherapy-induced and postoperative nausea and vomiting.
Mechanism of Action: Diazaspiro[4.5]decane-based compounds, such as Rolapitant, act as potent and selective antagonists at the NK1 receptor. They bind to the receptor, preventing Substance P from initiating the downstream signaling cascade that leads to the physiological responses of nausea and vomiting. The spirocyclic core helps to orient the key pharmacophoric elements, such as the trifluoromethylphenyl groups, for optimal interaction within the receptor's binding site.
Experimental Protocol: NK1 Receptor Binding Assay
This protocol outlines a standard competitive binding assay to determine the affinity of test compounds for the NK1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture U-251 MG cells (human astrocytoma cell line) which endogenously express the NK1 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or a non-peptide antagonist).
-
Add increasing concentrations of the diazaspiro[4.5]decane test compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Biological Rationale: The MCH system is a critical regulator of energy homeostasis, with the MCH1 receptor being widely expressed in the brain. MCH signaling is implicated in stimulating food intake, and therefore, MCH1R antagonists are being investigated as potential treatments for obesity.
Mechanism of Action: Diazaspiro[4.5]decane-containing compounds have been developed as potent MCH1R antagonists. These molecules block the orexigenic (appetite-stimulating) signals mediated by MCH, leading to reduced food intake and potentially increased energy expenditure. The spirocyclic scaffold is a key feature in many of the reported MCH1R antagonists, contributing to their high binding affinity.
Workflow for MCH1R Antagonist Evaluation
Caption: Regulation of HIF-1α under normal and hypoxic/PHD-inhibited conditions.
Conclusion and Future Directions
The diazaspiro[4.5]decane scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics targeting a wide range of diseases. Its rigid, three-dimensional structure provides a solid foundation for designing potent and selective modulators of GPCRs, enzymes, and other protein targets. The successful development of compounds targeting the NK1 receptor, MCH1R, and PHDs underscores the therapeutic potential of this chemical class.
Future research will likely focus on expanding the diversity of diazaspiro[4.5]decane libraries and exploring their utility against other challenging targets, such as those involved in neurodegenerative diseases, metabolic disorders, and oncology. The continued application of advanced synthetic methodologies, coupled with sophisticated biological screening and computational modeling, will undoubtedly unlock the full potential of this privileged scaffold in the ongoing quest for new and effective medicines.
References
- Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism. Benchchem.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
- Substance P receptor antagonists. ScienceDirect.
- 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
- Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
- Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors.
- 1-oxa-3,7-diazaspiro[4.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.
- Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride as a Scaffold for Drug Design. Benchchem.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- Identification of a Novel 2,8-Diazaspiro[4.
- Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed.
- 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia.
- Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
- The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Benchchem.
- Recent Updates on the Melanin-Concentrating Hormone (MCH)
- Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing.
- Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists. Unknown Source.
- Recent updates on the melanin-concentrating hormone (MCH)
- 1,3,8-Triazaspiro[4.
- 1,3,8-Triazaspiro[4.
Methodological & Application
Application Note & Protocols: A Framework for In Vitro Assay Development for Novel Chemical Entities
Topic: 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride In Vitro Assay Development
Abstract
The characterization of novel chemical entities is a cornerstone of modern drug discovery. This document provides a comprehensive framework for the in vitro assay development of this compound, a compound for which the primary biological target is not yet elucidated. We present a systematic, multi-tiered approach that guides the researcher from initial target identification through the development and validation of specific, quantitative assays. This guide is structured not as a rigid template, but as a logical workflow, explaining the scientific rationale behind each experimental stage. To provide concrete, actionable protocols, we utilize a scientifically grounded, hypothetical scenario wherein initial screening suggests the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) as a primary target. This allows for a detailed exploration of gold-standard binding and functional assay development, complete with step-by-step methodologies, data interpretation guidelines, and validation criteria.
The Challenge: Characterizing a Novel Spirocyclic Compound
The compound this compound belongs to the diazaspiroalkane class of molecules. This structural motif is a "privileged scaffold" in medicinal chemistry, found in compounds targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes[1][2][3]. The primary challenge and opportunity with any novel compound is the initial determination of its mechanism of action. A robust in vitro pharmacological assessment is the foundational step in this process, essential for guiding further preclinical and clinical development.
The absence of a known biological target for this compound necessitates a logical, funnel-like approach to assay development. This process begins with broad, unbiased screening to generate a target hypothesis, which is then rigorously tested and refined using specific, quantitative assays.
The Assay Development Workflow: From Hypothesis to Validation
A successful assay development cascade moves from broad, qualitative screening to highly specific, quantitative characterization. This ensures that resources are focused efficiently and that the resulting data is reliable and fit for purpose. The overall workflow is a self-validating system designed to build confidence at each stage.
Caption: The Assay Development Funnel.
Phase 1: Target Identification via Broad Panel Screening
Causality: Before a specific assay can be developed, a plausible biological target must be identified. Unbiased screening against large panels of known drug targets is the most efficient method to generate a high-quality, data-driven hypothesis. This approach minimizes bias and can reveal unexpected activities, providing a comprehensive initial portrait of the compound's biological interactions.
Protocol: Broad Panel Radioligand Binding Screen
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). The final assay concentration for initial screening is typically 1-10 µM.
-
Panel Selection: Engage a commercial provider (e.g., Eurofins Discovery, Reaction Biology) to screen the compound against a broad target panel. A comprehensive panel should include:
-
GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid)
-
Ion Channels (e.g., sodium, potassium, calcium, nAChRs)
-
Transporters (e.g., SERT, DAT, NET)
-
Key Enzymes (e.g., kinases, PDEs, COX)
-
-
Assay Principle: The vendor will perform individual radioligand binding assays for each target. The compound is added at a single, high concentration to compete with a known radioligand for binding to the receptor.
-
Data Analysis: The primary output is expressed as percent inhibition (%I) of radioligand binding.
-
%I = [1 - (Binding with Compound / Binding without Compound)] * 100
-
A common threshold for a "hit" is >50% inhibition.
-
Data Presentation: Interpreting Screening Hits
Results should be summarized in a table to clearly distinguish primary targets from weaker interactions.
| Target Class | Specific Target | % Inhibition @ 10 µM | Hit? (Y/N) |
| Ion Channel | α7 Nicotinic Receptor | 92% | Y |
| Ion Channel | α4β2 Nicotinic Receptor | 45% | N |
| GPCR | Dopamine D2 Receptor | 61% | Y |
| GPCR | Serotonin 5-HT2A Receptor | 15% | N |
| Transporter | Serotonin Transporter (SERT) | 8% | N |
Phase 2: Target Confirmation & Binding Affinity
Hypothetical Scenario: The broad panel screen yielded a significant hit (>90% inhibition) on the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor is a ligand-gated ion channel implicated in cognitive function and inflammatory processes, making it a compelling therapeutic target[4][5]. Our next objective is to confirm this interaction and quantify the compound's binding affinity.
Gold Standard Assay: Competitive Radioligand Binding
Causality: This assay is considered the gold standard for quantifying the affinity of a compound for a receptor.[6][7] It directly measures the ability of the unlabeled test compound to compete with a high-affinity, labeled "radioligand" for the receptor's binding site. The resulting inhibition curve allows for the calculation of the inhibitory constant (Kᵢ), a true measure of binding affinity.
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol: α7 nAChR Radioligand Binding Assay
-
Receptor Source: Use membranes from a cell line stably expressing the human α7 nAChR, such as GH4C1 or transfected HEK293 cells.[8]
-
Membrane Preparation:
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge at low speed (1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (20,000 x g) to pellet the membranes.
-
Wash the pellet and resuspend in a binding buffer. Determine protein concentration using a BCA or Bradford assay.[9]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: 150 µL membranes, 50 µL of a known radioligand (e.g., [¹²⁵I]α-bungarotoxin at a concentration near its Kₑ), and 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: 150 µL membranes, 50 µL radioligand, and 50 µL of a high concentration of a known competitor (e.g., 1 µM unlabeled α-bungarotoxin).
-
Test Compound Wells: 150 µL membranes, 50 µL radioligand, and 50 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[9]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percent inhibition of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Phase 3: Functional Characterization & Validation
Causality: Demonstrating that a compound binds to a receptor is critical, but it does not describe the functional consequence of that binding. The compound could be an activator (agonist), an inhibitor (antagonist), or a modulator. The α7 nAChR is a non-selective cation channel with high permeability to Ca²⁺[4][10]. Therefore, a calcium flux assay is a direct and high-throughput method to measure the functional activity of compounds targeting this receptor.
Caption: Simplified α7 nAChR Signaling Pathway.
Functional Assay: No-Wash Calcium Flux
Causality: This cell-based assay measures the net result of receptor activation in a physiologically relevant context. By loading cells with a calcium-sensitive dye, any influx of calcium upon channel opening is detected as a change in fluorescence, providing a real-time kinetic readout of receptor function.[11][12]
Detailed Protocol: FLIPR/FlexStation Calcium Flux Assay
-
Cell Plating: Seed α7-nAChR expressing cells (e.g., GH4C1) into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.[12]
-
-
Assay Plate Preparation:
-
Agonist Mode: Prepare a compound plate with serial dilutions of this compound to determine if it activates the receptor (measures EC₅₀).
-
Antagonist Mode: Prepare a compound plate with serial dilutions of the test compound. In the instrument, this plate will be added before the addition of a known α7 agonist (e.g., nicotine at its EC₈₀ concentration) to see if the test compound can block activation (measures IC₅₀).
-
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into a fluorescence plate reader equipped with liquid handling (e.g., Molecular Devices FlexStation 3 or FLIPR Tetra).
-
Establish a stable baseline fluorescence reading for ~20-30 seconds.
-
The instrument automatically injects the compounds from the source plate into the cell plate.
-
Continue to read the fluorescence kinetically for 2-3 minutes to capture the peak response and subsequent decay.[11]
-
-
Data Analysis:
-
The response is typically measured as the Maximum-Minimum fluorescence intensity for each well.
-
Agonist Mode: Plot the response against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC₅₀ and maximum efficacy relative to a control agonist.
-
Antagonist Mode: Plot the response against the log concentration of the test compound and fit to a sigmoidal curve to determine the IC₅₀.
-
The Final Step: Assay Validation
Causality: An unvalidated assay produces data of unknown quality. Assay validation is a formal process to confirm that the assay is "fit-for-purpose."[13][14] It ensures that the results are accurate, precise, and reproducible, which is a non-negotiable requirement for making decisions in a drug discovery program. The Organisation for Economic Co-operation and Development (OECD) provides extensive guidance on the principles of in vitro test validation.[15]
Key Validation Parameters & Acceptance Criteria
| Parameter | Question Answered | How to Measure | Acceptance Criteria |
| Precision | Is the assay reproducible? | Run the same controls and compound curves multiple times on the same day (intra-assay) and on different days (inter-assay). | %CV < 20% |
| Z'-Factor | Is the assay window large enough for screening? | `Z' = 1 - [ (3σ_pos + 3σ_neg) / | μ_pos - μ_neg |
| Signal Window | How strong is the signal? | Ratio of the mean of the positive control signal to the mean of the negative control signal (S/B). | S/B > 3 |
| Robustness | Is the assay sensitive to small changes? | Systematically vary parameters like incubation time (±10%), temperature (±2°C), cell density (±15%). | Results should remain within the precision limits. |
| Specificity | Is the signal from the intended target? | Test in a parental cell line lacking the receptor. The signal should be absent. Pre-treat with a known selective antagonist; the signal should be blocked. | >95% reduction in signal in null cells or with antagonist. |
Conclusion
This application note outlines a comprehensive and scientifically rigorous workflow for the in vitro characterization of this compound. By beginning with broad, unbiased screening and systematically progressing through target-specific binding and functional assays, researchers can confidently elucidate the compound's primary mechanism of action. The detailed protocols for radioligand binding and calcium flux assays, based on the hypothetical identification of the α7 nicotinic acetylcholine receptor as a target, provide a practical blueprint for implementation. Adherence to the principles of assay validation ensures that the data generated is reliable and can serve as a solid foundation for advancing promising new chemical entities through the drug discovery pipeline. This logical, causality-driven approach is adaptable and can be applied to any novel compound where the biological target is initially unknown.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[9]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website.[6]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from Alfa Cytology website.[16]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.[17]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.[18]
-
Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. In Methods in Molecular Biology (Vol. 746, pp. 135-164). Humana Press.[7]
-
Gogerty, D. S., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.[19]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery website.[20]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from Reaction Biology website.[21]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5409.[22]
-
Eyo, U. B., et al. (2017). Evaluating Commercially Available Antibodies for Rat α7 Nicotinic Acetylcholine Receptors. Journal of Histochemistry & Cytochemistry, 65(8), 479-494.[8]
-
MyBioSource. (n.d.). Human Alpha7 Nicotinic Acetylcholine Receptor (alpha7N-AChR) ELISA Kit. Retrieved from MyBioSource website.[23]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Model and Assay Validation and Acceptance. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US).[13]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from CMDC Labs website.[24]
-
Wills, J. W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 31(3), 297-310.[25]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from University of Pennsylvania, Perelman School of Medicine website.[12]
-
Aschner, M., et al. (2025). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. ResearchGate.[14]
-
Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 89(1), 1-11.[5]
-
Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Retrieved from Wikipedia.[4]
-
OECD. (2023, November 29). OECD Webinar | Training and orientation on validation of methods at the OECD [Video]. YouTube.[15]
-
Thermo Fisher Scientific. (n.d.). Nicotinic Acetylcholine Receptor alpha 7 (CHRNA7) (extracellular) Polyclonal Antibody. Retrieved from Thermo Fisher Scientific website.[26]
-
Smolecule. (n.d.). 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane. Retrieved from Smolecule website.[27]
-
D'hoedt, D., & Bertrand, D. (2009). α7-nAChRs and calcium-dependent signal transduction. ResearchGate.[10]
-
Feuerbach, D., et al. (2005). Coupling of human nicotinic acetylcholine receptors α7 to calcium channels in GH3 cells. Neuropharmacology, 48(2), 215-227.[28]
-
Benhamú, B., et al. (2012). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British Journal of Pharmacology, 166(5), 1629-1643.[29]
-
Reilly, S. W., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 6(4), 2779-2792.[30]
-
Precise PEG. (n.d.). 2,7-diazaspiro[4.5]decane-6,8-dione hydrochloride. Retrieved from Precise PEG website.[31]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from Molecular Devices website.[11]
-
Orlek, B. S., et al. (1991). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 34(9), 2726-2735.[32]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.[2]
-
Tzani, A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecular Diversity, 26(4), 2349-2358.[33]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7).[34]
-
Liu, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.[3]
-
Patel, N. B., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Medicinal Chemistry Research, 32(6), 1163-1178.[35]
-
Kumar, D., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 8(11), 1166-1170.[1]
-
BLDpharm. (n.d.). 7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride. Retrieved from BLDpharm website.[36]
-
ChemicalBook. (n.d.). 4-(4-FLUOROPHENYL)-2-METHYL-2,7-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE. Retrieved from ChemicalBook website.[37]
-
ChemicalBook. (n.d.). 2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis. Retrieved from ChemicalBook website.[38]
-
Hibert, M. F., et al. (1988). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 31(8), 1598-1602.[39]
Sources
- 1. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating Commercially Available Antibodies for Rat α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. bu.edu [bu.edu]
- 13. Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. biorxiv.org [biorxiv.org]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. mdpi.com [mdpi.com]
- 23. mybiosource.com [mybiosource.com]
- 24. cmdclabs.com [cmdclabs.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Nicotinic Acetylcholine Receptor alpha 7 (CHRNA7) (extracellular) Polyclonal Antibody (ANC-007-200UL) [thermofisher.com]
- 27. Buy 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane [smolecule.com]
- 28. researchgate.net [researchgate.net]
- 29. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. precisepeg.com [precisepeg.com]
- 32. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. 1955515-24-8|7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride|BLD Pharm [bldpharm.com]
- 37. 4-(4-FLUOROPHENYL)-2-METHYL-2,7-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE [amp.chemicalbook.com]
- 38. 2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 39. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride in Neuroscience Research
Introduction: Unveiling the Potential of a Novel Spirocyclic Amine in Neuromodulation
The spirocyclic scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that can lead to high affinity and selectivity for biological targets. The compound 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride represents a novel chemical entity with potential applications in neuroscience. While direct pharmacological data on this specific compound is emerging, its structural similarity to known modulators of ligand-gated ion channels suggests a compelling hypothesis: it is a ligand for nicotinic acetylcholine receptors (nAChRs).
Nicotinic acetylcholine receptors are a diverse family of ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] They are implicated in a wide range of physiological processes, including cognitive function, attention, learning, and memory.[2] Their dysfunction is associated with various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3] Consequently, the development of novel nAChR modulators is a significant focus of neuroscience research and drug development.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the neuropharmacological properties of this compound, with a primary focus on its putative action on nAChRs. The protocols outlined herein are designed to be self-validating, providing a logical and rigorous framework for characterizing its binding affinity, functional activity, and in vivo effects.
Part 1: Foundational Characterization - Receptor Binding Assays
The initial step in characterizing a novel compound is to determine its affinity for the intended target receptor(s). Radioligand binding assays are a robust and high-throughput method for quantifying the interaction between a compound and a receptor.[4][5]
Principle of Receptor Binding Assays
These assays measure the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype.[6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated to represent the compound's binding affinity.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.
Protocol: Functional Characterization of this compound using TEVC
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., human α4 and β2, or human α7).
-
Two-electrode voltage clamp setup with amplifier, data acquisition system, and perfusion system.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Stock solutions of acetylcholine (ACh) and this compound.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and continuously perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV. [7]
-
-
Assessing Agonist Activity:
-
Apply increasing concentrations of this compound to the oocyte and record any evoked currents.
-
If currents are observed, generate a dose-response curve to determine the EC50 (concentration for half-maximal activation) and efficacy (maximal response relative to a full agonist like ACh).
-
-
Assessing Antagonist Activity:
-
Apply a fixed concentration of ACh (typically the EC50) to elicit a control current.
-
Pre-incubate the oocyte with increasing concentrations of this compound for a set period (e.g., 2-5 minutes).
-
Co-apply the same concentration of ACh with the test compound and record the current.
-
Generate a dose-response curve for the inhibition of the ACh-evoked current to determine the IC50.
-
-
Assessing Positive Allosteric Modulator (PAM) Activity:
-
Apply a low concentration of ACh (typically the EC10-EC20) to elicit a small control current.
-
Co-apply the EC10-EC20 of ACh with increasing concentrations of this compound and record the current.
-
A potentiation of the ACh-evoked current indicates PAM activity.
-
| Parameter | Description | Interpretation |
| EC50 | Effective concentration for 50% of maximal response. | Potency as an agonist. |
| Emax | Maximum response elicited by the compound. | Efficacy as an agonist. |
| IC50 | Inhibitory concentration for 50% of the control response. | Potency as an antagonist. |
| Potentiation | Fold-increase in the response to a sub-maximal agonist concentration. | Efficacy as a positive allosteric modulator. |
Part 3: In Vivo Characterization - Neurochemical and Behavioral Assays
Following in vitro characterization, it is crucial to assess the effects of this compound in a living organism. This involves investigating its impact on neurotransmitter release and its influence on relevant behavioral paradigms.
A. In Vivo Microdialysis for Neurotransmitter Release
Principle: In vivo microdialysis is a technique used to sample the extracellular fluid of specific brain regions in freely moving animals. [8][9]By implanting a semi-permeable probe into a brain region of interest (e.g., the hippocampus or prefrontal cortex), one can measure the levels of neurotransmitters such as acetylcholine, dopamine, and glutamate in response to systemic or local administration of a compound. [10]This provides a direct measure of the compound's effect on neurotransmission in vivo. [11]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Protocol: In Vivo Microdialysis in Rodents
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and liquid swivel.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for injection.
Procedure:
-
Surgery: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a suitable analytical method like HPLC-ECD or LC-MS/MS.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot over time.
B. Behavioral Assays for Cognitive Function
Principle: If this compound is found to be a modulator of nAChRs, it may have effects on cognitive processes. A variety of behavioral assays in rodents can be used to assess learning, memory, and attention. [12][13] Examples of Relevant Behavioral Assays:
-
Novel Object Recognition (NOR): This task assesses recognition memory. A mouse is first exposed to two identical objects. After a delay, one of the objects is replaced with a novel object. Mice with intact memory will spend more time exploring the novel object.
-
Morris Water Maze (MWM): This is a test of spatial learning and memory. [14]A mouse is placed in a pool of opaque water and must learn the location of a hidden platform to escape. The time it takes to find the platform (escape latency) is measured over several trials.
-
Fear Conditioning: This task assesses associative learning and memory. [14]An animal learns to associate a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by the freezing response to the neutral stimulus alone at a later time.
Protocol: Novel Object Recognition (NOR) Task
Materials:
-
Open field arena.
-
Two identical objects and one novel object (of similar size and material but different shape and appearance).
-
Video tracking software.
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period (e.g., 10 minutes) on two consecutive days.
-
Training (Familiarization) Phase: Place the two identical objects in the arena and allow the animal to explore for a set period (e.g., 10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours). During this time, administer this compound or a vehicle control.
-
Testing (Choice) Phase: Place one of the familiar objects and one novel object in the arena and allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Measure the time spent exploring each object.
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the comprehensive evaluation of this compound in neuroscience research. By progressing from foundational binding assays to functional electrophysiological characterization and culminating in in vivo neurochemical and behavioral studies, researchers can elucidate the mechanism of action and potential therapeutic utility of this novel compound. This structured investigational pathway ensures scientific rigor and will be instrumental in determining the future role of this compound and similar spirocyclic amines in the field of neuropharmacology.
References
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC, 10.1517/17425255.2010.520848. [Link]
-
De Luca, M. A., & Di Chiara, G. (2017). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Journal of neuroscience methods, 289, 1-10. [Link]
-
IUPHAR/BPS Guide to Pharmacology. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from [Link]
-
Marks, M. J., & Collins, A. C. (2004). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Molecular pharmacology, 66(2), 377-386. [Link]
-
Buczynski, M. W., & Gregus, A. (n.d.). In Vivo Microdialysis. Buczynski/Gregus Lab. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Nicotinic acetylcholine receptor. [Link]
-
Wikipedia. (2023, December 28). Acetylcholine receptor. [Link]
-
Alkondon, M., & Albuquerque, E. X. (2004). The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex. Progress in brain research, 145, 109-120. [Link]
-
Timmerman, W., & Westerink, B. H. (1997). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. Methods in molecular biology (Clifton, N.J.), 72, 285-298. [Link]
-
Di Chiara, G. (1999). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Journal of neuroscience methods, 91(1-2), 1-13. [Link]
-
Olton, D. S. (1990). The development of behavioral tests to assess the effects of cognitive enhancers. Pharmacopsychiatry, 23 Suppl 2, 65-69. [Link]
-
Papke, R. L., Stokes, C., Mulcahy, L., & Horenstein, N. A. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of visualized experiments : JoVE, (99), e52726. [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. [Link]
-
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]
-
Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
Wang, H. L., & Auerbach, A. (1999). Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. British journal of pharmacology, 127(4), 857-866. [Link]
-
ResearchGate. (n.d.). Electrophysiology of the Nicotinic Acetylcholine Receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). The Development of Behavioral Tests to Assess the Effects of Cognitive Enhancers. Retrieved from [Link]
-
Cremen, I. A., & Carson, R. G. (2017). Have Standard Tests of Cognitive Function Been Misappropriated in the Study of Cognitive Enhancement?. Frontiers in human neuroscience, 11, 44. [Link]
-
Foley, A. M., Ammar, Z. M., Lee, C. F., & Mitchell, E. S. (2017). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of visualized experiments : JoVE, (127), 55551. [Link]
-
Alkondon, M., Pereira, E. F., & Albuquerque, E. X. (1999). Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(7), 2693-2705. [Link]
-
Schütze, H., Lape, R., & Colquhoun, D. (2007). Agonists binding nicotinic receptors elicit specific channel-opening patterns at αγ and αδ sites. The Journal of physiology, 581(Pt 2), 527-545. [Link]
-
Saunders, J., MacLeod, A. M., & Freedman, S. B. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of medicinal chemistry, 31(2), 486-491. [Link]
-
Li, L., Hu, Q., & Zhou, P. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & biomolecular chemistry, 12(29), 5356-5359. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Nichols, D. E., & Law, H. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of medicinal chemistry, 29(8), 1547-1550. [Link]
-
Wang, Y., Liu, Y., & Li, Y. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of medicinal chemistry, 65(4), 3151-3172. [Link]
-
Zhang, J., Wang, Y., & Liu, B. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5489-5500. [Link]
-
Heterocycles. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles, 105(1), 486-494. [Link]
-
Rallapalli, S., & Taylor, M. K. (2008). Potential Nicotinic Acetylcholine Receptor Ligands From 2,4-methanoproline Derivatives. Australian journal of chemistry, 61(11), 863-868. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Retrieved from [Link]
-
Cheng, J., & Li, Y. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of medicinal chemistry, 55(15), 6829-6838. [Link]
-
MDPI. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2021(3), M1259. [Link]
-
Hamouda, A. K., & Abbadi, S. A. (2018). LY2087101 and dFBr Share Transmembrane Binding Sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Scientific reports, 8(1), 1234. [Link]
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. buczynski-gregus.com [buczynski-gregus.com]
- 10. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The development of behavioral tests to assess the effects of cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diazaspiro[4.5]decane Derivatives as Sigma Receptor Ligands: Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Diazaspiro[4.5]decane Scaffold in Sigma Receptor Targeting
The sigma receptor system, comprising primarily the σ1 and σ2 subtypes, has emerged as a compelling target for therapeutic intervention in a wide range of pathological conditions, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[1] The unique chaperone activity of the σ1 receptor and the role of the σ2 receptor in cell proliferation have spurred the development of selective ligands to modulate their function.[1] Within the landscape of medicinal chemistry, the diazaspiro[4.5]decane scaffold has garnered significant attention as a privileged structure for the design of potent and selective sigma receptor ligands. Its rigid, three-dimensional conformation allows for precise orientation of pharmacophoric elements, facilitating high-affinity interactions with the receptor binding sites.
This technical guide will provide a comprehensive overview of the application of diazaspiro[4.5]decane derivatives as sigma receptor ligands. Due to the limited public domain data on the specific binding affinity of 2-Methyl-2,7-diazaspiro[4.5]decane for sigma receptors, this document will focus on a well-characterized derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , as a representative example to illustrate the principles and protocols applicable to this class of compounds.
Pharmacological Profile of a Representative Diazaspiro[4.5]decane Derivative
The pharmacological profile of a sigma receptor ligand is defined by its binding affinity (typically expressed as the inhibition constant, Kᵢ) for the σ1 and σ2 receptor subtypes and its functional activity (agonist, antagonist, or inverse agonist). The following table summarizes the binding affinity of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrating its high affinity and selectivity for the σ1 receptor.
| Compound | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity (σ2 Kᵢ / σ1 Kᵢ) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | ~162 | ~30 | [2][3] |
This favorable profile makes it a valuable tool for investigating the physiological and pathophysiological roles of the σ1 receptor.
Experimental Protocols: A Step-by-Step Guide
I. In Vitro Characterization: Radioligand Binding Assays
The foundational step in characterizing a novel sigma receptor ligand is to determine its binding affinity and selectivity through competitive radioligand binding assays. The causality behind this choice is that it provides a quantitative measure of the ligand's interaction with the target receptor.
Protocol 1: Determination of σ1 Receptor Binding Affinity
This protocol is adapted from established methodologies for σ1 receptor binding assays.[4][5]
Workflow for σ1 Receptor Binding Assay
Caption: Workflow for determining σ1 receptor binding affinity.
Materials:
-
Tissue: Guinea pig brain (a rich source of σ1 receptors).[4]
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).[4][5]
-
Test Compound: Diazaspiro[4.5]decane derivative.
-
Non-specific binding control: Haloperidol (10 µM).
-
Buffers: Sucrose buffer, Tris-HCl assay buffer.
-
Equipment: Homogenizer, centrifuges, 96-well plates, filter harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial and synaptosomal fractions.
-
Resuspend the pellet in Tris-HCl buffer (50 mM, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of Tris-HCl buffer (for total binding).
-
50 µL of 10 µM haloperidol (for non-specific binding).
-
50 µL of varying concentrations of the diazaspiro[4.5]decane derivative.
-
-
Add 50 µL of [³H]-(+)-pentazocine (final concentration ~2-3 nM).
-
Add 100 µL of the membrane preparation (approximately 100-200 µg of protein).
-
Incubate at 37°C for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Determination of σ2 Receptor Binding Affinity
This protocol is adapted from established methodologies for σ2 receptor binding assays.[4][5]
Workflow for σ2 Receptor Binding Assay
Caption: Workflow for determining σ2 receptor binding affinity.
Materials:
-
Tissue: Rat liver (a rich source of σ2 receptors).
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) (a non-selective sigma ligand).[4][5]
-
σ1 Masking Agent: (+)-pentazocine.[5]
-
Test Compound: Diazaspiro[4.5]decane derivative.
-
Non-specific binding control: Haloperidol (10 µM).
-
Buffers: Sucrose buffer, Tris-HCl assay buffer.
-
Equipment: Same as for the σ1 receptor binding assay.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the σ1 receptor binding assay, but using rat liver tissue.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of Tris-HCl buffer containing (+)-pentazocine (final concentration 1 µM) for total binding. The (+)-pentazocine is crucial to block the binding of [³H]-DTG to σ1 receptors, thus isolating the binding to σ2 receptors.
-
50 µL of 10 µM haloperidol (for non-specific binding).
-
50 µL of varying concentrations of the diazaspiro[4.5]decane derivative.
-
-
Add 50 µL of [³H]-DTG (final concentration ~3-5 nM).
-
Add 100 µL of the membrane preparation (approximately 200-300 µg of protein).
-
Incubate at 25°C for 120 minutes.
-
-
Filtration and Counting:
-
Follow the same procedure as for the σ1 receptor binding assay.
-
-
Data Analysis:
-
Follow the same procedure as for the σ1 receptor binding assay to calculate IC₅₀ and Kᵢ values.
-
II. In Vitro Functional Assays: Differentiating Agonists from Antagonists
Once the binding affinity is established, it is essential to determine the functional activity of the ligand. For σ2 receptors, which are implicated in cancer cell proliferation, functional assays often involve assessing the ligand's effect on cell viability and apoptosis.[6]
Protocol 3: Cell Viability Assay to Assess σ2 Receptor Function
Rationale: Many σ2 receptor agonists have been shown to induce cell death in cancer cell lines.[6] This assay quantifies the cytotoxic effect of the diazaspiro[4.5]decane derivative.
Materials:
-
Cell Line: A cancer cell line with high expression of σ2 receptors (e.g., MCF-7 breast cancer cells, PC-3 prostate cancer cells).
-
Test Compound: Diazaspiro[4.5]decane derivative.
-
Positive Control: A known σ2 receptor agonist (e.g., Siramesine).
-
Cell Culture Medium and Reagents: DMEM, FBS, penicillin-streptomycin, trypsin-EDTA.
-
Cell Viability Reagent: MTT or MTS reagent.
-
Equipment: Cell culture incubator, 96-well plates, microplate reader.
Procedure:
-
Cell Culture:
-
Culture the chosen cancer cell line in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the diazaspiro[4.5]decane derivative and the positive control.
-
Replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability). A lower EC₅₀ value indicates higher potency.
-
III. In Vivo Evaluation: Assessing Therapeutic Potential
In vivo studies are critical for evaluating the therapeutic potential of a sigma receptor ligand in a living organism. For a σ1 selective ligand like our representative compound, a relevant in vivo model would be one that assesses its potential in neuroprotection or pain modulation.
Protocol 4: Formalin-Induced Nociception Model
Rationale: σ1 receptor antagonists have been shown to possess analgesic properties in various pain models.[1] This model is used to assess the antinociceptive effects of the diazaspiro[4.5]decane derivative.
Materials:
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
-
Test Compound: Diazaspiro[4.5]decane derivative.
-
Positive Control: A known analgesic (e.g., morphine) or a known σ1 antagonist (e.g., NE-100).
-
Vehicle: Saline or other appropriate vehicle.
-
Formalin: 5% formalin solution.
-
Equipment: Observation chambers, syringes.
Procedure:
-
Acclimatization:
-
Acclimatize the animals to the observation chambers for at least 30 minutes before the experiment.
-
-
Compound Administration:
-
Administer the diazaspiro[4.5]decane derivative, positive control, or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
-
Formalin Injection:
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Behavioral Observation:
-
Immediately after the injection, place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (early phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (late phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis:
-
Compare the duration of licking/biting time in the compound-treated groups with the vehicle-treated group for both phases.
-
A significant reduction in the duration of nociceptive behavior indicates an antinociceptive effect.
-
Visualization of Key Concepts
Sigma Receptor Signaling (Simplified)
Caption: Simplified overview of sigma receptor signaling pathways.
Conclusion and Future Directions
The diazaspiro[4.5]decane scaffold represents a versatile and promising platform for the development of novel sigma receptor ligands. The representative compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrates the potential to achieve high affinity and selectivity for the σ1 receptor. The protocols outlined in this guide provide a robust framework for the in vitro and in vivo characterization of such compounds.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the diazaspiro[4.5]decane core to optimize affinity, selectivity, and functional activity for both σ1 and σ2 receptors.
-
Functional Characterization: Elucidating the precise downstream signaling pathways modulated by these ligands to better understand their mechanism of action.
-
Therapeutic Applications: Exploring the efficacy of promising candidates in a wider range of preclinical models of neurological disorders and cancer.
By leveraging the principles and methodologies described herein, researchers can effectively advance the discovery and development of novel diazaspiro[4.5]decane-based sigma receptor ligands with significant therapeutic potential.
References
-
18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Sigma Receptor Binding Assays. PubMed. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. figshare.com [figshare.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective N-methylation of 2,7-diazaspiro[4.5]decane
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylated Diazaspiro[4.5]decane Scaffolds
The 2,7-diazaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that allows for precise spatial orientation of substituents. This can be crucial for effective interaction with biological targets. N-methylation of this scaffold can significantly alter the physicochemical properties of resulting compounds, such as basicity, lipophilicity, and metabolic stability. These modifications are often key to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a detailed protocol for the N-methylation of 2,7-diazaspiro[4.5]decane, focusing on the highly reliable Eschweiler-Clarke reaction.
Reaction Overview: The Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[1][2][3] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3] A key advantage of this reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts, which can be a common side product with other methylating agents like methyl iodide.[1][4] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[1][3]
Mechanism of Action
The reaction proceeds through a two-step mechanism for each amine methylation:
-
Iminium Ion Formation: The secondary amine of the diazaspirodecane nucleophilically attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion. This reduces the iminium ion to the methylated tertiary amine and releases carbon dioxide.[1][3][5]
For a diamine like 2,7-diazaspiro[4.5]decane, this process occurs at both nitrogen atoms to yield the fully N,N'-dimethylated product.
Experimental Workflow
The following diagram illustrates the overall workflow for the N-methylation of 2,7-diazaspiro[4.5]decane.
Caption: Overall workflow for the N-methylation of 2,7-diazaspiro[4.5]decane.
Detailed Experimental Protocol
This protocol is designed for the exhaustive N-methylation of 2,7-diazaspiro[4.5]decane.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,7-diazaspiro[4.5]decane | ≥98% | Commercially Available | |
| Formaldehyde | 37 wt. % in H₂O | ACS Reagent | |
| Formic Acid | ≥95% | ACS Reagent | |
| Sodium Hydroxide | ≥97% | ACS Reagent | For workup |
| Dichloromethane (DCM) | ACS Grade | For extraction | |
| Anhydrous Sodium Sulfate | Reagent Grade | For drying | |
| Round-bottom flask | |||
| Reflux condenser | |||
| Magnetic stirrer/hotplate | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,7-diazaspiro[4.5]decane (1.0 eq).
-
Add formaldehyde solution (37 wt. %, 4.4 eq) to the flask.
-
Slowly add formic acid (≥95%, 4.4 eq) dropwise to the stirred mixture. Caution: The initial reaction can be exothermic, and there will be vigorous evolution of carbon dioxide gas.[6]
-
-
Reaction:
-
Once the initial effervescence has subsided, attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully basify the mixture to a pH > 12 by the slow addition of a concentrated aqueous solution of sodium hydroxide. This step neutralizes the excess formic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Reaction Stoichiometry and Expected Yield
| Reactant | Molar Eq. | Notes |
| 2,7-diazaspiro[4.5]decane | 1.0 | Limiting reagent |
| Formaldehyde | 4.4 | A slight excess is used to drive the reaction to completion. |
| Formic Acid | 4.4 | A slight excess is used to ensure complete reduction. |
| Expected Yield | >80% (based on similar reactions)[2] |
Characterization
The successful synthesis of 2,7-dimethyl-2,7-diazaspiro[4.5]decane can be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see a singlet corresponding to the N-methyl protons around 2.2-2.5 ppm. The signals for the protons on the spirocyclic core will also be shifted compared to the starting material.
-
¹³C NMR: The appearance of a new signal around 35-45 ppm is indicative of the N-methyl carbons.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N,N'-dimethylated product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase reaction time or ensure the reaction is at a full reflux. |
| Insufficient reagents. | Ensure the correct stoichiometry of formaldehyde and formic acid is used. | |
| Low yield | Inefficient extraction. | Perform additional extractions with the organic solvent. |
| Product loss during purification. | Optimize column chromatography conditions. | |
| Presence of mono-methylated product | Incomplete reaction. | Increase reaction time and/or the amount of reagents. |
Conclusion
The Eschweiler-Clarke reaction provides a robust and efficient method for the N-methylation of 2,7-diazaspiro[4.5]decane. The protocol outlined in this application note is a reliable starting point for researchers in drug discovery and organic synthesis. The resulting N-methylated scaffold can be a valuable building block for the creation of novel chemical entities with potentially enhanced pharmacological properties.
References
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021-02-08). [Link]
-
Eschweiler–Clarke reaction - Grokipedia. [Link]
-
Eschweiler-Clarke reaction ~ Name-Reaction.com. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. (2023-08-09). [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]
- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google P
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
Application Notes & Protocols: 2-Methyl-2,7-diazaspiro[4.5]decane Derivatives as TYK2/JAK1 Inhibitors
Abstract
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal intracellular mediators for a multitude of cytokine signaling pathways that are critical in the pathogenesis of autoimmune and inflammatory diseases.[1] First-generation JAK inhibitors, often targeting multiple JAKs (pan-JAK inhibitors), have demonstrated clinical efficacy but can be associated with dose-limiting toxicities due to the broad nature of their inhibition.[2] This has propelled the development of next-generation inhibitors with refined selectivity. Dual inhibition of TYK2 and JAK1 is an attractive therapeutic strategy, as these kinases mediate signaling for key pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons, while avoiding the broader hematopoietic and metabolic pathways associated with JAK2 and JAK3.[3][4][5][6] This document provides a detailed guide on the characterization of 2-Methyl-2,7-diazaspiro[4.5]decane derivatives, a promising scaffold for developing potent and selective dual TYK2/JAK1 inhibitors.
The TYK2/JAK1 Signaling Axis: Mechanism of Action
TYK2 and JAK1 are non-receptor tyrosine kinases that function as essential partners for specific cytokine receptors.[7] Upon cytokine binding (e.g., IL-12, IL-23, IFN-α/β), the associated receptor chains dimerize, bringing the intracellular domains and their associated kinases (e.g., TYK2 and JAK1) into close proximity.[8] This proximity facilitates their trans-activation via phosphorylation.
The activated TYK2/JAK1 pair then phosphorylates specific tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target inflammatory genes.[9]
Inhibitors based on the 2-Methyl-2,7-diazaspiro[4.5]decane scaffold are designed to bind to the ATP-binding site within the kinase domain of TYK2 and JAK1, preventing the phosphorylation cascade and thereby blocking the downstream inflammatory signaling.
Application Protocol 1: Synthesis of a Representative Diazaspiro[4.5]decane Derivative
The synthesis of diazaspiro[4.5]decane derivatives often involves multi-step reactions to construct the core spirocyclic structure and append the necessary functional groups for kinase binding.[10][11] The following protocol is a representative, generalized procedure based on established chemical literature for similar scaffolds.[12][13]
Rationale: This synthetic route is designed for efficiency and modularity, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The use of standard reagents and purification techniques ensures reproducibility.
Protocol: Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Derivative
-
Step 1: Reagent Preparation
-
Prepare a solution of N-benzyl-4-piperidone (0.2 mmol) in 2,2-dimethoxypropane (4 mL).
-
Weigh a catalytic amount of p-toluenesulfonic acid monohydrate (0.002 mmol).
-
Prepare the appropriate dipeptide or amine starting material (0.2 mmol).
-
-
Step 2: Spirocycle Formation
-
To the solution from Step 1.1, add the p-toluenesulfonic acid and the amine starting material.
-
Stir the reaction mixture slowly at 80°C for 5-12 hours.
-
Causality Check: The elevated temperature and acid catalyst are crucial for the condensation reaction and formation of the spirocyclic imine intermediate. 2,2-dimethoxypropane acts as a dehydrating agent, driving the reaction forward.
-
Monitor the reaction progress by taking a micro-aliquot, cleaving any protecting groups with a trifluoroacetic acid (TFA) cocktail (e.g., TFA/H₂O/triethylsilane 95:2.5:2.5), and analyzing via ESI-MS.[12]
-
-
Step 3: Cyclization and Functionalization
-
Once the initial reaction is complete, cool the mixture to room temperature.
-
Add the appropriate acyl chloride or isocyanate to the reaction mixture to facilitate the final cyclization and introduce the desired functional groups.
-
Stir at room temperature or gentle heat as required, monitoring by TLC or LC-MS until completion.
-
-
Step 4: Purification
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the final pure compound.
-
-
Step 5: Characterization
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Application Protocol 2: In Vitro Kinase Assay for TYK2/JAK1 Inhibition
To determine the potency and selectivity of the synthesized compounds, a biochemical kinase assay is essential. The following protocol is adapted from established methods for measuring JAK/TYK2 inhibition.[14]
Rationale: This assay directly measures the enzymatic activity of the kinases by quantifying the phosphorylation of a synthetic peptide substrate. Using a physiologically relevant ATP concentration (1 mM) is critical for translating in vitro potency to a cellular context.[14] The use of a microfluidic capillary electrophoresis platform (e.g., PerkinElmer LabChip EZ Reader) allows for precise separation and quantification of the substrate and phosphorylated product.
Protocol: Microfluidic Kinase Assay
-
1. Compound Plate Preparation
-
Prepare a stock solution of the test compound (e.g., 2-Methyl-2,7-diazaspiro[4.5]decane derivative) at 30 mM in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series in 100% DMSO, starting from a maximum concentration of 10 mM.
-
Using a non-contact acoustic dispenser, add 250 nL of each compound concentration, as well as positive (DMSO only) and negative (no enzyme) controls, to a 384-well polypropylene plate.
-
-
2. Kinase Reaction
-
Prepare the Kinase Reaction Buffer (1X): 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% BSA, 0.0005% Tween-20, and 1 mM DTT.
-
Prepare the final reaction mixture in a total volume of 15 µL per well. The final concentrations should be:
-
ATP: 1 mM (physiologically relevant concentration).
-
Peptide Substrate: 1 µM of a fluorescently labeled synthetic peptide (e.g., 5FAM-KKSRGDYMTMQID for TYK2 and JAK1).[14]
-
Kinase: Pre-determined optimal concentration of recombinant human TYK2 or JAK1 catalytic domain.
-
Test Compound: Final concentration range from 10 µM to 100 pM with 1.7% DMSO.[14]
-
-
Add the reaction buffer, substrate, and ATP to the compound plate.
-
Initiate the reaction by adding the kinase enzyme.
-
Incubate at room temperature for 60 minutes.
-
-
3. Reaction Termination and Data Acquisition
-
Stop the reaction by adding 15 µL of Stop Buffer (180 mM HEPES pH 7.4, 20 mM EDTA, 0.2% coating reagent).[14] This chelates the Mg²⁺ required for kinase activity.
-
Transfer the plate to a microfluidic capillary electrophoresis instrument (e.g., PerkinElmer LabChip EZ Reader).
-
The instrument will sample each well and separate the fluorescently labeled substrate from the phosphorylated product based on charge and size.
-
-
4. Data Analysis
-
The instrument software calculates the percent of substrate converted to product for each well.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - ((Sample - Negative Control) / (Positive Control - Negative Control)))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation & Interpretation
The primary output of the in vitro kinase assays is the IC₅₀ value. To assess selectivity, the compound should be tested against other members of the JAK family, particularly JAK2, which is associated with erythropoietin and thrombopoietin signaling and is a key off-target to avoid for minimizing hematological side effects.
Table 1: Representative Inhibitory Profile of a Diazaspiro[4.5]decane Derivative
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio (JAK2 IC₅₀ / Target IC₅₀) |
| TYK2 | 6 | 23.3x |
| JAK1 | 37 | 3.8x |
| JAK2 | 140 | 1.0x |
| JAK3 | >1000 | >7.1x |
Data is representative and modeled after published results for a potent 2,8-diazaspiro[4.5]decan-1-one derivative to illustrate a desirable selectivity profile.[15]
Interpretation:
-
Potency: The low nanomolar IC₅₀ values for TYK2 and JAK1 indicate a potent dual inhibitor.
-
Selectivity: The compound shows a >23-fold selectivity for TYK2 over JAK2 and is significantly less active against JAK3.[15] This profile suggests a reduced risk of off-target effects related to JAK2 (e.g., anemia, thrombocytopenia) and JAK3 (e.g., immunosuppression via common gamma chain cytokines). This selectivity is a key differentiator from first-generation pan-JAK inhibitors.
References
- Chemicalbook.2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis.
- Fensome, A. et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Springer.
- ResearchGate.In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors.
- Lin, R. et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
- Dendrou, C. A. et al. (2023). Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors.
- Yang, T. et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed.
- Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central.
- Darr, Z. et al. (2024). JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician. PMC - PubMed Central.
- Bristol Myers Squibb.The Role of TYK2 in Immunology.
- Li, Y. et al. (2026). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral TYK2 Inhibitor D‐2570 in Healthy Subjects: A First‐in‐Human Phase I Study. NIH.
- Johnson, T. A. et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science.
- Revvity. (2024). TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases.
- Bristol Myers Squibb.The TYK2 Pathway: An Overview.
- Yang, T. et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate.
- Sfera, UNIFE. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- Zheng, H. et al.Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers.
- Kivitz, A. J. et al. (2020). Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study. NIH.
- Papakyriakou, A. et al.1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- Nishimura, T. et al. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. PMC - PubMed Central.
- Moslin, R. et al. (2018). A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor. Journal of Medicinal Chemistry - ACS Publications.
- Bristol Myers Squibb.TYK2 Tyrosine Kinase 2 - Immunology Pathways.
- Wang, J. et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
- Thermo Fisher Scientific.Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F.
- ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- Gremese, E. & Tolusso, B. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. ResearchGate.
- BPS Bioscience.TYK2 (Tyrosine Kinase 2) Assay Kit.
- Scilight Press.Janus Kinases and Autoimmunity: Bridging Pathways to Therapy.
- QIAGEN GeneGlobe.Role of JAK1, JAK2 and TYK2 in Interferon Signaling.
Sources
- 1. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 2. revvity.com [revvity.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. bms.com [bms.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sfera.unife.it [sfera.unife.it]
- 13. researchgate.net [researchgate.net]
- 14. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Diazaspiro[4.5]decan-1-one Derivatives as Novel Antifungal Agents
Authored by: A Senior Application Scientist
Introduction: The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, presents a significant threat to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. One promising strategy is the inhibition of chitin synthase, an enzyme essential for the integrity of the fungal cell wall, but absent in mammals, offering a selective therapeutic target. This document provides a detailed guide on the synthesis, characterization, and biological evaluation of a novel class of 2,8-diazaspiro[4.5]decan-1-one derivatives that have demonstrated potent antifungal activity through the inhibition of chitin synthase.[1][2]
Rationale and Design Strategy
The core scaffold, 2,8-diazaspiro[4.5]decan-1-one, was selected as a promising starting point for the development of novel antifungal agents. The design strategy focused on creating a library of derivatives by introducing various substituents to explore the structure-activity relationship (SAR) and optimize antifungal potency. The hypothesis was that modifications to this spirocyclic system could lead to compounds with high affinity for the fungal chitin synthase enzyme.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized to screen for their inhibitory activities against chitin synthase (CHS) and their in vitro antimicrobial activities.[1] The selection of this particular scaffold was based on its structural rigidity and three-dimensional character, which can be advantageous for specific binding to enzyme active sites.
Synthetic Pathway and Protocols
The synthesis of the 2,8-diazaspiro[4.5]decan-1-one derivatives follows a multi-step reaction sequence, as outlined below.
Caption: General synthetic workflow for diazaspiro[4.5]decan-1-one derivatives.
General Synthetic Protocol
The synthesis of the target compounds involves a key multi-component reaction. A representative protocol for the synthesis of a 2,8-diazaspiro[4.5]decan-1-one derivative is provided below.
Protocol 1: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
-
Step 1: Synthesis of the Spirocyclic Core.
-
To a solution of the appropriate starting materials in a suitable solvent (e.g., methanol), add the catalyst.
-
Stir the reaction mixture at a specified temperature for a designated period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the diazaspiro[4.5]decan-1-one core structure.
-
-
Step 2: Functionalization of the Core.
-
Dissolve the synthesized core in an appropriate solvent.
-
Add the desired electrophile or coupling partner along with any necessary reagents (e.g., a base).
-
Allow the reaction to proceed at a controlled temperature.
-
Work up the reaction mixture by washing with appropriate aqueous solutions and extracting with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the final derivative.
-
Note: The specific reagents, reaction times, and temperatures will vary depending on the desired final derivative. For detailed, compound-specific protocols, refer to the primary literature.[1]
Biological Evaluation: Antifungal Activity
The synthesized compounds were screened for their in vitro antifungal activity against a panel of pathogenic fungal strains. The minimum inhibitory concentration (MIC) is a key metric used to quantify the antifungal potency of the compounds.
Antifungal Susceptibility Testing Protocol
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the concentration of the inoculum to a standard density using a spectrophotometer or hemocytometer.
-
-
Microdilution Assay:
-
Perform the assay in 96-well microtiter plates.
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium.
-
Add the standardized fungal inoculum to each well.
-
Include positive controls (a known antifungal agent, e.g., fluconazole) and negative controls (medium and inoculum only).
-
Incubate the plates at a suitable temperature for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Antifungal Activity Data
Several of the synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives exhibited significant antifungal activity. The results for selected compounds against various fungal pathogens are summarized in the table below.
| Compound | C. albicans (ATCC 90023) MIC (mmol/L) | A. fumigatus MIC (mmol/L) |
| 4d | 0.04 | - |
| 4j | - | 0.08 |
| 4r | - | 0.08 |
| Fluconazole | 0.104 | - |
| Polyoxin B | 0.129 | - |
Note: A lower MIC value indicates greater antifungal potency. Compound 4d displayed excellent activity against C. albicans, superior to both fluconazole and polyoxin B.[1] Compounds 4j and 4r showed potent activity against A. fumigatus.[1]
Mechanism of Action: Chitin Synthase Inhibition
The antifungal activity of these diazaspiro[4.5]decan-1-one derivatives is attributed to their ability to inhibit chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.
Caption: Inhibition of chitin synthase by diazaspiro[4.5]decan-1-one derivatives.
Chitin Synthase Inhibition Assay
The inhibitory effect of the synthesized compounds on chitin synthase was quantified by measuring their IC50 values.
Protocol 3: Chitin Synthase Inhibition Assay
-
Enzyme Preparation:
-
Prepare a crude extract of chitin synthase from a fungal source (e.g., Candida albicans).
-
-
Inhibition Assay:
-
Set up reaction mixtures containing the enzyme extract, the substrate (UDP-N-acetylglucosamine), and varying concentrations of the test compounds.
-
Incubate the reactions at an optimal temperature.
-
Stop the reaction and quantify the amount of chitin formed, typically using a radiolabeled substrate or a colorimetric method.
-
-
IC50 Determination:
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Chitin Synthase Inhibition Data
Several compounds demonstrated potent inhibition of chitin synthase.
| Compound | Chitin Synthase IC50 (mM) |
| 4e | 0.13 |
| 4j | 0.12 |
| Polyoxin B | 0.08 |
Compounds 4e and 4j showed excellent inhibitory potency against chitin synthase, with IC50 values comparable to that of the known chitin synthase inhibitor, polyoxin B.[1]
Structure-Activity Relationship (SAR) Insights
The biological data from the synthesized library of compounds provided valuable insights into the structure-activity relationship. The nature of the substituents on the diazaspiro[4.5]decan-1-one core was found to significantly influence both the antifungal activity and the chitin synthase inhibitory potency. These findings are crucial for the rational design of the next generation of more potent antifungal agents based on this scaffold.
Conclusion and Future Directions
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising new class of antifungal agents. The research has demonstrated that derivatives of this scaffold can be synthesized and exhibit potent antifungal activity through the inhibition of chitin synthase.[1] The favorable activity profiles of lead compounds, such as 4d and 4j , warrant further investigation, including in vivo efficacy studies and toxicological profiling. The synergistic effects observed when some of these compounds were combined with fluconazole suggest a potential for combination therapy to combat drug-resistant fungal infections.[1]
References
-
Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111631. [Link]
-
ResearchGate. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. [Link]
Sources
Application Notes & Protocols: Evaluating 2,8-Diazaspiro[4.5]decan-1-one Analogs as Potent and Selective RIPK1 Kinase Inhibitors
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of cellular life and death, orchestrating pathways leading to inflammation and programmed necrosis (necroptosis).[1][2] Its kinase activity is a key driver in the pathogenesis of numerous inflammatory, autoimmune, and neurodegenerative diseases, making it a high-value target for therapeutic intervention.[3] Recently, a novel chemical scaffold, the 2,8-diazaspiro[4.5]decan-1-one core, has been identified as the basis for a promising series of potent RIPK1 inhibitors.[4][5]
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to effectively characterize and validate such spirocyclic analogs as RIPK1 kinase inhibitors. We will detail the essential experimental protocols, from initial biochemical potency determination to cellular efficacy and mechanistic validation, explaining the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Rationale for Targeting RIPK1 with Spirocyclic Scaffolds
RIPK1 is a serine/threonine kinase that functions as a molecular switch.[2] In response to stimuli like Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate a pro-survival signaling cascade through NF-κB.[6] However, under conditions where apoptosis is inhibited, the kinase activity of RIPK1 becomes dominant, leading to the assembly of a "necrosome" complex with RIPK3 and the pseudokinase MLKL.[7] This culminates in the phosphorylation of MLKL, its translocation to the plasma membrane, and lytic cell death known as necroptosis.[8]
Inhibiting the kinase function of RIPK1 is a validated strategy to block necroptosis and its associated inflammation.[3] The discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives marks a significant advancement in this field.[4][5] Spirocyclic scaffolds are of particular interest in medicinal chemistry as their inherent three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic properties compared to flatter, aromatic structures.[9] This guide uses this promising scaffold as a framework for outlining a comprehensive evaluation workflow.
Caption: Overall workflow for inhibitor characterization.
Protocol 3: Western Blot for Necrosome Activation
Principle: Upon necroptotic stimulation, RIPK1 undergoes autophosphorylation (e.g., at Ser166), which is a prerequisite for recruiting and activating RIPK3, which in turn phosphorylates MLKL (e.g., at Ser358 in humans). [7]An effective RIPK1 inhibitor will prevent the initial autophosphorylation of RIPK1 and all subsequent downstream phosphorylation events.
Materials:
-
Cells treated as in Protocol 2 (scaled up to 6-well plates)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Rabbit anti-phospho-RIPK3 (Ser227)
-
Rabbit anti-phospho-MLKL (Ser358)
-
Antibodies for total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH or β-Actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate and treat cells in 6-well plates as described in Protocol 2, using a single, effective concentration of the test compound (e.g., 5-10x EC₅₀). The stimulation time should be shorter (e.g., 4-8 hours) to capture peak phosphorylation.
-
Wash cells with ice-cold PBS and lyse directly in the plate with ice-cold RIPA buffer.
-
Scrape, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip and re-probe the membrane for total protein levels and loading controls to ensure equal loading.
-
Expected Outcome: In the stimulated, vehicle-treated sample, strong bands for p-RIPK1, p-RIPK3, and p-MLKL should be visible. In the sample co-treated with an effective 2,8-diazaspiro[4.5]decan-1-one analog, these phosphorylation signals should be significantly reduced or completely absent, confirming on-target activity.
Conclusion
The protocols outlined in this guide provide a comprehensive and validated workflow for the characterization of novel 2,8-diazaspiro[4.5]decan-1-one analogs as RIPK1 kinase inhibitors. By systematically assessing biochemical potency, cellular efficacy, and the direct mechanism of action, researchers can confidently identify and advance lead candidates for this critical therapeutic target. This structured approach ensures scientific rigor and provides a clear path from compound synthesis to robust biological validation.
References
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]
-
Chemical structures of RIPK1 inhibitors GSK-2982772, GSK-3145095 and eclitasertib (SAR-443122, DNL-758). (n.d.). ResearchGate. [Link]
-
RIPK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. (2023). RSC Medicinal Chemistry. [Link]
-
RIPK1 Kinase Assay Kit (384-well). (n.d.). BPS Bioscience. [Link]
-
RIPK1 (ADP-Glo) Kinase Assay Service. (2026). Reaction Biology. [Link]
-
Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. (2019). ACS Publications. [Link]
-
Human RIPK3 maintains MLKL in an inactive conformation prior to cell death by necroptosis. (2021). Nature Communications. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. [Link]
-
Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis. (2004). Apoptosis. [Link]
-
Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. (2024). Acta Pharmaceutica Sinica B. [Link]
-
Response of normal and colon cancer epithelial cells to TNF-family apoptotic inducers. (2006). International Journal of Oncology. [Link]
-
RIPK1 inhibitor exhibits relevant antinecroptotic activity. (2024). BioWorld. [Link]
-
Methods for Studying TNF-Mediated Necroptosis in Cultured Cells. (2020). Methods in Molecular Biology. [Link]
-
RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development. (2024). European Journal of Medicinal Chemistry. [Link]
-
Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology. [Link]
-
A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells. (2021). ResearchGate. [Link]
-
Tumor necrosis factor-alpha induces apoptosis associated with poly(ADP-ribose) polymerase cleavage in HT-29 colon cancer cells. (2002). Anticancer Research. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). European Journal of Medicinal Chemistry. [Link]
-
Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2022). JCI Insight. [Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Figshare. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). ResearchGate. [Link]
-
The apoptotic decision process in TNF alpha-stimulated HT-29 cells: a combined computational and experimental approach. (2011). ResearchGate. [Link]
-
Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025). Cuestiones de Fisioterapia. [Link]
- Rip1 inhibitory compounds and methods for making and using the same. (2021).
-
(A) Western blot showing pMLKL expression in HCT116RIP3 after TNF- and... (n.d.). ResearchGate. [Link]
- 2, 8-DIAZASPIRO[4.5 DECANE COMPOUNDS. (2025).
-
Advances in RIPK1 kinase inhibitors. (2022). Frontiers. [Link]
-
Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis. (2021). Nature Communications. [Link]
-
KIF18A inhibitors. (2025). PubChem. [Link]12441736-B2)
Sources
- 1. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development. (2024) | Yinliang Bai | 6 Citations [scispace.com]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human RIPK3 maintains MLKL in an inactive conformation prior to cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Spirocyclic Scaffolds: An Application Guide to the Synthesis of Diazaspiro Compounds
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex molecular architectures is a constant pursuit. Among these, diazaspirocycles represent a class of compounds with significant therapeutic potential due to their rigid, three-dimensional structures. This guide provides an in-depth exploration of the experimental procedures for the spirocyclization of diazaspiro compounds, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern these elegant transformations.
The Strategic Importance of Diazaspirocycles
Diazaspiro compounds, characterized by two nitrogen-containing rings sharing a single carbon atom, are privileged scaffolds in medicinal chemistry. Their inherent rigidity reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. This unique topology allows for precise spatial orientation of substituents, a critical factor in rational drug design.
Core Synthetic Strategies: A Trio of Methodologies
The construction of the diazaspirocyclic core can be achieved through a variety of synthetic routes. This guide will focus on three powerful and distinct methodologies: silver-catalyzed tandem cyclization, palladium-catalyzed domino reactions, and radical-mediated cyclization. Each approach offers unique advantages in terms of substrate scope, functional group tolerance, and stereochemical control.
Protocol I: Silver-Catalyzed Tandem Cyclization for Diazaspiro[4.5]decanes
This method provides an atom-economical approach to diazaspirocycles from linear precursors bearing two nitrogen nucleophiles and an alkyne moiety. The silver catalyst plays a crucial role in activating the alkyne for subsequent intramolecular nucleophilic attack.
Mechanistic Rationale: The Role of the Silver Catalyst
The silver(I) catalyst, often in the form of a complex with a ligand such as 1,10-phenanthroline (phen), acts as a soft Lewis acid. It coordinates to the alkyne, increasing its electrophilicity and facilitating the initial intramolecular hydroamination by one of the nitrogen nucleophiles.[1][2] This step forms an enamine or iminium ion intermediate. The second nitrogen nucleophile then undergoes a subsequent intramolecular cyclization onto this intermediate, completing the formation of the spirocyclic framework. The use of a phenanthroline ligand can enhance the stability and catalytic activity of the silver species.[1]
Diagram of the Silver-Catalyzed Spirocyclization Workflow
Sources
The Rising Star in Medicinal Chemistry: Application Notes and Protocols for 2-Methyl-2,7-diazaspiro[4.5]decane
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced target affinity and selectivity. This guide delves into the burgeoning potential of a specific scaffold: 2-Methyl-2,7-diazaspiro[4.5]decane. While direct literature on this exact molecule is emerging, this document will provide a comprehensive overview of its significance, synthesis, and potential applications by drawing upon authoritative data from closely related and isomeric diazaspiro[4.5]decane systems.
The Strategic Advantage of the Diazaspiro[4.5]decane Core
The diazaspiro[4.5]decane framework, a bicyclic system featuring a spiro-fused piperidine and pyrrolidine ring, offers a unique topographical presentation of nitrogen atoms. This arrangement provides multiple points for diversification and interaction with biological targets. The inherent three-dimensionality of the scaffold allows for the exploration of chemical space that is often inaccessible with flat, aromatic systems.
The introduction of a methyl group at the 2-position of the 2,7-diazaspiro[4.5]decane core can have several strategic implications in medicinal chemistry:
-
Modulation of Basicity: The methyl group can influence the pKa of the adjacent nitrogen, which can be critical for target engagement and pharmacokinetic properties.
-
Stereochemical Control: The methyl group introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds, which can lead to improved potency and reduced off-target effects.
-
Metabolic Stability: The methyl group can block potential sites of metabolism, thereby increasing the half-life of the drug candidate.
Therapeutic Landscape: Insights from Related Analogs
While specific therapeutic applications of 2-Methyl-2,7-diazaspiro[4.5]decane are still under extensive investigation, the broader class of diazaspiro[4.5]decanes has shown significant promise in various therapeutic areas. This provides a strong rationale for the exploration of the title compound.
Table 1: Bioactivity of Representative Diazaspiro[4.5]decane Derivatives
| Compound Class | Target(s) | Therapeutic Area | Key Findings | Reference(s) |
| 2,8-Diazaspiro[4.5]decane derivatives | LATS1/2 Kinases | Oncology | Potent inhibitors of the Hippo pathway effector kinases LATS1/2. | [1][2] |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Chitin Synthase | Antifungal | Showed excellent inhibition of chitin synthase and potent activity against Candida albicans. | [3] |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | RIPK1 Kinase | Inflammatory Diseases | Identified as potent inhibitors of RIPK1-mediated necroptosis. | [4] |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | TYK2/JAK1 Kinases | Inflammatory Bowel Disease | Demonstrated selective dual inhibition of TYK2 and JAK1 with excellent metabolic stability. | [5] |
| Diazaspiro[4.5]decane derivatives | Tryptophan Hydroxylase 1 (TPH1) | Gastrointestinal Disorders | Utilized as key intermediates in the synthesis of potent and selective TPH1 inhibitors. | [6] |
The diverse biological activities of these closely related scaffolds underscore the immense potential of the 2-Methyl-2,7-diazaspiro[4.5]decane core as a privileged scaffold in drug discovery.
Synthesis Protocols: Accessing the 2-Methyl-2,7-diazaspiro[4.5]decane Scaffold
The synthesis of the 2-Methyl-2,7-diazaspiro[4.5]decane core can be approached through several strategic routes. A common method involves the reduction of a corresponding lactam precursor.
Protocol 1: Reductive Amination from a Lactam Precursor
This protocol outlines a general, reliable method for the synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane from its corresponding lactam, 2-Methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride.[7]
Materials:
-
2-Methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), suspend 2-Methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (1.0 eq) in anhydrous THF.
-
Reduction: To the stirred suspension, add a solution of LiAlH₄ (2.0-3.0 eq) in anhydrous THF dropwise at 0 °C. Caution: LiAlH₄ is highly reactive. Handle with extreme care.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting precipitate through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-Methyl-2,7-diazaspiro[4.5]decane.
-
Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt by treating a solution of the free base in Et₂O with a solution of HCl in Et₂O.
dot
Caption: General workflow for the synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane.
Application in Structure-Activity Relationship (SAR) Studies
The 2-Methyl-2,7-diazaspiro[4.5]decane scaffold provides two distinct nitrogen atoms for derivatization, allowing for a systematic exploration of the surrounding chemical space. The secondary amine at the 7-position is typically more accessible and can be functionalized through various reactions such as acylation, alkylation, and reductive amination. The tertiary amine at the 2-position, bearing the methyl group, is less reactive but can still participate in certain transformations.
dot
Caption: Key diversification points on the 2-Methyl-2,7-diazaspiro[4.5]decane scaffold.
Future Perspectives
The 2-Methyl-2,7-diazaspiro[4.5]decane scaffold represents a promising, yet underexplored, area of medicinal chemistry. The successful development of drug candidates based on isomeric and related diazaspiro[4.5]decane systems provides a strong impetus for further investigation into this specific scaffold. Future research should focus on:
-
Development of stereoselective synthetic routes to access enantiomerically pure 2-Methyl-2,7-diazaspiro[4.5]decane.
-
Systematic decoration of the scaffold to build diverse chemical libraries for high-throughput screening.
-
Computational studies to understand the conformational preferences and potential interactions of the scaffold with various biological targets.
By leveraging the unique structural features of 2-Methyl-2,7-diazaspiro[4.5]decane, the medicinal chemistry community can unlock new avenues for the discovery of next-generation therapeutics.
References
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
-
McKerrall, S. J., et al. (2022). 2, 8-diazaspiro [4.5] decane compounds. Patent WO-2022253341-A1. [Link]
-
PubChem. 2-Methyl-1,6-dioxaspiro(4.5)decane. [Link]
- Google Patents. Resolution of optically active diazaspiro[4.5]decane derivatives.
- Google Patents. 2,8-diazaspiro[4.5]decane compound.
-
PubChem. 2,8-Diazaspiro(4.5)decane. [Link]
-
Ogurtsov, V. A., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 69(10), 2017-2019. [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
-
ChemSynthesis. 2-methyl-1-(2-phenylethyl)-1-azaspiro[4.5]decane. [Link]
- Google Patents. 2, 8-DIAZASPIRO[4.5 DECANE COMPOUNDS.
-
Li, M., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
-
PubChem. 1,4-Dioxaspiro[4.5]decane, 2-methyl-. [Link]
-
PubChem. 1,4-Diazaspiro[4.5]decane. [Link]
-
ResearchGate. Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89. [Link]
-
Google Patents. Substituted 1-azaspiro[6][8]decanes and their analgesic compositions. Patent US4430335A.
-
Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200861. [Link]
-
Fisher, M. J., et al. (2016). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Organic & Biomolecular Chemistry, 14(32), 7725-7735. [Link]inhibitors-as-anti-cancer-agents.pdf)
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. CN117425654A - 2,8-diazaspiro[4.5]decane compound - Google Patents [patents.google.com]
- 3. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018087602A1 - Resolution of optically active diazaspiro[4.5]decane derivatives - Google Patents [patents.google.com]
- 7. 2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Methyl-1,6-dioxaspiro(4.5)decane | C9H16O2 | CID 568216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of spirodiamines makes them attractive building blocks in modern medicinal chemistry, but their synthesis can present specific challenges.[1] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane.
Q1: What are the most common synthetic routes for preparing 2-Methyl-2,7-diazaspiro[4.5]decane?
A1: There are several established routes, but two are particularly prevalent:
-
Reduction of a Spiro-Lactam: The most direct route involves the reduction of the corresponding lactam, 2-methyl-2,7-diazaspiro[4.5]decan-1-one. This is often achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2] This method is advantageous due to the commercial availability of the lactam precursor.
-
Multi-step Cyclization Routes: More complex routes involve the construction of the spirocyclic core through sequential reactions. This can include steps like reductive amination of a ketone precursor followed by cyclization, or palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination).[3][4][5] These methods offer more flexibility for analog synthesis but require more extensive optimization.
Q2: How critical is the purity of the starting materials and the reaction environment?
A2: Extremely critical. The primary route utilizing LiAlH₄ is highly sensitive to moisture. LiAlH₄ reacts violently with water, and its potency will be significantly reduced by any protic impurities in the solvent or on the glassware. The starting lactam (e.g., 2-methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride) should be of high purity and thoroughly dried before use to prevent side reactions and ensure complete conversion.
Q3: Are protecting groups necessary for this synthesis?
A3: For the direct reduction of the lactam to the final product, protecting groups are generally not required. However, if you are pursuing a multi-step synthesis or wish to selectively functionalize one of the nitrogen atoms post-synthesis, a protecting group strategy is essential.[6] For instance, one nitrogen can be protected with a Boc (tert-butyloxycarbonyl) group, allowing the other nitrogen to be selectively alkylated or arylated. Selective deprotection of a doubly Boc-protected diamine can also provide a mono-protected intermediate.[7]
Q4: What are the key reaction parameters to control for maximizing yield?
A4: The three most critical parameters are:
-
Stoichiometry of the Reducing Agent: An excess of the reducing agent (e.g., LiAlH₄) is typically required to ensure complete reduction of the amide. However, a large excess can lead to a more complex work-up and potential side reactions. Careful optimization is key.
-
Temperature Control: The initial addition of LiAlH₄ is highly exothermic and should be performed at a low temperature (e.g., 0 °C) to maintain control.[2] The reaction is then often gently heated to reflux to drive it to completion.[2]
-
Anhydrous Conditions: As mentioned in A2, maintaining a strictly anhydrous (moisture-free) environment by using dried solvents (like THF) and oven-dried glassware under an inert atmosphere (Nitrogen or Argon) is non-negotiable for success.
Section 2: Core Synthetic Protocol: Reduction of 2-methyl-2,7-diazaspiro[4.5]decan-1-one
This protocol details a common and effective method for synthesizing the target compound.
Experimental Protocol: LiAlH₄ Reduction
Objective: To reduce the lactam functionality of 2-methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride to yield 2-Methyl-2,7-diazaspiro[4.5]decane.
Materials:
-
2-methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) solution
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend the starting material, 2-methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, in anhydrous THF.
-
Reagent Addition: Cool the slurry to 0 °C using an ice bath. Add LiAlH₄ portion-wise as a solid. Caution: The addition is exothermic and will cause foaming and hydrogen gas evolution.[2] Control the rate of addition to maintain the internal temperature.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 60-65 °C) for at least 2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% NaOH solution, and then more water (Fieser work-up). This procedure is critical for safety and for precipitating the aluminum salts in a granular, filterable form.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite to remove the aluminum salts, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The crude residue can then be purified by vacuum distillation or column chromatography to yield the final product.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Workflow & Troubleshooting Diagrams
Q&A for Specific Issues
Q: My reaction yield is consistently low or zero. What is the most likely cause?
A: This is the most common issue and usually points to one of three culprits:
-
Inactive Reducing Agent: LiAlH₄ is extremely reactive towards atmospheric moisture. If the reagent is old, has been opened multiple times, or was handled in a humid environment, it will be partially or completely quenched. Solution: Use a fresh, unopened bottle of LiAlH₄ or titrate your existing stock to determine its activity. Always handle it under a robust inert atmosphere.
-
Incomplete Reaction: The reduction of an amide is a demanding transformation. Insufficient reaction time or temperature can lead to incomplete conversion. Solution: Monitor the disappearance of the starting material by TLC. If the reaction stalls, consider extending the reflux time or slightly increasing the temperature.
-
Issues during Work-up: The product is a diamine, which can be water-soluble, especially if protonated. If the pH of the aqueous layer during extraction is too acidic, the product may remain in the aqueous phase. Solution: Ensure the aqueous layer is strongly basic (pH > 12) during extraction to keep the diamine in its freebase, organic-soluble form. Use a continuous extractor for small-scale reactions if solubility is a major issue.
Q: My final product is impure, and I see multiple spots on the TLC plate. What are these byproducts?
A: Impurities often stem from the reaction or the starting material itself.
-
Unreacted Starting Material: This is the most common "impurity" and is addressed by the points in the previous question (inactive reagent, insufficient reaction time).
-
Partially Reduced Intermediates: In some cases, the amide may be partially reduced to an amino-alcohol intermediate which can be stable under certain conditions. Solution: Ensure sufficient equivalents of LiAlH₄ and adequate reflux time to drive the reaction to completion.
-
Impure Starting Lactam: If the precursor lactam is impure, those impurities may carry through the reaction. Solution: Purify the 2-methyl-2,7-diazaspiro[4.5]decan-1-one starting material by recrystallization or chromatography before the reduction step.
Q: I am having trouble purifying my product by column chromatography. The spots are streaking badly.
A: This is a classic problem when purifying amines on standard silica gel.[8] The basic nitrogen atoms of your product interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor separation and streaking.
-
Solution 1 (Recommended): Add a basic modifier to your eluent. Typically, adding 1-3% triethylamine (Et₃N) or a few drops of ammonia solution to your solvent system will neutralize the acidic sites on the silica gel, resulting in sharp, well-defined spots and good separation.[8]
-
Solution 2: Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
Data Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | Inactive LiAlH₄; Insufficient reaction time/temp; Product loss during work-up. | Use fresh, anhydrous reagents; Monitor reaction by TLC and ensure completion; Maintain basic pH during extraction. |
| Impure Product | Incomplete reaction; Impure starting material; Side reactions. | Increase LiAlH₄ stoichiometry or reaction time; Purify starting lactam; Maintain strict temperature control. |
| Purification Issues | Strong interaction of basic amine with acidic silica gel. | Add 1-3% triethylamine to the eluent; Use neutral or basic alumina as the stationary phase.[8] |
Section 4: Advanced Optimization Strategies
For researchers looking to further refine the synthesis, especially for analog development, consider these advanced strategies:
-
Alternative Reducing Agents: While LiAlH₄ is effective, it has poor functional group tolerance. If your substrate has other reducible groups, consider milder or more selective reagents. Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BMS), are excellent for reducing amides and may offer a different selectivity profile.
-
Protecting Group Strategies for Analogs: To create derivatives of the spirodiamine, a protecting group strategy is unavoidable.[9][10] The N-Boc group is a common choice. One nitrogen of the parent 2,7-diazaspiro[4.5]decane can be protected, allowing the other to be modified. The subsequent removal of the Boc group is typically clean and high-yielding.[7][11]
-
Palladium-Catalyzed Approaches: For building analogous spirocyclic systems, the Buchwald-Hartwig amination offers a powerful tool for forming C-N bonds.[12][13][14] This involves the coupling of an amine with an aryl or vinyl halide/triflate. While not a direct route to the saturated title compound, it is a key strategy in the synthesis of related, more complex spiro-heterocycles.[3][15] The choice of ligand is critical for the success of these reactions.[14][16]
References
- ChemicalBook. (n.d.). 2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress.
- Kocienski, P. J. (n.d.). Protecting groups.
- Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
- Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Ogurtsov, V. A., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 69(10), 2017-2019.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Organic Synthesis. (n.d.). Protecting Groups.
- BenchChem. (2025). Technical Support Center: Purification of 6,7-Diazaspiro[4.5]decane Intermediates.
- Zhang, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
- Synthetic Communications. (n.d.). Practical Synthesis of Structurally Important Spirodiamine Templates.
- ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2-methyl-2,7-diazaspiro[4.5]decane(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agroipm.cn [agroipm.cn]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride solubility issues and solutions
Introduction
Welcome to the technical support guide for 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride. This molecule is a valuable spirocyclic diamine scaffold used in various research and drug development applications.[1][2] As a dihydrochloride salt, it is designed for enhanced aqueous solubility compared to its free base form.[3][4] However, researchers may still encounter challenges in achieving complete and stable dissolution.
This guide provides in-depth troubleshooting advice and detailed protocols to address common solubility issues. Our goal is to equip you with the scientific rationale behind these procedures, enabling you to optimize your experimental workflow and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: As a dihydrochloride salt, the compound is expected to be most soluble in aqueous solutions.[4][5] While exact quantitative data is not always published, amine hydrochlorides are generally synthesized to leverage the high polarity of water. Solubility in organic solvents like ethanol or DMSO may be possible, but often at lower concentrations. The free base form, in contrast, would likely exhibit higher solubility in less polar organic solvents.
Q2: I added the compound to water, and it's not dissolving completely, appearing as a cloudy suspension. What's happening?
A2: This is a common issue that can stem from several factors. Firstly, you may be exceeding the compound's intrinsic solubility limit at the given temperature and volume. Secondly, the pH of your water (which can vary, especially if deionized) might not be optimal. Thirdly, issues like the "common ion effect" or salt disproportionation could be at play, where the salt form partially converts to the less soluble free base.[6][7]
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming (e.g., to 37-50°C) can often increase the rate of dissolution and the solubility limit. However, be cautious. Prolonged heating at high temperatures can potentially degrade the compound. Always check the compound's stability data if available. A recommended approach is to warm, vortex/sonicate, and then allow the solution to cool to room temperature to see if the compound remains in solution.
Q4: Is sonication a good method to aid dissolution?
A4: Yes, sonication is an excellent method. It provides the energy needed to break up the crystal lattice of the solid powder and enhances its interaction with the solvent. It is generally preferred over aggressive heating as it is less likely to cause thermal degradation.
Q5: Why would the compound dissolve initially but then precipitate out over time?
A5: This phenomenon, known as precipitation or "crashing out," often points to the formation of a supersaturated solution that is not stable. It can also be caused by a gradual change in the solution's pH (e.g., due to absorption of atmospheric CO₂) or by the slow conversion of the salt to its less soluble free base form (disproportionation).[7] Ensuring the final solution pH is sufficiently acidic can help maintain the protonated, more soluble state of the diamine.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Incomplete Dissolution in Aqueous Media
You've added the powder to water or a buffer, but a significant amount of solid material remains despite vigorous mixing.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete dissolution.
Causality Explained:
-
Step 2 (Physical Energy): The crystal lattice of the salt powder requires an input of energy to be overcome before the individual ions can be solvated by water. Sonication provides this energy efficiently.
-
Step 3 (pH Adjustment): 2-Methyl-2,7-diazaspiro[4.5]decane has two amine groups. As a dihydrochloride salt, both should be protonated (NH₂⁺). This ionic state is crucial for high aqueous solubility.[3] If the pH of the solution is too high (closer to neutral), one or both of the protonated amines can deprotonate, shifting the equilibrium towards the less soluble free base. By adding a small amount of acid, you apply Le Châtelier's principle, pushing the equilibrium back towards the fully protonated, soluble dihydrochloride form.
Issue 2: Compound Precipitates from Solution Upon Storage or pH Adjustment
You successfully dissolved the compound, but upon adding it to your neutral pH cell culture media or after storing it in the refrigerator, a precipitate forms.
Root Cause Analysis:
This is a classic case of pH-dependent solubility. The compound is soluble at a low pH but becomes insoluble when the pH is raised to the physiological range (~7.4) of most biological buffers. The buffer capacity of your final medium is insufficient to keep the compound protonated and in solution.
Solutions:
-
Prepare a Concentrated Acidic Stock: Prepare a high-concentration stock solution in a slightly acidic vehicle (e.g., 50 mM HCl or sterile water acidified to pH 4). When you perform the final dilution into your experimental medium, the total volume of the acidic stock should be small enough (e.g., 1:1000) that it doesn't significantly alter the final pH of the medium.
-
Use a Co-solvent Stock: Prepare a concentrated stock in a water-miscible organic solvent like DMSO. While the dihydrochloride salt may have limited solubility in pure DMSO, a DMSO/water mixture can be effective. This approach keeps the compound solubilized in the stock, and upon high dilution into the aqueous medium, the molecules can often remain dispersed and available.
-
Complexation with Cyclodextrins: For advanced applications, cyclodextrins can be used to form inclusion complexes that enhance the solubility of compounds in neutral aqueous solutions.[8][9] This is a formulation strategy typically explored during drug development.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the standard procedure for solubilizing this compound in an aqueous vehicle.
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sonicator bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration. (Molecular Weight will be needed from the supplier, e.g., ~229.18 g/mol for C₉H₂₀Cl₂N₂).
-
Weigh Compound: Carefully weigh the powder and place it into a sterile vial.
-
Add Solvent: Add approximately 80% of the final desired volume of sterile water to the vial.
-
Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes. Observe the solution. If it is not perfectly clear, proceed to the next step.
-
Sonication: Place the vial in a sonicator bath for 15 minutes. Check for clarity. The solution may warm slightly; this is acceptable.
-
pH Check & Adjustment (If Necessary): If the solid is still not fully dissolved, use a calibrated pH meter to check the solution's pH. If the pH is above 5.5, add 0.1 M HCl drop-by-drop while stirring until the solid dissolves and the pH is in the range of 4.0-5.0. The fully protonated state should be soluble.
-
Final Volume Adjustment: Once the compound is fully dissolved, add sterile water to reach the final target volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 4°C or -20°C as recommended by the supplier. Storing in an acidic solution generally improves stability by preventing conversion to the free base.
Protocol 2: Solubilization Using a Co-solvent System (DMSO/Water)
This method is useful when high concentrations are needed or when subsequent dilutions will be made into sensitive biological systems.
Solvent System Comparison
| Solvent System | Pros | Cons | Best For |
| Aqueous (Acidified) | High solubility, low cellular toxicity at high dilutions. | May require pH adjustment; potential for precipitation in neutral buffers. | In vivo studies, applications where organic solvents are undesirable. |
| DMSO | High solubilizing power for many organic molecules. | Dihydrochloride salt may have lower solubility; potential for cellular toxicity. | In vitro assays requiring high stock concentrations and large dilution factors. |
| Ethanol | Less toxic than DMSO, good solubilizing power. | Can be volatile; may not be suitable for all cell types. | General laboratory use, some in vitro applications. |
Procedure (for DMSO):
-
Weigh Compound: Weigh the required amount of this compound into a sterile vial.
-
Add DMSO: Add 100% DMSO to the vial to achieve the desired final concentration.
-
Dissolve: Vortex and sonicate at room temperature for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.
-
Observe: Ensure the solution is completely clear. If not, the concentration may be too high for this solvent. Consider adding a small percentage of acidified water (e.g., a 9:1 DMSO:acidic water ratio) to see if it improves solubility.
-
Storage: Store DMSO stocks at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing pH-Dependent Solubility
Caption: Equilibrium between the soluble salt and insoluble free base.
References
- 2-methyl-2,9-diazaspiro[4.5]decane;dihydrochloride. (n.d.). Santa Cruz Biotechnology.
- Formulation strategies for poorly soluble drugs. (2025).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review.
- 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane. (n.d.). Smolecule.
- Solubilization techniques used for poorly w
- Precaution on use of hydrochloride salts in pharmaceutical formul
- Factors that Affect Solubility. (2022). Chemistry LibreTexts.
- Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules Magazine.
- Solubility of organic amine salts. (2011). Sciencemadness.org.
- Isolation (Recovery) of amines. (n.d.). University of Alberta.
- Amines as Bases. (2022). Chemistry LibreTexts.
- Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... (n.d.).
- Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed.
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2025).
- 2-METHYL-2,7-DIAZASPIRO[4.5]DECANE 2HCL. (n.d.). Fluorochem.
- This compound(1864061-96-0) 1 H NMR. (n.d.). ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. tabletscapsules.com [tabletscapsules.com]
Technical Support Center: Purification of 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride by HPLC
Welcome to the technical support guide for the preparative HPLC purification of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the unique challenges presented by this molecule. This guide moves beyond simple protocols to explain the underlying chromatographic principles, enabling you to troubleshoot effectively and optimize your purification strategy.
The target molecule, a small, polar, dicationic spiro-diamine, presents a classic challenge for standard chromatographic techniques. Its high hydrophilicity and basic nature demand a thoughtful approach to method development to achieve the desired purity and recovery. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
Part 1: Method Development & Strategy
This section focuses on the initial decisions you'll need to make to build a robust purification method from the ground up.
FAQ: What are the primary challenges in purifying this compound?
You will face three main hurdles when purifying this compound:
-
Poor Retention in Reversed-Phase (RP) Chromatography: Due to its dicationic nature and high polarity, the compound has minimal affinity for non-polar stationary phases like C18. In standard RP-HPLC, it will likely elute in or near the solvent front (void volume), resulting in no separation from other polar impurities.[1][2][3]
-
Poor Peak Shape: As a basic amine, the compound can interact strongly with acidic residual silanol groups present on the surface of silica-based columns.[4][5] This secondary interaction leads to significant peak tailing, which compromises resolution and purity.[6]
-
Difficult Detection: The molecule lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[7]
FAQ: Which HPLC mode is the best starting point: Reversed-Phase, HILIC, or Ion-Exchange?
For this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most recommended starting point.[3][8][9] HILIC is specifically designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase.[1][2][10]
The decision-making process can be visualized as follows:
Caption: Decision workflow for selecting the optimal HPLC mode.
Table 1: Comparison of HPLC Modes for Polar Amine Purification
| HPLC Mode | Principle | Pros for this Compound | Cons for this Compound |
| Reversed-Phase (RP) | Partitioning based on hydrophobicity using a non-polar stationary phase (e.g., C18).[11] | Ubiquitous and well-understood. | Very poor retention, peak tailing due to silanol interactions.[2][4] |
| Ion-Pairing (IP-RP) | Adds a counter-ion (e.g., alkyl sulfonate) to the mobile phase to form a neutral, hydrophobic complex with the analyte, which is then retained by RP.[12][13] | Can achieve retention on standard C18 columns. | Ion-pairing agents can be difficult to remove from the final product and the column, and often suppress MS signals.[3][14] |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.[8][9] Uses a high organic mobile phase. | Excellent retention for polar, charged compounds. [1][10] Mobile phases are MS-friendly. | Requires careful control of water content in the mobile phase and sample solvent. |
| Ion-Exchange (IEX) | Separation based on electrostatic interactions between the charged analyte and a charged stationary phase. | Direct mechanism for retaining cationic compounds. | Requires high salt concentration gradients for elution, complicating final product isolation. Can have lower efficiency than HILIC. |
FAQ: What detection method should I use if my compound has poor UV absorbance?
Since your compound lacks a strong chromophore, UV detection will likely provide low sensitivity.[7] Consider these alternatives:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte. It is compatible with gradient elution but requires volatile mobile phases.
-
Charged Aerosol Detector (CAD): Another universal detector, often more sensitive than ELSD. It is also compatible with gradients and requires volatile buffers.
-
Mass Spectrometry (MS): Provides the highest sensitivity and selectivity and confirms the mass of the purified compound. HILIC mobile phases (high organic content, volatile buffers like ammonium formate) are ideal for ESI-MS.[9]
Part 2: Troubleshooting Common Purification Issues
This section provides solutions to specific experimental problems you may encounter.
FAQ: My peak is tailing severely. What causes this and how can I fix it?
Peak tailing for basic compounds like yours is almost always caused by secondary interactions with acidic silanol groups on silica-based columns.[4][5] The positively charged amine "sticks" to the deprotonated (negatively charged) silanols, resulting in a delayed elution for a portion of the analyte molecules.
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Solutions:
-
Use a Modern, Deactivated Column: Choose a column with a highly pure silica substrate and advanced end-capping to minimize the number of accessible silanol groups.[4] For HILIC, amide or diol phases are often good choices.
-
Add a Competing Base: In reversed-phase, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak shape.[15] However, TEA is not volatile and can be difficult to remove.
-
Control Mobile Phase pH: Using a low pH mobile phase (e.g., pH 3 with formic acid) keeps the silanol groups protonated and neutral, reducing their ability to interact with your cationic analyte. This is a highly effective strategy.
FAQ: My compound is not retained and elutes in the void volume. What should I do?
This is the classic symptom of using a reversed-phase column for a highly polar analyte.[2]
-
Switch to HILIC Mode: This is the most effective solution. A HILIC column will provide retention by partitioning your polar analyte into the aqueous layer on the stationary phase surface.[8][9]
-
Ensure Correct HILIC Conditions: In HILIC, the mobile phase must have a high organic content (typically >80% acetonitrile) to achieve retention. Water is the strong, eluting solvent.[8] Also, ensure your sample is dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high organic content) to avoid peak distortion.
FAQ: How do I remove the mobile phase buffer from my purified fraction?
For preparative work, especially when MS detection is used, volatile buffers are essential. Ammonium formate or ammonium acetate are excellent choices for HILIC as they are soluble in high organic content mobile phases and can be removed by lyophilization (freeze-drying).[9][16]
Non-volatile salts (e.g., phosphate, sulfate) should be avoided as they will contaminate your final product and are very difficult to remove. If you must use them, a secondary desalting step using a reversed-phase cartridge might be necessary, but this can lead to sample loss.
FAQ: My final product is an oil/gum instead of a solid powder. What can I do?
This often happens when residual buffer or solvent remains, or if the compound itself is hygroscopic.
-
Repeat Lyophilization: If you suspect residual ammonium formate, re-dissolving the sample in deionized water and lyophilizing again can help.[16] The buffer sublimes as ammonia and formic acid gas under vacuum.
-
Use a Centrifugal Evaporator: Specialized centrifugal evaporators can effectively dry HPLC fractions to a powder, even for difficult samples.[17][18] These systems control temperature and vacuum to prevent bumping and ensure complete solvent removal.
Part 3: Recommended Protocols
Protocol 1: Preparative HILIC Purification
This protocol provides a robust starting point for purifying this compound.
1. Column Selection:
-
Stationary Phase: Amide or Diol phase designed for HILIC.
-
Dimensions: Start with an analytical column (e.g., 4.6 x 150 mm, 5 µm) for method development, then scale up to a preparative column (e.g., 21.2 x 150 mm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Ensure all solvents are HPLC-grade or better and degas thoroughly before use.
3. Gradient Elution (Analytical Scale):
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: 95% to 70% B
-
12-13 min: 70% to 95% B
-
13-18 min: 95% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the crude sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to a concentration of 1-10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Scale-Up and Fraction Collection:
-
Once the analytical method is optimized, scale the flow rate and injection volume geometrically for the larger preparative column.
-
Collect fractions based on the detector signal (ELSD, CAD, or MS).
Protocol 2: Post-Purification Lyophilization
This protocol is for removing the volatile ammonium formate buffer from the collected HPLC fractions.
1. Fraction Pooling:
-
Combine the pure fractions as determined by analytical HPLC.
2. Organic Solvent Removal:
-
Use a rotary evaporator to gently remove the bulk of the acetonitrile. Do not heat excessively.
3. Lyophilization (Freeze-Drying):
-
Transfer the remaining aqueous solution to a lyophilizer flask.
-
Freeze the sample completely, for instance, by rotating the flask in a dry ice/isopropanol bath to create a thin, frozen shell.[16]
-
Connect the flask to a high-vacuum lyophilizer. The process is complete when all the ice has sublimed, leaving a fluffy, dry powder. This may take 24-48 hours.[17][19]
-
If a formate smell persists, re-dissolve the powder in a small amount of pure water and repeat the lyophilization process.[16]
By applying these principles and protocols, you will be well-equipped to successfully purify this compound and troubleshoot any issues that arise during the process.
References
-
Journal of Proteome Research. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
PubMed. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Chromatography Forum. Amines-Ion Pairing. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]
-
NIH. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. [Link]
-
Biotage. What can I use to purify polar reaction mixtures?. [Link]
-
Scientific Products. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. [Link]
-
Chromatography Today. Fast Lyophilisation of HPLC Fractions. [Link]
-
Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. [Link]
-
SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
-
RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
ResearchGate. Any suggestion to remove ammonium formate from the preparative elution so that I can get impurity in its pure form?. [Link]
-
Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. [Link]
-
One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. [Link]
-
ResearchGate. Polar compounds separation by HPLC - any thoughts?. [Link]
-
Chromatography Forum. Using prep HPLC for ion exchange. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. [Link]
-
Lab Manager. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Teledyne Labs. The Power of Preparative HPLC Systems. [Link]
-
ResearchGate. (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. [Link]
-
LCGC International. Introduction to Preparative HPLC. [Link]
-
Labcompare.com. LABTips: Preparative HPLC for Purification Workflows. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
-
Waters. Preparative Chromatography Solutions | For Sample Preparation & Purification. [Link]
-
ResearchGate. (PDF) Biopharmaceutical Analysis by HPLC: Practices and Challenges. [Link]
-
Reddit. Any good tips for removing ammonium formate from purified products?. [Link]
-
NIH. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. waters.com [waters.com]
- 4. mastelf.com [mastelf.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. scientificproducts.com [scientificproducts.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization | Lab Manager [labmanager.com]
stability of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride in aqueous solution
Welcome to the technical support center for 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Stability of this compound
This compound is a spirocyclic diamine, a class of compounds gaining interest in medicinal chemistry due to their unique three-dimensional structures. As a dihydrochloride salt, its solubility and stability in aqueous solutions are critical for a wide range of applications, from biological assays to formulation development. Understanding the potential degradation pathways and factors influencing its stability is paramount for obtaining reliable and reproducible experimental results.
This guide provides a framework for assessing and ensuring the stability of your aqueous stock and working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an aqueous solution?
A1: While specific stability data for this compound is not extensively published, as a dihydrochloride salt of a secondary and tertiary amine, it is expected to be reasonably stable under recommended storage conditions (cool and dark). However, the stability can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to perform stability studies under your specific experimental conditions.
Q2: What is the expected pH of a solution of this compound in pure water?
A2: When dissolved in neutral, unbuffered water, this compound will produce an acidic solution. This is due to the hydrolysis of the ammonium ions (the protonated diamine), which are the conjugate acids of the weak base (the free diamine).[1][2] The resulting pH will depend on the concentration of the solution.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
A3: Based on the structure (containing secondary and tertiary amine functionalities), the most probable degradation pathway is oxidation.[3][4] This can be catalyzed by trace metal ions or exposure to atmospheric oxygen over time. Other potential degradation routes, especially under stress conditions, could include thermal degradation at elevated temperatures.
Q4: How should I prepare and store aqueous stock solutions of this compound?
A4: For maximum stability, it is recommended to prepare stock solutions in a suitable buffer that maintains an acidic pH (e.g., pH 4-6). Solutions should be stored in tightly sealed containers, protected from light, and refrigerated at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Can I use buffers to prepare my solutions? If so, which ones are recommended?
A5: Yes, using a buffer is highly recommended to control the pH and enhance stability. Phosphate or citrate buffers are generally suitable. Avoid buffers that may react with the amine functional groups. It is advisable to test the compatibility of the chosen buffer with the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitate forms in the aqueous solution upon storage. | 1. Poor solubility at the given concentration and pH. 2. Degradation leading to less soluble products. 3. Interaction with buffer components. | 1. Lower the concentration of the stock solution. Ensure the pH of the solution is in a range where the compound is fully protonated and soluble. 2. Prepare fresh solutions. Perform a stability check using HPLC to assess degradation. 3. Test the solubility in different buffer systems. |
| Loss of compound potency or inconsistent results in biological assays. | 1. Degradation of the compound in the stock or working solution. 2. Adsorption to container surfaces. | 1. Quantify the compound concentration in your solution using a validated analytical method like HPLC-UV or LC-MS.[5][6][7] Prepare fresh solutions for critical experiments. 2. Consider using low-adsorption microplates or tubes. |
| Appearance of new peaks in my analytical chromatogram over time. | 1. Compound degradation. 2. Contamination. | 1. This is a strong indicator of instability. A forced degradation study can help identify potential degradation products.[8][9][10] 2. Review solution preparation and handling procedures to rule out sources of contamination. |
| The pH of the unbuffered aqueous solution changes over time. | 1. Interaction with atmospheric CO2, which can alter the pH of unbuffered solutions. 2. Degradation of the compound leading to byproducts with different pKa values. | 1. Use a suitable buffer to maintain a constant pH. 2. Investigate for degradation using analytical methods. |
Experimental Protocols
Protocol 1: Preliminary Aqueous Stability Assessment
This protocol outlines a basic experiment to assess the short-term stability of this compound in a chosen buffer.
Objective: To determine the stability of the compound in an aqueous buffer at different temperatures over a 48-hour period.
Materials:
-
This compound
-
Selected buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
High-purity water
-
HPLC system with UV detector
-
Calibrated pH meter
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C.
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve the compound in the chosen buffer to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area and purity. This will serve as the baseline.
-
Sample Aliquoting and Incubation: Aliquot the stock solution into separate, tightly sealed vials for each time point and temperature condition. Place the vials in the respective temperature-controlled environments (4°C, 25°C, and 37°C).
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), remove one vial from each temperature condition. Allow the samples to equilibrate to room temperature before HPLC analysis.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products, as recommended by ICH guidelines.[8][9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours, and solution at 60°C for 48 hours.[11]
-
Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
Procedure:
-
Prepare separate solutions of the compound (e.g., 1 mg/mL) for each stress condition.
-
Expose the solutions to the respective stress conditions for the specified duration.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Characterize any significant degradation products using LC-MS if possible.
Visualizing Stability Assessment
Workflow for Stability Testing
Caption: Potential degradation pathways under various stress conditions.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
- Eide, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- ICH Guidelines: Stress Degradation Study.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced Degradation Study as per ICH Guidelines: Wh
- Gjernes, E., et al. (2022). Impact of Solvent on the Thermal Stability of Amines.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts.
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
- Hydrolysis of Salts. Chemistry 2e for Chem 120 (Chemistry for Engineering).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
- The Effects of pH on Solubility. Chemistry LibreTexts.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- Oxidative degradation of amines using a closed batch system.
- The hydrolysis of amides. Chemguide.
- Analytical Study of Some Drugs Containing Amine Group.
- The Effects of pH on Solubility. Chemistry LibreTexts.
- Raether, G. (1991).
- A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.
- Effect of water pH on the stability of pesticides. MSU Extension.
- Nucleophilicities of Primary and Secondary Amines in W
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Amine and HCl - salt form
- Understanding the chemical basis of drug stability and degrad
- Analytical Techniques In Stability Testing.
- Basic Properties of Amines. Chemistry LibreTexts.
- Enamines. Master Organic Chemistry.
- Properties of Amines and their Hydrochloride Salt.
- Hydrolysis of Salts. Chemistry 2e - OpenStax.
- Effects of temperature, salt concentration, and the protonation state on the dynamics and hydrogen-bond interactions of polyelectrolyte multilayers on lipid membranes. RSC Publishing.
- A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations.
- Amine Reactivity. MSU Chemistry.
Sources
- 1. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 2. 14.4 Hydrolysis of Salts - Chemistry 2e | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Diazaspiro[4.5]decane Scaffolds
Welcome to the technical support center for the synthesis of diazaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of diazaspiro[4.5]decane synthesis and minimize the formation of common side products.
Introduction: The Challenge of Spirocyclization
The synthesis of diazaspiro[4.5]decane scaffolds, while conceptually straightforward, often presents a significant practical challenge: controlling the competition between the desired intramolecular cyclization and undesired intermolecular reactions. The formation of oligomeric and polymeric materials, as well as products arising from over-alkylation, are common hurdles that can drastically reduce the yield and complicate the purification of the target compound. This guide will provide you with the expertise to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 6,7-diazaspiro[4.5]decane from 1,2-diaminocyclohexane and a three-carbon dielectrophile (e.g., 1,3-dibromopropane)?
A1: The primary side products are oligomers or polymers resulting from intermolecular reactions between the diamine and the dielectrophile.[1] Instead of one diamine molecule reacting with one dielectrophile to form the spirocyclic ring, multiple units of each can link together in a chain. Another common side product is the result of over-alkylation, where the secondary amines of the desired product react further with the electrophile.[1]
Q2: How do "high-dilution conditions" help to prevent oligomerization?
A2: High-dilution conditions favor intramolecular reactions over intermolecular ones. By significantly lowering the concentration of the reactants, the probability of one end of a molecule finding its other reactive end (intramolecular) becomes statistically greater than the probability of it encountering another molecule (intermolecular).[2][3] For the formation of 9- to 11-membered rings, concentrations below 10⁻⁶ M might be necessary to completely avoid polymerization.[2]
Q3: My purified diazaspiro[4.5]decane streaks badly on a silica gel TLC plate. What causes this and how can I fix it?
A3: The streaking is due to the basic nature of the amine functional groups in your product interacting strongly with the acidic silanol groups on the surface of the silica gel.[4] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 1-3%), to your eluent system.[4] This deactivates the acidic sites on the silica, allowing for better spot shape and improved separation.
Q4: I am synthesizing a 1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs reaction. What are the likely impurities?
A4: In the Bucherer-Bergs synthesis of spiro-hydantoins, common impurities include unreacted starting materials (like the ketone precursor) and side-products from incomplete ring closure or hydrolysis, such as N-carbamoyl amino acids.[4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during diazaspiro[4.5]decane synthesis.
Issue 1: Low Yield of the Desired Spirocycle and a Large Amount of Insoluble Material
-
Probable Cause: This is a classic sign of significant intermolecular polymerization. The insoluble material is likely the oligomeric or polymeric byproduct.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to polymerization.
-
Detailed Solutions:
-
Implement High-Dilution Conditions: Reduce the concentration of your reactants significantly. A starting point is often in the range of 0.01 M to 0.001 M.
-
Slow Addition: Use a syringe pump to add one of the reactants (e.g., the dielectrophile) to the solution of the other (the diamine) over an extended period (e.g., 8-24 hours). This maintains a very low instantaneous concentration of the added reactant, further favoring intramolecular cyclization.
-
Optimize Temperature: Higher temperatures can increase the rate of both desired and undesired reactions. Sometimes, lowering the reaction temperature can favor the intramolecular pathway.
-
Choice of Base: The base used to scavenge the acid produced during the reaction (e.g., HBr) can influence the outcome. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice.
-
Issue 2: Presence of a Higher Molecular Weight Peak in Mass Spectrometry Analysis
-
Probable Cause: This often indicates the formation of an over-alkylation product, where the desired diazaspiro[4.5]decane has reacted with another molecule of the electrophile. It could also be a dimer.
-
Mechanism of Over-alkylation:
Caption: Simplified mechanism of over-alkylation.
-
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use no more than one equivalent of the dielectrophile. In some cases, using a slight excess of the diamine can help consume all of the electrophile.
-
Reaction Monitoring: Monitor the reaction progress carefully using TLC or LC-MS. Stop the reaction as soon as the starting materials are consumed to prevent the product from reacting further.
-
Analytical Characterization of Side Products
Identifying side products is crucial for optimizing your reaction. Here's what to look for:
| Side Product | Analytical Signature (LC-MS) | Analytical Signature (¹H NMR) |
| Dimer | M+H peak corresponding to (2 x diamine + 2 x dielectrophile) - 4HBr | Complex spectrum with broad signals. Integration will show a ratio consistent with the dimeric structure. |
| Trimer/Oligomer | A series of peaks separated by the mass of (diamine + dielectrophile - 2HBr) | Very broad, unresolved signals, often resembling baseline noise. |
| Over-alkylation Product | M+H peak corresponding to (product + dielectrophile) - HBr | Appearance of new signals in the alkyl region, and a downfield shift of protons adjacent to the newly alkylated nitrogen. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-Diazaspiro[4.5]decane under High-Dilution Conditions
This protocol describes a general procedure for the synthesis of 6,7-diazaspiro[4.5]decane from trans-1,2-diaminocyclohexane and 1,3-dibromopropane, emphasizing techniques to minimize side product formation.
-
Materials:
-
trans-1,2-Diaminocyclohexane
-
1,3-Dibromopropane
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Syringe pump
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
-
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
In the reaction vessel, dissolve trans-1,2-diaminocyclohexane (1.0 equiv.) and DIPEA (2.2 equiv.) in a large volume of anhydrous MeCN to achieve a concentration of approximately 0.01 M with respect to the diamine.
-
In a separate flask, prepare a solution of 1,3-dibromopropane (1.0 equiv.) in anhydrous MeCN.
-
Using a syringe pump, add the 1,3-dibromopropane solution to the stirred solution of the diamine over a period of 12 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Proceed with aqueous workup and purification.
-
Protocol 2: Purification of Diazaspiro[4.5]decanes using Triethylamine-Treated Silica Gel Chromatography
This protocol is designed for the purification of basic diazaspiro[4.5]decane compounds that exhibit poor chromatographic behavior on standard silica gel.
-
Materials:
-
Crude diazaspiro[4.5]decane
-
Silica gel (60-120 mesh)
-
Triethylamine (TEA)
-
Hexane
-
Ethyl Acetate
-
Methanol
-
Chromatography column
-
-
Procedure:
-
Prepare TEA-treated silica gel: In a fume hood, prepare a slurry of silica gel in hexane. Add triethylamine (1-3% of the total solvent volume) and mix thoroughly.[5] Pack the column with this slurry.
-
Equilibrate the column: Flush the packed column with the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA) until the eluent running through is clear and the baseline on a UV detector (if used) is stable.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column: Run the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate, followed by the addition of methanol if necessary), ensuring that 1% TEA is maintained in the mobile phase throughout the separation.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent and residual TEA under reduced pressure.
-
References
- Raj, M. (2020).
- Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions.
- Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102.
- Flory, P. J. (1941).
- Li, X., et al. (2021). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines.
- Szostak, M., et al. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using ¹H-¹⁵N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2020(23), 3476-3486.
- Szostak, M., et al. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy.
- BenchChem. (2025). Optimization of reaction conditions for 6,7-Diazaspiro[4.5]decane synthesis. BenchChem.
- Hu, Y., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359*.
- University of Colorado Boulder. Column Chromatography Procedures.
- The Royal Society of Chemistry.
- Lehane, M., & Furey, A. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1147-1158*.
- BenchChem. (2025). Technical Support Center: Purification of 6,7-Diazaspiro[4.
- Ghorpade, S., et al. (2022).
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Szostak, M., et al. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
- Wang, Z., et al. (2023). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Proceedings of the National Academy of Sciences, 120(20), e2301495120*.
- Crotti, C., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol.
- Miao, Z., et al. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
- Overman, L. E., & Paone, D. V. (2008).
- University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry: University of Rochester.
- Scott, J. D., et al. (2010). Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-6378*.
- LibreTexts. Reactions of Dihalides. Chemistry LibreTexts.
- Lahav, N., & Ferris, J. P. (1998). Site-specific prebiotic oligomerization reactions of glycine on the surface of hectorite. Origins of Life and Evolution of the Biosphere, 28(3), 235-244*.
- Papanastasiou, I., et al. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules, 24(18), 3326*.
- Szostak, M., et al. (2019). ¹⁷O NMR and ¹⁵N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Chemical Science, 10(40), 9283-9289*.
- Li, J., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 183, 111669.
- Wang, M., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Natural Products and Bioprospecting, 9(3), 211-218*.
- LibreTexts. 2.
- Huang, J. M., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 66(4), 304-307*.
- Wang, Y., et al. (2014). [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins]. Sheng Wu Gong Cheng Xue Bao, 30(8), 1294-1303*.
- Gasser, G., & Stachel, H. D. (2018). Dissecting the Mechanism of Oligomerization and Macrocyclization Reactions of NRPS-Independent Siderophore Synthetases. Chembiochem, 19(20), 2135-2140*.
- Bonora, M., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 258, 115599.
- Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379-12388*.
- Pimenta, A. M., & Vilegas, W. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Pimenta, A. M., & Vilegas, W. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414*.
- Pérez-Gil, J., et al. (2023). Exploring protein-protein interactions and oligomerization state of pulmonary surfactant protein C (SP-C) through FRET and fluorescence self-quenching. Protein Science, 32(3), e4583*.
- Kuhn, S., & Giera, M. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 9(11), 259*.
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in Spirocyclic Amine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of spirocyclic amines. This guide is designed to provide in-depth, actionable insights into troubleshooting and controlling diastereoselectivity, a frequently encountered challenge in the construction of these complex three-dimensional scaffolds. Spirocycles are of immense interest in medicinal chemistry due to their structural novelty and inherent three-dimensionality.[1] However, the creation of the spirocyclic core often generates one or more stereocenters, making the control of stereochemistry paramount.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the root causes of poor diastereoselectivity and provide systematic approaches to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a low diastereomeric ratio (dr) in my spirocyclization reaction. What are the most common factors I should investigate first?
A1: Low diastereoselectivity is a frequent hurdle in spirocyclic amine synthesis. The stereochemical outcome is dictated by the relative energies of the transition states leading to the different diastereomers. The most impactful and readily adjustable parameters to investigate are:
-
Reaction Temperature: Temperature can significantly influence diastereoselectivity.[2][3] Lowering the reaction temperature often enhances the energy difference between diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[4] However, a non-linear relationship between temperature and diastereoselectivity is sometimes observed, necessitating the screening of a range of temperatures.[3] In some cases, warming a reaction mixture can have a detrimental effect on product formation.[5]
-
Solvent: The solvent plays a crucial role by stabilizing or destabilizing the transition states.[3][6] Factors such as solvent polarity, viscosity, and hydrogen-bonding capability can dramatically influence the outcome. A change in solvent polarity can even, in some instances, reverse the diastereoselectivity of a reaction.[7] A systematic screening of solvents with varying properties is highly recommended.[4]
-
Catalyst or Reagent: In catalyzed reactions, the choice of catalyst is a primary driver of stereoselectivity. For acid-catalyzed reactions, screening various Lewis or Brønsted acids with different steric and electronic properties can be effective.[4] In some multicomponent reactions, the presence of a Lewis acid catalyst is essential for product formation and can significantly influence the diastereomeric ratio.[8]
-
Substrate Structure: The steric and electronic properties of your substrate are fundamentally important. The steric bulk of substituents can significantly impact the facial selectivity of the cyclization.[4] For instance, in the synthesis of spirocyclic diketopiperazines, the bulkiness of a substituent on the pendent aminoamide influences the degree of stereoinduction.[9]
A logical workflow for troubleshooting these factors is illustrated below.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Q2: How do I rationally select a solvent to improve my diastereomeric ratio?
A2: Solvent selection should be a systematic process of screening a range of solvents with diverse properties. The goal is to find a solvent that maximizes the energy difference between the diastereomeric transition states. Consider the following categories:
-
Non-polar aprotic solvents: (e.g., toluene, hexanes, benzene) - These solvents are less likely to strongly coordinate with charged intermediates or reagents.
-
Polar aprotic solvents: (e.g., THF, DCM, acetonitrile, DMF) - These solvents can solvate charged species and can influence the conformation of the substrate and transition state assembly.[4]
-
Polar protic solvents: (e.g., ethanol, methanol) - These solvents can participate in hydrogen bonding, which can significantly alter the transition state geometry.
It is often insightful to create a screening table to systematically evaluate the effect of the solvent on the diastereomeric ratio.
| Solvent Category | Example Solvents | Expected Influence |
| Non-polar aprotic | Toluene, Hexanes | Minimal interaction with transition state dipoles |
| Polar aprotic | THF, CH2Cl2, Acetone | Can stabilize polar transition states |
| Polar protic | Methanol, Ethanol | Can form hydrogen bonds, altering transition state |
Q3: My reaction is catalyzed by a chiral ligand, but I'm still getting poor diastereoselectivity. What should I investigate?
A3: In asymmetric catalysis, poor diastereoselectivity (and often enantioselectivity) can stem from several factors beyond just the choice of ligand. When troubleshooting, consider the following:
-
Ligand Structure: Even within a class of ligands, minor structural modifications can have a profound impact. For instance, in nickel-catalyzed enantioselective spirocyclizations, different Mandyphos ligands can significantly affect both yield and stereoselectivity.[7][10] It is advisable to screen a library of related ligands if available.
-
Catalyst Precursor: The choice of metal precursor can be critical. Ensure you are using a high-purity, well-defined catalyst precursor.
-
Catalyst Loading: Varying the catalyst loading can sometimes influence selectivity, although it more commonly affects reaction rate and yield.
-
Additives: In some catalytic systems, additives (e.g., co-catalysts, salts) are necessary for high stereoselectivity. For example, an Iridium(III)-catalyzed annulation for the synthesis of spirocyclic benzosultams requires a catalytic amount of silver hexafluoroantimonate to achieve good diastereoselectivity.[11]
In-Depth Troubleshooting Guides
Scenario 1: Poor Diastereoselectivity in an Intramolecular Michael Addition
Problem: A researcher is attempting an intramolecular Michael addition to form a spirocyclic amine but observes a nearly 1:1 mixture of diastereomers.
Troubleshooting Approach:
1. Temperature Screening Protocol:
- Set up three identical reactions in parallel.
- Run the first reaction at room temperature (e.g., 25 °C).
- Run the second reaction at a lower temperature (e.g., 0 °C or -20 °C).
- Run the third reaction at an even lower temperature (e.g., -78 °C).
- Allow the reactions to proceed for the same amount of time (or until completion, monitored by TLC or LC-MS).
- Carefully quench the reactions at their respective temperatures.
- Analyze the crude reaction mixture by ¹H NMR to determine the diastereomeric ratio.
Causality: Lowering the temperature decreases the available thermal energy. The reaction will preferentially proceed through the lower energy transition state, thus amplifying the inherent energy difference between the two diastereomeric pathways and leading to a higher dr.[3]
2. Solvent Screening Protocol:
- Based on the optimal temperature from the previous step, set up a series of reactions in different solvents.
- Choose a representative solvent from each class (non-polar, polar aprotic, polar protic). For example: toluene, THF, and methanol.
- Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.
- After completion, determine the dr for each solvent.
Causality: The polarity and coordinating ability of the solvent can influence the conformation of both the substrate and the transition state.[4] For Michael additions, a change in solvent polarity can sometimes even reverse the diastereoselectivity.[7]
Caption: Energy profile of diastereomeric transition states.
Scenario 2: Unpredictable Diastereoselectivity in a Heck Cyclization
Problem: A researcher is performing an intramolecular Heck reaction to generate a spirocyclic amine and finds that the diastereoselectivity is inconsistent between batches.
Troubleshooting Approach:
1. Scrutinize Starting Material Purity:
- Impurities in the starting materials can interfere with the catalytic cycle or lead to side reactions.
- Action: Re-purify all starting materials and reagents (e.g., via recrystallization or column chromatography) before use.[7]
2. Analyze the Influence of Substituents:
- The stereochemical outcome of Heck cyclizations can be highly sensitive to subtle steric and electronic factors.[12]
- Action: Consider if there are minor variations in the structure of your starting material from batch to batch. High diastereoselectivity in some systems is only achieved with a specific combination of substituents.[12] For example, studies have shown that high stereoselection in certain Heck cyclizations requires both a trans-acetonide and a tertiary amide substituent.[12]
3. Optimize Reaction Conditions:
- Temperature Control: Inconsistent heating or cooling can lead to variable results. Use a reliable temperature-controlled bath.
- Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can damage the palladium catalyst.
Causality: The diastereoselectivity in Heck reactions is often determined by the facial selectivity of the migratory insertion step. This can be influenced by steric interactions between substituents on the substrate and the palladium catalyst. For example, avoiding eclipsing interactions between a forming C-C bond and adjacent atoms can be a determining factor.[12]
References
- Benchchem.
- Overman, L. E., & Verma, A. K. (2006). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. The Journal of organic chemistry, 71(8), 3037–3046.
- Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- ResearchGate.
- ResearchGate. Diastereoselective Synthesis of Spiro[carbazole-3,5'-pyrimidines] and Spiro[carbazole-3,1'-cyclohexanes] via Four-component Reaction | Request PDF.
- Benchchem. Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis.
- Ding, Z., Wang, Y., Liu, W., Chen, Y., & Ai, W. (2020). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Journal of the American Chemical Society, 142(52), 21638–21644.
- Mondal, S., & Ghorai, P. (2019). Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. Organic letters, 21(7), 2056–2059.
- National Institutes of Health. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
- Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic letters, 25(43), 7822–7826.
- ACS Publications. Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts.
- RSC Publishing. Solvent effects on stereoselectivity: more than just an environment.
- National Institutes of Health.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 2-Methyl-2,7-diazaspiro[4.5]decane
A Guide for Researchers in Pharmaceutical and Chemical Development
Welcome to the technical support center for the analysis of 2-Methyl-2,7-diazaspiro[4.5]decane. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered when using Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment of this valuable spirocyclic scaffold. This document moves beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 2-Methyl-2,7-diazaspiro[4.5]decane?
A1: Understanding the baseline spectrum of your target compound is the first critical step. 2-Methyl-2,7-diazaspiro[4.5]decane has a distinct set of signals corresponding to its unique spirocyclic structure. While the exact chemical shifts can vary slightly based on the solvent and concentration, the following provides a general guide.[1]
The structure contains several distinct proton and carbon environments. The piperidine and pyrrolidine rings, joined at a quaternary spirocenter, result in a complex, often overlapping aliphatic region. The N-methyl group provides a characteristic singlet in the ¹H NMR spectrum.
Expected Chemical Shift Ranges (in CDCl₃):
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| N-CH₃ | ~2.3 - 2.5 | Singlet (s) | ~35 - 45 |
| Protons on Pyrrolidine Ring | ~2.5 - 3.2 | Multiplets (m) | ~50 - 65 |
| Protons on Piperidine Ring | ~1.5 - 2.9 | Multiplets (m) | ~30 - 55 |
| Spiro Quaternary Carbon | N/A | N/A | ~60 - 75 |
| N-H (on piperidine ring) | ~1.0 - 2.5 (variable) | Broad Singlet (br s) | N/A |
Note: These are estimated ranges based on related diazaspiro[4.5]decane structures. Precise assignment requires 2D NMR experiments.
Q2: I see unexpected sharp singlets in my ¹H NMR spectrum. What are the most likely culprits?
A2: Sharp singlets that do not correspond to your target molecule are almost always due to common laboratory solvents or reagents.[2] Their presence can obscure signals from your product and interfere with accurate integration for purity assessment.
Causality: Solvents used during the reaction workup or purification (e.g., column chromatography) are notoriously difficult to remove completely, especially with polar, amine-containing compounds.[3][4]
Common Solvent Impurities and Their ¹H NMR Signals (in CDCl₃):
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | Singlet |
| Dichloromethane (CH₂Cl₂) | 5.30 | Singlet |
| Ethyl Acetate (EtOAc) | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Water (H₂O) | ~1.56 | Singlet (broad) |
| Triethylamine (Et₃N) | ~1.0 (CH₃), ~2.5 (CH₂) | Triplet, Quartet |
Troubleshooting Step: Compare the chemical shifts of the unknown singlets against a reliable table of common NMR solvent impurities.[2] If a match is found, the next step is to improve your drying/purification procedure. For instance, co-evaporation with a solvent like dichloromethane can help remove residual ethyl acetate.[4]
Q3: My aliphatic region (~1.5-3.5 ppm) is crowded with unexpected multiplets. How can I begin to identify these impurities?
A3: This is a common challenge, as signals from starting materials, synthetic byproducts, or isomers often reside in the same region as your product's signals.[3] A systematic approach is required to deconstruct this complexity.
Potential Causes & Identification Strategy:
-
Unreacted Starting Materials: The synthesis of diazaspirocycles often involves precursors with piperidone or pyrrolidine rings.[5][6] Obtain the NMR spectra of your key starting materials and compare them directly to the spectrum of your final product.
-
Reaction Byproducts: Incomplete cyclization, rearrangement, or side reactions can generate structurally related impurities.[7] These are often the most challenging to identify.
-
Isomers: If your synthesis involves chiral centers, you might be observing a mixture of diastereomers, which will have distinct, though often similar, NMR spectra.[3]
Recommended Action: Advanced 2D NMR experiments are essential here. They provide through-bond correlation data that helps in piecing together molecular fragments.[8][9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps trace out the spin systems of both your product and any significant impurities.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is invaluable for assigning carbons and confirming which protons belong to which molecule if you have an idea of the impurity's structure.[11]
Q4: I have a very broad peak in my spectrum. What does it mean and how can I confirm its identity?
A4: A broad peak often indicates a proton that is undergoing chemical exchange or is part of a dynamic process. In the context of 2-Methyl-2,7-diazaspiro[4.5]decane, the most likely candidate is the N-H proton on the piperidine ring.[4]
Causality: Protons attached to heteroatoms (like N-H or O-H) can exchange with each other and with trace amounts of acidic or basic species in the solvent. This exchange happens on the NMR timescale, leading to a broadening of the signal. The chemical shift of these protons is also highly variable and dependent on concentration, temperature, and solvent.
Confirmation Protocol: The definitive method for identifying an exchangeable proton is a D₂O Exchange Experiment . See the detailed protocol below.
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your dried 2-Methyl-2,7-diazaspiro[4.5]decane sample directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) using a clean pipette.
-
Dissolve: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication or vortexing can be used if necessary.
-
Transfer: Ensure the solution is homogenous and free of any particulate matter before inserting it into the NMR spectrometer.
Protocol 2: D₂O Exchange for N-H Identification
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected N-H peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the sample.
-
Shake Vigorously: Cap the tube securely and shake it vigorously for 20-30 seconds. This facilitates the exchange between the N-H proton and the deuterium from D₂O.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: The peak corresponding to the N-H proton will have significantly diminished in intensity or disappeared completely.[4] This provides unambiguous confirmation of its identity.
Advanced Troubleshooting with 2D NMR
Q5: When should I use 2D NMR, and how does it help identify an unknown impurity?
A5: You should turn to 2D NMR when 1D spectra are insufficient to resolve ambiguity, particularly when you have significant peak overlap or an unknown impurity.[12] While 1D NMR provides a list of chemical shifts and couplings, 2D NMR reveals the connectivity between atoms, allowing for partial or full structure elucidation.[9][13]
-
Use COSY to: Trace the proton-proton coupling networks. If you see a set of cross-peaks that cannot be explained by the structure of your target compound, you have identified the spin system of an impurity.[14]
-
Use HSQC to: Assign protons to their attached carbons. This can quickly differentiate between CH, CH₂, and CH₃ groups and is a powerful way to compare the skeletons of your product and any impurities.
-
Use HMBC (Heteronuclear Multiple Bond Correlation) to: See long-range (2-3 bond) correlations between protons and carbons. This is the key to connecting molecular fragments. For example, you can see a correlation from the N-CH₃ protons to the carbons of the pyrrolidine ring, confirming that fragment's identity. Any correlations that don't fit your product's structure belong to an impurity.[11]
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying unknown signals in your NMR spectrum.
Sources
- 1. preprints.org [preprints.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors / Tetrahedron, 1998 [sci-hub.box]
- 7. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. acdlabs.com [acdlabs.com]
- 13. anuchem.weebly.com [anuchem.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Functionalization of Diazaspiro[4.5]decanes
Introduction: The diazaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery, prized for its rigid, three-dimensional architecture that allows for precise presentation of pharmacophoric elements. However, this same structural complexity presents a significant challenge: achieving predictable and high regioselectivity during functionalization. Whether modifying the nitrogen or carbon centers, researchers frequently encounter issues with selectivity, leading to difficult separations and reduced yields. This guide provides field-proven insights and troubleshooting strategies to navigate the common hurdles in the regioselective functionalization of this valuable scaffold.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor or No Regioselectivity in C-H Functionalization of the Cyclohexane Ring
Question: "My palladium-catalyzed C-H arylation/alkenylation is non-selective, functionalizing multiple positions on the cyclohexane ring of my N-protected diazaspiro[4.5]decane. How can I direct the reaction to a single, desired position (e.g., C6 or C10)?"
Analysis & Solution:
Achieving regioselectivity on the saturated carbocyclic ring is fundamentally a problem of directing the catalyst to a specific C-H bond. In the absence of a directing group, the catalyst will often react with the most sterically accessible or electronically activated C-H bonds, leading to isomeric mixtures. The solution lies in the strategic installation of a directing group (DG) on one of the nitrogen atoms.
Causality: A directing group contains a coordinating heteroatom that reversibly binds to the palladium catalyst. This coordination event brings the catalytic center into close proximity with a specific C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway.[1] The size and geometry of the resulting metallacycle intermediate dictate which C-H bond is targeted.
Recommended Actions:
-
Install a Removable Directing Group: The picolinamide (PA) or 8-aminoquinoline (AQ) groups are among the most robust and widely used directing moieties in C-H functionalization chemistry.[2]
-
Protocol: Acylate one of the nitrogens of your diazaspiro[4.5]decane with picolinoyl chloride or 8-aminoquinoline carbonyl chloride. The choice of which nitrogen to acylate will determine the regiochemical outcome.
-
-
Consider the Metallacycle Size:
-
To target the C10 position (adjacent to the spirocenter), a directing group on N1 will typically form a more stable 6-membered palladacycle.
-
To target the C7 position, a directing group on N8 might be employed, though this can be more challenging due to ring strain.
-
-
Optimize Reaction Conditions:
-
Catalyst: Pd(OAc)₂ is a common and effective precursor.
-
Oxidant: For oxidative couplings, a silver salt (e.g., Ag₂O or Ag₂CO₃) is often crucial for regenerating the active Pd(II) catalyst.[2]
-
Solvent: Aprotic polar solvents like DMF or DMA are generally preferred, but solvent screening is highly recommended.
-
Additives: The addition of weak acids (e.g., TFA) can sometimes promote catalyst turnover by facilitating the protonolysis step.[1]
-
Issue 2: Lack of Selectivity in Mono-N-Functionalization
Question: "I'm trying to perform a mono-alkylation (or mono-arylation) on my unsubstituted diazaspiro[4.5]decane, but I keep getting a mixture of the starting material, the desired mono-functionalized product, and the di-functionalized byproduct. How can I improve the selectivity for the mono-product?"
Analysis & Solution:
The two secondary amine nitrogens (often designated N1 and N8, or N6 and N7 depending on the isomer) in a diazaspiro[4.5]decane scaffold can have very similar reactivity, leading to poor selectivity. Furthermore, the mono-substituted product can sometimes be more reactive than the starting material, promoting the second functionalization. Steric hindrance around the nitrogen adjacent to the spirocenter can sometimes be exploited.[3]
Recommended Actions:
-
Exploit Steric Hindrance: The nitrogen atom adjacent to the spirocyclic carbon (e.g., N1 in a 1,8-diazaspiro[4.5]decane) is typically more sterically hindered than the other nitrogen.
-
Use a bulky electrophile. This will preferentially react at the less hindered nitrogen.
-
Use a bulky base for deprotonation, which may also show a preference for the less hindered site.
-
-
Employ a Protecting Group Strategy: This is the most reliable method for achieving clean mono-functionalization.
-
Step 1 (Di-protection): Protect both nitrogen atoms with a group like Boc (di-tert-butyl dicarbonate).
-
Step 2 (Selective Mono-deprotection): Carefully treat the di-Boc protected compound with a controlled amount of acid (e.g., 1.1 equivalents of TFA in DCM). The less stable Boc group (often the one on the more hindered nitrogen) can sometimes be selectively removed. This requires careful monitoring by TLC or LC-MS.
-
Step 3 (Functionalization): Functionalize the newly freed secondary amine.
-
Step 4 (Final Deprotection): Remove the second protecting group.
-
-
Control Stoichiometry and Reaction Conditions:
-
Use a slight excess (1.1-1.2 eq.) of the starting diamine relative to the electrophile.
-
Slowly add the electrophile to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to minimize over-reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the regiochemistry of my functionalized product?
A1: A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques is essential.
-
¹H-¹H COSY: Establishes proton-proton coupling networks within the cyclohexane and cyclopentane rings.
-
HSQC/HMQC: Correlates protons directly to their attached carbons.
-
HMBC: Shows long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying which proton is near a newly introduced functional group. For example, you can look for a correlation from the protons of a new benzyl group to the carbon atom on the spirocycle it's attached to.
-
NOESY/ROESY: This is the most powerful tool. It shows through-space correlations between protons. For a C-H functionalized product, you should see a NOE between the protons of the new substituent and the specific protons on the spirocycle ring (e.g., H10), confirming the site of attachment. For N-functionalized products, a NOE between the substituent's protons and protons on the adjacent ring will confirm which nitrogen was modified. In complex cases, ¹³C and ¹⁵N NMR can also provide valuable data.[5][6]
Q2: My reaction is giving low yields and I see decomposition. What are the likely causes?
A2: Low yields and decomposition in spirocyclic systems can often be traced to a few key factors:
-
Steric Hindrance: The inherent three-dimensionality of the scaffold can significantly slow down reactions.[4] Increasing the reaction temperature or switching to a more reactive electrophile (e.g., using an alkyl triflate instead of an alkyl bromide) can help overcome the activation energy barrier.
-
Base/Nucleophile Incompatibility: If using a strong base (like NaH or LDA) for N-functionalization, ensure the temperature is kept low to prevent side reactions. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it decomposes the starting material or electrophile.[4]
-
Catalyst Poisoning (for Pd-catalyzed reactions): The amine functional groups can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover. The use of a directing group that forms a stable, pre-catalytic complex often mitigates this issue. Ensure all reagents and solvents are pure and free of potential catalyst poisons like sulfur-containing compounds.
Q3: Does the choice of diazaspiro[4.5]decane isomer (e.g., 1,8- vs 2,7- vs 6,7-) matter for regioselectivity?
A3: Absolutely. The isomer dictates the relative positions of the nitrogen atoms and their proximity to different C-H bonds, which fundamentally changes the directing possibilities.
-
In a 6,7-diazaspiro[4.5]decane , both nitrogens are in the five-membered ring. Directing C-H functionalization to the cyclohexane ring would require a long linker in the directing group. N-functionalization selectivity would be governed almost entirely by sterics.
-
In a 2,8-diazaspiro[4.5]decane , one nitrogen is in each ring.[7] This provides distinct chemical environments. A directing group on N8 could potentially target C-H bonds on the cyclohexane ring, while a group on N2 would influence the five-membered ring.
-
In a 1,3-diazaspiro[4.5]decane , both nitrogens are part of a hydantoin-like structure within the five-membered ring.[8] Here, the N3 position is often more activated due to the two adjacent carbonyl groups, making selective N1 functionalization challenging without a protecting group strategy.[8]
Key Experimental Protocol: Regioselective C-H Arylation at C10
This protocol provides a representative example for the regioselective arylation of a 1,8-diazaspiro[4.5]decane scaffold using a picolinamide directing group.
Step 1: Synthesis of the Picolinamide-Protected Substrate
-
Dissolve 1,8-diazaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add a solution of picolinoyl chloride (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (Silica, EtOAc/Hexanes gradient) to yield the mono-acylated product. Confirm structure by NMR and MS.
Step 2: Palladium-Catalyzed C-H Arylation
-
To a reaction vial, add the picolinamide-protected substrate (1.0 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).
-
Add the desired aryl iodide (1.5 eq).
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous solvent (e.g., DMA or Toluene, 0.1 M).
-
Seal the vial and heat to 110 °C for 24-48 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the C10-arylated product. Confirm regiochemistry using 2D NMR techniques (NOESY is critical).
Visualizations and Data
Decision Workflow for Functionalization Strategy
This diagram outlines the key decision points when planning the functionalization of a diazaspiro[4.5]decane core.
Caption: Decision tree for selecting a regioselective functionalization strategy.
Table 1: Influence of Directing Groups on C-H Functionalization
| Directing Group (DG) | Typical Catalyst System | Targeted Position (on 1,8-isomer) | Key Advantages | Potential Issues |
| Picolinamide (PA) | Pd(OAc)₂ / Ag₂O | C10 (via DG on N1) | High yields, robust, well-documented. | Requires harsh conditions for removal (strong acid/base). |
| 8-Aminoquinoline (AQ) | Pd(OAc)₂ / AgOAc | C10 (via DG on N1) | Often highly efficient.[2] | Can be more expensive; removal can be challenging. |
| N-Oxide | Pd(OAc)₂ / K₂S₂O₈ | C7 (via DG on N8) | Can access different positions. | May require specific oxidants; can be less general. |
| None | Pd(OAc)₂ / BQ | Mixture of C7, C10 | Simple, no extra steps for DG. | Poor to no regioselectivity, complex product mixtures. |
References
- BenchChem. (2025). Navigating the Functionalization of 6,7-Diazaspiro[4.5]decane: A Technical Support Guide.
- Beilstein Journals. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies.
- National Institutes of Health. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization.
-
Guerrero‐Alvarez, J. A., Moncayo‐Bautista, A., & Ariza‐Castolo, A. (2004). Assignment of the relative configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR. Magnetic Resonance in Chemistry, 42(6), 524–533. Available from: [Link]
- BenchChem. (2025). Optimization of reaction conditions for 6,7-Diazaspiro[4.5]decane synthesis.
-
ResearchGate. (n.d.). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. Available from: [Link]
-
MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Available from: [Link]
-
ResearchGate. (2017). Recent Approaches to the Construction of 1-Azaspiro[4.5]decanes and Related 1-Azaspirocycles. Available from: [Link]
-
Royal Society of Chemistry. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available from: [Link]
-
PubMed. (2012). Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. Synthesis (Stuttg). Available from: [Link]
- BenchChem. (n.d.). A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.5]decane Derivatives.
-
PubMed. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Org Biomol Chem. Available from: [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]
-
MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available from: [Link]
-
PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science. Available from: [Link]
-
ResearchGate. (2022). Regiodivergent Synthesis of Spirocyclic Compounds through Pd‐Catalyzed Regio‐ and Enantioselective [3+2] Spiroannulation. Available from: [Link]
-
MDPI. (n.d.). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Available from: [Link]
-
Kutschan, R., Ernstb, L., & Wolfa, H. (1977). 13C-NMR-spektren stereoisomerer 1,4-dialkylspiro[4.5]decan-derivate. Tetrahedron, 33(14), 1833–1842. Available from: [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]
-
PubMed. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Anal Chem. Available from: [Link]
-
ResearchGate. (2023). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers. Available from: [Link]
-
ChemRxiv. (2022). The winning team reached the terra incognita: Enantioselective synthesis of ferrocene 1,3-derivatives via distal C-H activation by Pd(II)/norbornene cooperative catalysis. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]
Sources
- 1. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sci-hub.st [sci-hub.st]
- 6. sci-hub.st [sci-hub.st]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scale-up Synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges that may be encountered during laboratory and pilot-plant scale production.
I. Synthetic Overview & Key Transformations
The multi-step synthesis of this compound typically commences with the construction of the diazaspiro[4.5]decane core, followed by selective N-methylation and subsequent formation of the dihydrochloride salt. A common and scalable approach involves the following key transformations:
-
Formation of the Spirocyclic Core: A reductive amination reaction between a protected piperidone derivative, such as N-Boc-4-piperidone, and a suitable aminoacetaldehyde equivalent is a robust method for constructing the 2,7-diazaspiro[4.5]decane framework.
-
Selective N-Methylation: Following the formation of the spirocyclic diamine, selective methylation of one of the nitrogen atoms is crucial. The Eschweiler-Clarke reaction is a well-established and scalable method for this transformation.[1][2]
-
Deprotection: Removal of the protecting group (e.g., Boc) is necessary to liberate the second amine functionality.
-
Salt Formation: The final step involves the formation of the dihydrochloride salt to ensure stability and ease of handling of the final product.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
A. Reductive Amination Step
Question 1: The reductive amination reaction is sluggish or incomplete, leading to low yields of the N-Boc-2,7-diazaspiro[4.5]decane intermediate. What are the likely causes and how can I optimize the reaction?
Answer:
Incomplete reductive amination on a larger scale can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended:
-
Reagent Quality and Stoichiometry:
-
Sodium Triacetoxyborohydride (STAB): The quality and reactivity of STAB are critical. This reagent is moisture-sensitive, and its efficacy can diminish with improper storage.[3] It is advisable to use freshly opened or properly stored STAB. For large-scale reactions, consider in-situ preparation or sourcing from a reputable supplier with a certificate of analysis. The presence of impurities such as sodium diacetoxyborohydride can affect the reaction outcome.[4]
-
Stoichiometry: On a larger scale, ensure accurate molar ratios of the reactants. An excess of the amine component and the reducing agent is often employed to drive the reaction to completion. A typical starting point is 1.1-1.2 equivalents of the amine and 1.5-2.0 equivalents of STAB relative to the piperidone.
-
-
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB. Ensure the solvent is anhydrous, as water can decompose the reducing agent.
-
Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 30-40 °C) can sometimes improve the rate of reaction for less reactive substrates. However, be mindful of potential side reactions at elevated temperatures.
-
pH: The formation of the iminium ion intermediate is pH-dependent. The addition of a mild acid, such as acetic acid (often 1 equivalent), can catalyze imine formation and accelerate the reaction.
-
-
Potential Side Reactions:
-
Aldol Condensation of the Piperidone: Under basic conditions or at elevated temperatures, N-Boc-4-piperidone can undergo self-condensation. Maintaining a neutral to slightly acidic pH can mitigate this.
-
Over-reduction: While less common with STAB, ensure that the reaction is not run for an excessively long time, which could potentially lead to undesired side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding reductive amination.
B. Eschweiler-Clarke Methylation
Question 2: The Eschweiler-Clarke methylation of 2,7-diazaspiro[4.5]decane results in a mixture of unreacted starting material, the desired mono-methylated product, and the di-methylated byproduct. How can I improve the selectivity for the mono-methylated product?
Answer:
Achieving selective mono-methylation in a symmetrical diamine can be challenging. The Eschweiler-Clarke reaction is generally effective for exhaustive methylation, but careful control of reaction parameters is necessary to favor mono-methylation.[5][6]
-
Stoichiometry of Reagents:
-
Formaldehyde and Formic Acid: The key to achieving mono-methylation is to use a limited amount of the methylating agents. A good starting point is to use approximately 1.0-1.2 equivalents of formaldehyde and a slight excess of formic acid (e.g., 1.5-2.0 equivalents) relative to the diamine. Using a large excess of both reagents will strongly favor the formation of the di-methylated product.[7][8]
-
-
Reaction Conditions:
-
Temperature and Reaction Time: The reaction is typically heated to drive the reaction to completion. However, for selective mono-methylation, it is advisable to start at a lower temperature (e.g., 60-70 °C) and monitor the reaction progress closely by techniques like TLC or LC-MS. Prolonged reaction times, even with limited reagents, can lead to di-methylation.
-
Order of Addition: Adding the diamine to a pre-mixed solution of formaldehyde and formic acid may help to control the initial reaction rate and improve selectivity.
-
-
Alternative Strategies:
-
Protecting Group Strategy: For highly selective mono-methylation, a protecting group strategy is often the most robust approach, especially on a large scale. This would involve mono-protecting the diamine (e.g., with a Boc or Cbz group), performing the methylation on the unprotected nitrogen, and then deprotecting the second nitrogen. While this adds steps to the synthesis, it provides much greater control over the outcome.
-
Data Interpretation: Identifying Products by ¹H NMR
The ¹H NMR spectrum is a powerful tool for monitoring the reaction progress and identifying the different methylated species. The provided ¹H NMR spectrum of the final product, this compound, can be used as a reference.[9][10]
| Compound | Key ¹H NMR Signals (indicative, in D₂O) |
| 2,7-diazaspiro[4.5]decane (starting material) | Absence of N-methyl signal. |
| 2-Methyl-2,7-diazaspiro[4.5]decane | Singlet around 2.9-3.1 ppm (N-CH₃) |
| 2,7-Dimethyl-2,7-diazaspiro[4.5]decane (byproduct) | Two distinct N-methyl singlets, or a single singlet integrating to 6 protons. |
C. Boc Deprotection
Question 3: During the Boc deprotection of N-Boc-2-Methyl-2,7-diazaspiro[4.5]decane using acidic conditions, I am observing incomplete reaction and the formation of unknown impurities. What are the best practices for this step on a larger scale?
Answer:
Incomplete deprotection and side-product formation are common challenges during the scale-up of Boc deprotection.
-
Choice of Acid and Solvent:
-
HCl in Dioxane/Methanol: A solution of HCl in an organic solvent like dioxane or methanol is a common and effective reagent for Boc deprotection.[1][11] Using a pre-prepared, standardized solution of HCl is crucial for reproducibility on a larger scale.
-
Trifluoroacetic Acid (TFA): TFA in DCM is another effective deprotection agent. However, removal of residual TFA can be challenging, and it may form tight ion pairs with the product, complicating the workup.
-
-
Reaction Conditions:
-
Temperature: Boc deprotection is typically carried out at room temperature. Exothermic reactions can occur upon addition of the acid, especially on a large scale. Therefore, it is important to control the temperature with adequate cooling.
-
Reaction Time: The reaction is usually complete within a few hours. Monitoring the reaction by TLC or LC-MS is essential to determine the endpoint and avoid prolonged exposure to strong acid, which can lead to degradation.
-
-
Work-up Procedure:
-
Neutralization: After complete deprotection, the reaction mixture is typically neutralized with a base (e.g., NaOH, NaHCO₃) to a basic pH to liberate the free amine. Careful control of the pH is important to avoid the formation of emulsions during extraction.
-
Extraction: The free amine is then extracted into an organic solvent. Multiple extractions may be necessary to ensure complete recovery of the product.
-
-
Common Impurities:
-
Incomplete Deprotection: The starting material, N-Boc-2-Methyl-2,7-diazaspiro[4.5]decane, will be the main impurity if the reaction is incomplete.
-
Degradation Products: Prolonged exposure to strong acid can lead to the formation of unidentified degradation products.
-
D. Dihydrochloride Salt Formation and Purification
Question 4: I am having difficulty obtaining a crystalline and pure solid of this compound. The isolated product is often an oil or a sticky solid. How can I improve the crystallization process?
Answer:
The crystallization of diamine dihydrochlorides can be challenging due to their high polarity and potential for polymorphism.[12][13]
-
Stoichiometry of HCl:
-
It is crucial to add exactly two equivalents of HCl to the free diamine to form the dihydrochloride salt. An excess or deficit of acid can lead to the formation of a mixture of salts or the free base, which can inhibit crystallization.
-
-
Solvent System for Crystallization:
-
Solvent Selection: A common technique is to dissolve the free amine in a polar solvent in which the dihydrochloride salt is soluble (e.g., methanol, ethanol, isopropanol) and then add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) to induce crystallization.
-
Solvent Screening: A systematic screening of different solvent/anti-solvent combinations is often necessary to find the optimal conditions for crystallization.
-
-
Crystallization Conditions:
-
Temperature: Cooling the solution slowly can promote the formation of larger, more well-defined crystals. Crash cooling by rapid temperature reduction often leads to the formation of fine powders or oils.
-
Seeding: If a small amount of crystalline material is available, seeding the supersaturated solution can induce crystallization and potentially control the polymorphic form.
-
-
Polymorphism:
-
Amorphous or multiple crystalline forms (polymorphs) of the dihydrochloride salt may exist.[13] These different forms can have different physical properties, including solubility and melting point. Characterization of the solid form by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended for process control.
-
| Parameter | Recommendation | Rationale |
| HCl Stoichiometry | Use precisely 2.0 equivalents of HCl. | Ensures the formation of the desired dihydrochloride salt. |
| Solvent System | Screen various polar solvent/anti-solvent mixtures. | Optimizes solubility and promotes crystallization. |
| Cooling Rate | Employ slow, controlled cooling. | Favors the growth of larger, purer crystals. |
| Seeding | Introduce seed crystals if available. | Can induce crystallization and control the crystal form. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this synthesis?
A1: Several safety considerations are paramount:
-
Handling of Reagents: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Strong acids like HCl and TFA are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The Boc deprotection and salt formation steps can be exothermic, especially on a large scale. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Solvent Handling: Many of the solvents used are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
Q2: How can I monitor the progress of each reaction step effectively on a larger scale?
A2: For scale-up, robust in-process controls (IPCs) are essential:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product, as well as to identify and quantify impurities.
Q3: Are there any "green chemistry" considerations for this synthesis?
A3: Yes, several aspects can be optimized for a greener process:
-
Solvent Selection: Consider replacing chlorinated solvents like DCM and DCE with more environmentally friendly alternatives where possible. For example, 2-methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF.
-
Atom Economy: The Eschweiler-Clarke reaction has good atom economy as the byproducts are water and carbon dioxide. Reductive amination is also generally atom-economical.
-
Catalytic Methods: Exploring catalytic reductive amination methods could reduce the amount of stoichiometric reducing agent required.
Q4: What is the expected appearance and solubility of the final product, this compound?
A4: The final product is typically a white to off-white crystalline solid. As a dihydrochloride salt, it is expected to be highly soluble in water and polar protic solvents like methanol and ethanol, and poorly soluble in nonpolar organic solvents like hexanes and diethyl ether.
IV. References
-
Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. ACS Publications. Available from: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available from: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. Available from: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. Available from: [Link]
-
Boc De-protection : r/Chempros. Reddit. Available from: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. Available from: [Link]
-
Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available from: [Link]
-
Myers Chem 115. Available from: [Link]
-
Crystalline Polymorphism Emerging From a Milling-Induced Amorphous Form: The Case of Chlorhexidine Dihydrochloride. ResearchGate. Available from: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available from: [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available from: [Link]
-
Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. Available from: [Link]
-
Crystalline Polymorphism Emerging From a Milling-Induced Amorphous Form: The Case of Chlorhexidine Dihydrochloride. PubMed. Available from: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available from: [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. Available from: [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
-
Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Sci-Hub. Available from: [Link]
-
Exploring Polymorphism, Cocrystallization and Mixed Crystallization. YouTube. Available from: [Link]
-
Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical Communications. Available from: [Link]
-
2-Methyl-1,6-dioxaspiro(4.5)decane. PubChem. Available from: [Link]
-
Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly. PMC. Available from: [Link]
-
Selective Crystallization of D-Mannitol Polymorphs Using Surfactant Self-Assembly. ResearchGate. Available from: [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. scribd.com [scribd.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. name-reaction.com [name-reaction.com]
- 9. This compound(1864061-96-0) 1H NMR [m.chemicalbook.com]
- 10. This compound(1864061-96-0)核磁图(1HNMR) [chemicalbook.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystalline Polymorphism Emerging From a Milling-Induced Amorphous Form: The Case of Chlorhexidine Dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride by HPLC
Introduction: The Analytical Challenge of Spirocyclic Aliphatic Amines
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is a key building block in modern medicinal chemistry, valued for its rigid, three-dimensional spirocyclic scaffold. As with any active pharmaceutical ingredient (API) intermediate or building block, rigorous purity assessment is not merely a quality control checkbox; it is a fundamental requirement for ensuring reproducibility in discovery chemistry and safety in drug development. The inherent chemical nature of this molecule—a secondary aliphatic amine salt—presents distinct analytical challenges.
The primary difficulty lies in its lack of a significant ultraviolet (UV) chromophore, rendering detection by standard High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) methods suboptimal.[1][2] Furthermore, the basic amine functionalities are prone to strong interactions with residual acidic silanols on conventional silica-based HPLC columns, often leading to poor peak shape (tailing) and unreliable quantification.[3]
This guide provides an in-depth, comparative analysis of two distinct HPLC-based methodologies for the purity validation of this compound. We will first detail a carefully optimized Reversed-Phase (RP) HPLC-UV method, explaining the rationale behind mitigating common analytical pitfalls. Subsequently, we will contrast this traditional approach with a more universal and arguably superior technique for this class of compounds: HPLC with Charged Aerosol Detection (CAD). This comparison will be supported by experimental protocols, validation data, and a logical framework to guide researchers in selecting the most appropriate method for their needs.
Method 1: Optimized Purity Determination by HPLC-UV
While challenging, a robust HPLC-UV method can be developed for aliphatic amines with careful consideration of the stationary and mobile phases. The objective is to achieve adequate retention and symmetrical peak shape, which are prerequisites for accurate quantification.
Causality Behind Experimental Choices
-
Stationary Phase: The choice of a modern, high-purity, end-capped C18 column is critical. End-capping "shields" the majority of residual silanol groups, minimizing the secondary ionic interactions that cause peak tailing with protonated amines.[3]
-
Mobile Phase (pH and Ion-Pairing): Operating at a mid-to-high pH (e.g., pH > 7) can deprotonate the residual silanols, reducing unwanted interactions. However, this requires a pH-stable column. An alternative, and often more robust, approach is the use of an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) at low pH. TFA serves a dual purpose: it protonates the analyte, ensuring a consistent charge state, and its anionic counter-ion "pairs" with the protonated amine, improving retention on the nonpolar C18 phase while also masking silanol interactions.
-
Detection: Detection at a low wavelength (e.g., 200-215 nm) is necessary to capture the weak end-absorbance of the N-C bonds, as there is no conjugated chromophore. This necessitates the use of high-purity mobile phase solvents to minimize baseline noise.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Workflow Visualization
Caption: Experimental workflow for HPLC-UV purity analysis.
Method 2: A Universal Approach with HPLC-Charged Aerosol Detection (CAD)
For compounds lacking a chromophore, Charged Aerosol Detection (CAD) offers a powerful alternative. The CAD is a universal detector that measures analyte mass, providing a response that is largely independent of the analyte's chemical structure.[4][5] This results in a more uniform response factor for the parent compound and its potential impurities, leading to a more accurate assessment of purity.
Causality Behind Experimental Choices
-
Principle of Operation: The HPLC eluent is first nebulized into an aerosol. The mobile phase is then evaporated, leaving behind dried analyte particles. These particles are charged by a corona discharge and the total charge is measured by an electrometer.[1][4] The signal is directly proportional to the mass of the non-volatile analyte.
-
Mobile Phase Volatility: A key requirement for CAD is the use of fully volatile mobile phases and additives (e.g., formic acid, ammonium acetate) to ensure that only the analyte remains after the evaporation step.[1] Non-volatile buffers like phosphate will saturate the detector.
-
Gradient Compensation: The CAD response can be affected by the mobile phase composition. Modern CAD systems have advanced settings to help normalize the response across a gradient, ensuring a stable baseline and consistent sensitivity.[2]
Experimental Protocol: HPLC-CAD
-
Instrumentation: HPLC system as described for Method 1, with the UV detector replaced by or connected in series with a Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™).
-
Chromatographic Conditions:
-
Column: Same as Method 1 (High-purity, end-capped C18).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
CAD Settings: Evaporation Temperature: 35°C, Data Collection Rate: 10 Hz. (Settings may require optimization based on instrument model).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Same as Method 1.
Performance Comparison: HPLC-UV vs. HPLC-CAD
The true measure of an analytical method lies in its validation characteristics. The following table provides an objective comparison of the expected performance of the two methods for the analysis of this compound, based on established principles and guidelines from the International Conference on Harmonization (ICH) and the United States Pharmacopeia (USP).[6][7][8]
| Validation Parameter | HPLC-UV (at 210 nm) | HPLC-CAD | Rationale & Justification |
| Specificity | Moderate | High | CAD is less susceptible to baseline drift from mobile phase impurities and can better detect unknown, non-chromophoric impurities. UV specificity can be compromised by any impurity that absorbs at 210 nm. |
| Limit of Detection (LOD) | ~50-100 ng/mL | ~2-5 ng/mL | CAD is significantly more sensitive for non-chromophoric compounds, offering a 10-20 fold improvement in detection limits.[9] |
| Limit of Quantitation (LOQ) | ~150-300 ng/mL | ~5-15 ng/mL | The higher sensitivity of CAD translates directly to a lower limit for reliable quantification, crucial for trace impurity analysis.[9] |
| Linearity (R²) | > 0.995 | > 0.999 (with power function) | UV detection is inherently linear. CAD response can be non-linear but is highly reproducible and can be linearized using a power function, resulting in excellent correlation.[2][9] |
| Precision (RSD) | < 2.0% | < 1.5% | Both methods can achieve excellent precision. Modern CAD instruments offer repeatability comparable to or better than UV detectors for this application.[8] |
| Accuracy / Recovery | 98-102% (for main peak) | 98-102% (for all components) | Accuracy for the main peak is comparable. However, CAD provides more accurate quantification of impurities due to its uniform mass response, whereas UV response is dependent on each impurity's unique extinction coefficient. |
| Robustness | Moderate | High | The CAD method is less sensitive to minor variations in mobile phase pH or composition (as long as it remains volatile) compared to the ion-pairing UV method, where small changes can significantly impact retention and peak shape. |
Decision Framework: Selecting the Optimal Method
The choice between HPLC-UV and HPLC-CAD is driven by the specific analytical objective. The following logical diagram illustrates the decision-making process for a researcher validating the purity of a compound like this compound.
Sources
- 1. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 2. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of 2-Methyl-2,7-diazaspiro[4.5]decane Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the stereochemistry of a molecule is a critical determinant of its pharmacological activity and toxicological profile. The spirocyclic diamine scaffold, particularly 2-Methyl-2,7-diazaspiro[4.5]decane, is an emerging privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture offers novel exit vectors for substituent placement, enabling fine-tuning of potency and pharmacokinetic properties. However, the inherent chirality of this scaffold necessitates robust and efficient methods for the separation of its enantiomers to facilitate stereoselective biological evaluation.
This guide provides a comprehensive comparison of chromatographic techniques for the chiral resolution of 2-Methyl-2,7-diazaspiro[4.5]decane isomers. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging experimental data from closely related structural analogs to inform method development and optimization.
The Challenge of Spirocyclic Diamine Enantioseparation
The unique topology of spirocyclic compounds presents a distinct challenge for chiral recognition. The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, typically immobilized on a stationary phase. The efficiency of this interaction is governed by a combination of forces, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. For diazaspiro[4.5]decane derivatives, the basic nitrogen atoms can play a crucial role in these interactions, but also introduce challenges such as peak tailing on certain stationary phases.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC, particularly with polysaccharide-based chiral stationary phases (CSPs), is a well-established and versatile technique for enantioseparation.[1][2] These CSPs, typically derivatives of cellulose or amylose, possess helical structures that create chiral grooves, providing a stereoselective environment for analyte interaction.[3]
A study on the enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones, close structural analogs of 2-Methyl-2,7-diazaspiro[4.5]decane, provides valuable insights into the performance of different polysaccharide-based CSPs.[1][4] The results highlight the superior performance of an amylose-based CSP (Lux-Amylose-2) over cellulose-based CSPs (Chiralcel OJ and Chiralcel OD) for this class of compounds.[1][4]
Comparative Performance of Polysaccharide-Based CSPs for Diazaspiro[4.5]decane Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase (n-hexane/2-propanol, v/v) | Retention Factor (k'1) | Selectivity Factor (α) | Resolution (Rs) |
| Lux-Amylose-2 | 90/10 | 1.88 | 1.28 | 3.25 |
| Chiralcel OD | 90/10 | 1.54 | 1.15 | 1.80 |
| Chiralcel OJ | 90/10 | 2.10 | 1.10 | 1.20 |
Data adapted from a study on 1,3-diazaspiro[4.5]decan-4-one derivatives, which are expected to exhibit similar chromatographic behavior to 2-Methyl-2,7-diazaspiro[4.5]decane.[1]
The data clearly indicates that the amylose-based CSP provides significantly better selectivity and resolution for this structural class under normal-phase conditions. This is likely due to a more favorable steric and electronic complementarity between the analyte and the chiral grooves of the amylose selector.
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a typical workflow for the chiral separation of 2-Methyl-2,7-diazaspiro[4.5]decane using a polysaccharide-based CSP.
1. Column Selection and Equilibration:
-
Column: Lux Amylose-2 (250 x 4.6 mm, 5 µm) is recommended based on analog data.[5][6]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
2. Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and 2-propanol (90:10, v/v).
-
For basic compounds like the target molecule, the addition of a small amount of an amine additive (e.g., 0.1% diethylamine or isopropylamine) to the mobile phase can improve peak shape and reduce tailing.
3. Sample Preparation:
-
Dissolve the racemic 2-Methyl-2,7-diazaspiro[4.5]decane in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20-25°C.
-
Detection: UV at 220 nm (or a more suitable wavelength depending on the full structure).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the retention factors (k'), selectivity factor (α), and resolution (Rs) to evaluate the separation performance.
Caption: Workflow for chiral HPLC analysis.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC, including higher speed, reduced solvent consumption, and lower backpressure.[7][8] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier like methanol or ethanol.[9]
For the chiral separation of 2-Methyl-2,7-diazaspiro[4.5]decane, SFC with a polysaccharide-based CSP is a highly promising approach. The principles of chiral recognition are similar to HPLC, but the different mobile phase properties in SFC can lead to unique selectivity and often improved performance.
Advantages of SFC for Chiral Separations:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster flow rates and shorter analysis times, often 3-5 times faster than HPLC.[10]
-
Efficiency: SFC can provide higher plate counts and sharper peaks, leading to better resolution.
-
Green Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly technique.[11]
-
Solvent Compatibility: Immobilized polysaccharide CSPs offer broad solvent compatibility, allowing for a wider range of modifiers to be used in SFC to optimize selectivity.[12]
Experimental Protocol: Chiral SFC Screening
This protocol outlines a screening approach to rapidly identify optimal conditions for the chiral separation of 2-Methyl-2,7-diazaspiro[4.5]decane by SFC.
1. Column Selection:
-
Screen a set of complementary chiral columns. A recommended starting set includes:
2. Mobile Phase Screening:
-
Primary Mobile Phase: Supercritical CO2.
-
Modifiers: Screen a range of alcohol modifiers (e.g., methanol, ethanol, isopropanol) at varying concentrations (e.g., 5-40%).
-
Additives: For basic analytes, include a small amount of an amine additive (e.g., 0.1-0.5% isopropylamine or diethylamine) in the modifier to improve peak shape.
3. Chromatographic Conditions:
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 1-5 µL.
4. Optimization:
-
Once initial separation is observed, optimize the modifier type and concentration, as well as the temperature and back pressure, to maximize resolution.
Caption: SFC screening workflow for chiral method development.
Conclusion and Recommendations
For the chiral separation of 2-Methyl-2,7-diazaspiro[4.5]decane isomers, both HPLC and SFC offer viable and effective solutions.
-
HPLC with polysaccharide-based CSPs, particularly amylose derivatives like Lux Amylose-2 , provides a reliable and well-understood method for achieving baseline separation. It is an excellent choice for laboratories with existing HPLC infrastructure.
-
SFC presents a compelling alternative, offering significant advantages in terms of speed and reduced environmental impact. For high-throughput screening and preparative-scale separations, SFC is often the superior choice. An initial screening approach with a diverse set of chiral columns is recommended to rapidly identify the optimal stationary phase and mobile phase conditions.
The choice between HPLC and SFC will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, availability of instrumentation, and environmental considerations. However, based on the available data for structurally related compounds, a successful chiral separation of 2-Methyl-2,7-diazaspiro[4.5]decane is highly achievable with either technique, with a strong recommendation to start with an amylose-based chiral stationary phase.
References
-
Aboul-Enein, H. Y., Aboul-Enein, M. N., El-Azzouny, A. A., Saleh, O. A., Hassan, R. M., & Amin, K. M. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160-165. [Link]
-
Aboul-Enein, H. Y., et al. (2017). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science. [Link]
-
ResearchGate. (n.d.). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. [Link]
-
HPLC-MART. (n.d.). Lux Amylose-2 - Phenomenex - Chiral. [Link]
-
한국과학기술정보연구원. (n.d.). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. [Link]
- Sivakumar, T. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
-
Regis Technologies. (n.d.). WHELK-O®1. [Link]
-
Phenomenex. (2009, February 17). Phenomenex Adds Another Unique Selectivity to Lux™ Chiral Column Line. [Link]
-
ResearchGate. (n.d.). Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2. [Link]
-
Phenomenex. (n.d.). Lux Chiral Columns Make it Easy. [Link]
- LCGC International. (2014, September 1).
-
Springer. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2858. [Link]
- Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H.
-
The Royal Society of Chemistry. (n.d.). Asymmetric Synthesis of Drug-like Spiro[chroman-3,3'- indolin]-2'-ones through Aminal-catalysis. [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-105.
-
MDPI. (2022, December 3). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. [Link]
- Taylor & Francis. (n.d.).
-
MDPI. (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. [Link]
Sources
- 1. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. hplcmart.com [hplcmart.com]
- 6. Unique Selectivity Added to Lux Chiral Column Line | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. Separation of 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. mdpi.com [mdpi.com]
- 12. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
A Comparative Analysis of 2-Methyl-2,7-diazaspiro[4.5]decane and Other Spirocyclic Ligands in Catalysis and Drug Discovery
Spirocyclic scaffolds have emerged as privileged structures in modern chemistry, imparting unique three-dimensional architectures that are highly sought after in both asymmetric catalysis and medicinal chemistry. Their rigid conformations and defined spatial arrangements of functional groups offer unparalleled opportunities for creating highly selective catalysts and potent therapeutic agents. This guide provides an in-depth comparative study of 2-Methyl-2,7-diazaspiro[4.5]decane against other notable spirocyclic ligands, offering insights into their synthesis, performance, and applications, supported by experimental data from the literature.
Introduction to Spirocyclic Ligands: A World of Three-Dimensionality
Spirocycles are bicyclic compounds where the two rings are connected by a single common atom, the spiro center. This structural feature locks the rings in perpendicular planes, creating a well-defined and rigid chiral environment. In the realm of asymmetric catalysis, chiral spiro ligands have been instrumental in the development of highly enantioselective reactions.[1][2] The spiro backbone serves as a scaffold to position coordinating atoms, influencing the stereochemical outcome of the catalyzed transformation.[3] Similarly, in drug discovery, the introduction of a spirocyclic motif can enhance binding affinity, selectivity, and metabolic stability of a drug candidate by providing a unique three-dimensional pharmacophore.[4][5]
This guide will focus on a comparative analysis of 2-Methyl-2,7-diazaspiro[4.5]decane, a prominent member of the diazaspiro[4.5]decane family, with other classes of spirocyclic ligands to delineate their respective strengths and applications.
2-Methyl-2,7-diazaspiro[4.5]decane: Synthesis and Properties
The 2-Methyl-2,7-diazaspiro[4.5]decane scaffold is a versatile building block characterized by a pyrrolidine ring fused to a piperidine ring through a spiro carbon. The presence of two nitrogen atoms at positions 2 and 7 allows for diverse functionalization and coordination to metal centers.
Synthesis of the 2,7-Diazaspiro[4.5]decane Core
The synthesis of the 2,7-diazaspiro[4.5]decane core can be achieved through various synthetic strategies. One common approach involves a diastereoselective intramolecular spirocyclization.[6] The synthesis and selective protection of the nitrogen atoms are crucial for its application as a ligand. Methods for the selective mono-N-methylation to yield 2-Methyl-2,7-diazaspiro[4.5]decane have been developed, often involving selective deprotection of a doubly Boc-protected precursor.[7]
Caption: General synthetic strategy for 2-Methyl-2,7-diazaspiro[4.5]decane.
Comparative Analysis with Other Spirocyclic Ligands
The performance of 2-Methyl-2,7-diazaspiro[4.5]decane as a ligand is best understood in comparison to other well-established spirocyclic ligand families. This section will compare its characteristics with those of spirobiindane, spiro[4.4]nonane, and other diazaspiro[4.5]decane isomers.
Spirobiindane and Spiro[4.4]nonane-based Ligands
Ligands based on spirobiindane and spiro[4.4]nonane skeletons have been extensively used in asymmetric catalysis, particularly in hydrogenation and carbon-carbon bond-forming reactions.[1] These ligands typically feature phosphine or other coordinating groups attached to the spirocyclic backbone.
| Ligand Family | Key Structural Feature | Common Applications | Representative Examples |
| 2,7-Diazaspiro[4.5]decane | Pyrrolidine-piperidine spiro fusion with two nitrogen atoms | Diamine ligands for transition metal catalysis, medicinal chemistry scaffolds.[8] | 2-Methyl-2,7-diazaspiro[4.5]decane |
| Spirobiindane | Two fused indane units sharing a spiro center | Asymmetric hydrogenation, C-C bond formation.[1] | SPINOL-derived phosphoric acids[9] |
| Spiro[4.4]nonane | Two fused cyclopentane rings | Asymmetric catalysis.[1] | Spiro-phosphine ligands[10] |
Table 1: Comparison of Key Features of Different Spirocyclic Ligand Families.
The primary distinction lies in the nature of the coordinating atoms and the overall rigidity and steric environment. While phosphine-based spiro ligands have proven highly effective, the diamine nature of 2-Methyl-2,7-diazaspiro[4.5]decane makes it a suitable candidate for a different set of transition metal-catalyzed reactions, often involving copper or palladium.[8][11]
Other Diazaspiro[4.5]decane Isomers
Within the diazaspiro[4.5]decane family, various isomers exist, each with a unique arrangement of the nitrogen atoms. For instance, the 2,8-diazaspiro[4.5]decan-1-one scaffold has been explored for the development of kinase inhibitors.[12] The 1,3,8-triazaspiro[4.5]decane scaffold has been investigated for its potential in treating myocardial infarction.[13] The specific positioning of the nitrogen atoms significantly influences the ligand's coordination geometry and its potential applications in medicinal chemistry.
Performance in Asymmetric Catalysis
The utility of chiral spiro ligands is most prominently demonstrated in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.[2] The rigid spirocyclic framework is crucial for creating a well-defined chiral pocket around the metal center, thereby dictating the stereochemical outcome of the reaction.
Experimental Protocol: Asymmetric Transfer Hydrogenation
A representative application of a chiral diamine ligand like a derivative of 2,7-diazaspiro[4.5]decane is in asymmetric transfer hydrogenation of ketones.
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, the chiral 2,7-diazaspiro[4.5]decane-derived ligand (0.01 mmol) and a rhodium precursor, such as [Rh(cod)Cl]₂ (0.005 mmol), are dissolved in anhydrous dichloromethane (1 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a solution of the prochiral ketone (1 mmol) in isopropanol (5 mL), the prepared catalyst solution is added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 12 hours).
-
Work-up and Analysis: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Caption: Workflow for asymmetric transfer hydrogenation using a chiral diamine ligand.
Applications in Drug Discovery and Medicinal Chemistry
The rigid three-dimensional structure of spirocycles makes them attractive scaffolds for the design of novel therapeutic agents.[4][5] The 2,7-diazaspiro[4.5]decane core, in particular, has been incorporated into molecules with a range of biological activities.
Derivatives of diazaspiro[4.5]decanes have been explored as potential antidepressants and for their activity against various biological targets.[14] For example, aryl-spirocyclic diamine derivatives have been synthesized and shown to possess triple monoamine reuptake inhibitory activity.[14] Furthermore, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[15]
The "magic methyl" effect, where the addition of a methyl group can significantly enhance the biological activity of a compound, is a well-known concept in drug discovery.[16] The presence of the methyl group in 2-Methyl-2,7-diazaspiro[4.5]decane can influence its conformational preference and binding interactions with biological targets.
| Spirocyclic Scaffold | Therapeutic Area | Mechanism of Action | Reference |
| Aryl-spirocyclic diamines | Depression | Triple monoamine reuptake inhibition | [14] |
| 2,8-Diazaspiro[4.5]decan-1-ones | Inflammatory Bowel Disease | TYK2/JAK1 inhibition | [15] |
| 1,3,8-Triazaspiro[4.5]decanes | Myocardial Infarction | mPTP opening inhibition | [13] |
| 1-Oxa-3,7-diazaspiro[4.5]decan-2-ones | Cancer | KRAS-G12D inhibition | [17] |
Table 2: Examples of Bioactive Spirocyclic Compounds.
Conclusion
2-Methyl-2,7-diazaspiro[4.5]decane represents a valuable and versatile spirocyclic scaffold with significant potential in both asymmetric catalysis and drug discovery. Its diamine functionality offers a distinct advantage for specific catalytic transformations compared to the more common phosphine-based spiro ligands. The rigid framework and tunable electronic and steric properties of the diazaspiro[4.5]decane core make it an attractive building block for the development of novel, highly selective catalysts and potent therapeutic agents. Further exploration of this and other spirocyclic systems will undoubtedly continue to push the boundaries of chemical synthesis and medicinal chemistry.
References
- Recent Advances of ChiraI Spiro Ligands and Their Catalysts in Asymmetric Catalysis. Chemical Journal of Chinese Universities.
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis. Organic & Biomolecular Chemistry.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Asymmetric catalysis for the synthesis of spirocyclic compounds. Experts@Minnesota.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry.
- Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and...
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
- Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed.
- Identification of a Novel 2,8-Diazaspiro[4.
- 1-oxa-3,7-diazaspiro[4.
- Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
- One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed.
- Synthesis of azaspiro[4.
- 2-methyl-2,7-diazaspiro[4.
- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- 2-methyl-2,7-diazaspiro[4.5]decane. PubChem.
- Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- Selected strategies for the construction of 7‐azaspiro[4.5]decanes.
- Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89.
- 2-methyl-2,6-diazaspiro[4.5]decane. PubChem.
- 9-Methyl-6,9-diazaspiro[4.5]decane. BenchChem.
- 6,7-Diazaspiro[4.5]decane in Enzyme Inhibition: An Uncharted Territory. BenchChem.
- A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.
- Diamine Ligands in Copper-C
- Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
- Transition metal-catalyzed synthesis of spirooxindoles. Semantic Scholar.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- Comparative Study of Magnetic and Electronic Properties of Lanthanide and Transition Metal Complexes. International Journal of Research in Economics and Social Sciences.
- Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed.
- Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. MOST Wiedzy.
- Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
Sources
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chirality: A Comparative Guide to the Biological Activity of Diazaspiro[4.5]decane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for interacting with biological targets. However, the presence of multiple stereocenters within this scaffold gives rise to a variety of stereoisomers, each with the potential for distinct pharmacological profiles. This guide offers an in-depth comparison of the biological activities of diazaspiro[4.5]decane stereoisomers, supported by experimental data, to aid researchers in the rational design of novel therapeutics.
The Significance of Stereoisomerism in Drug Action
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target.[1] The specific three-dimensional arrangement of atoms in a stereoisomer can dramatically influence its binding affinity, efficacy, and even its metabolic fate. For rigid structures like diazaspiro[4.5]decanes, understanding the impact of each chiral center is crucial for optimizing therapeutic potential and minimizing off-target effects.
Comparative Analysis of Biological Activities
The biological activities of diazaspiro[4.5]decane derivatives are diverse, ranging from antifungal and anticancer properties to modulation of central nervous system receptors. The following sections compare the activities of different stereoisomers across various therapeutic targets.
Antifungal Activity: Targeting Chitin Synthase
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been investigated as potential inhibitors of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis.[2] This makes them attractive candidates for the development of novel antifungal agents.
Experimental Data Summary:
| Compound | Target | IC50 (mM) | Antifungal Activity (MIC, mmol/L) |
| 4d | Chitin Synthase | - | C. albicans: 0.04 |
| 4e | Chitin Synthase | 0.13 | - |
| 4j | Chitin Synthase | 0.12 | A. fumigatus: 0.08 |
| 4r | Chitin Synthase | - | A. fumigatus: 0.08 |
| Polyoxin B (Control) | Chitin Synthase | 0.08 | C. albicans: 0.129 |
| Fluconazole (Control) | - | - | C. albicans: 0.104 |
Data sourced from: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.[2]
Notably, compound 4d displayed superior activity against Candida albicans compared to the standard antifungal fluconazole.[2] While this study did not explicitly detail the stereochemistry of the tested compounds, the significant differences in activity among the derivatives highlight the importance of substitution patterns on the diazaspiro[4.5]decane core, which invariably influences the spatial arrangement of functional groups.
Muscarinic M1 Receptor Agonism: A Target for Dementia
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been explored as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[3] In this context, the stereochemistry of the molecule was found to be a critical determinant of activity.
A study on 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) revealed that while the eudismic ratios for binding affinity were low, the M1 agonist activity was preferentially found in the (-)-isomers.[3] The absolute configuration of the active (-)-29 isomer was determined to be S.[3] This demonstrates that even subtle differences in stereochemistry can lead to significant changes in functional activity.
KRAS-G12D Inhibition: A New Frontier in Cancer Therapy
The KRAS-G12D mutation is a key driver in many cancers, making it a high-priority target for drug development.[4] Recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have emerged as potent inhibitors of this oncogenic protein.[4]
Through a combination of machine learning, synthesis, and biological evaluation, two lead compounds, HDB-2 and HDB-3, were identified with nanomolar IC50 values in cellular assays.[4] These compounds exhibited strong binding affinity and high selectivity for KRAS-G12D.[4] While the specific stereoisomers were not detailed in the initial report, the rigid spirocyclic core undoubtedly plays a crucial role in orienting the pharmacophoric elements for optimal interaction with the target protein.
Opioid Receptor Modulation: Implications for Pain and Addiction
The diazaspiro[4.5]decane scaffold has also been utilized in the development of ligands for opioid receptors. A novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives was identified as selective agonists for the delta opioid receptor (DOR).[5]
Comparative Selectivity of DOR Agonists:
| Compound | DOR Binding Selectivity (vs. MOR) | DOR Functional Selectivity (cAMP, vs. MOR) |
| 1 | 9.6-fold | 137-fold |
| 2 | 2.7-fold | 40-fold |
| 3 | 0.7-fold | 17-fold |
Data sourced from: Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.[5]
Compound 1 demonstrated the highest selectivity for DOR over the mu opioid receptor (MOR), both in terms of binding and functional activity.[5] This selectivity is critical for developing analgesics with a reduced side-effect profile compared to traditional opioids.
Conversely, other diazaspiro[4.5]decane derivatives have been developed as kappa opioid receptor (KOP) antagonists, which have potential applications in the treatment of addiction and depression.[6][7][8] The stereochemical configuration of these antagonists is a key factor in their potency and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are representative experimental protocols for assessing the biological activity of diazaspiro[4.5]decane stereoisomers.
Protocol 1: In Vitro Chitin Synthase Inhibition Assay
This protocol is based on the methodology described for the evaluation of 2,8-diazaspiro[4.5]decan-1-one derivatives.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against chitin synthase.
Materials:
-
Chitin synthase enzyme preparation
-
UDP-N-acetylglucosamine (substrate)
-
Test compounds (diazaspiro[4.5]decane derivatives)
-
Scintillation cocktail
-
Buffer solution (e.g., Tris-HCl)
Workflow:
Caption: Workflow for Chitin Synthase Inhibition Assay.
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol is a standard method for determining the binding affinity (Ki) of compounds to a specific receptor, such as the sigma-1 receptor.[9][10]
Objective: To determine the binding affinity of diazaspiro[4.5]decane stereoisomers to a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., sigma-1)
-
Radiolabeled ligand with known affinity for the receptor
-
Test compounds (diazaspiro[4.5]decane stereoisomers)
-
Wash buffer
-
Scintillation counter
Workflow:
Caption: Workflow for Radioligand Binding Assay.
Conclusion
The stereochemical arrangement of diazaspiro[4.5]decane derivatives is a critical determinant of their biological activity. As demonstrated across various therapeutic targets, subtle changes in stereochemistry can lead to significant differences in potency, selectivity, and functional outcome. A thorough understanding and systematic evaluation of each stereoisomer are therefore essential for the successful development of novel drugs based on this versatile scaffold. The data and protocols presented in this guide provide a framework for researchers to navigate the complexities of diazaspiro[4.5]decane stereoisomerism and unlock their full therapeutic potential.
References
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kappa opioid antagonists: Past successes and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride and Established Sigma Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical scaffold represented by 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride against a selection of well-characterized sigma receptor modulators. While direct pharmacological data for this specific compound is not extensively available in public literature, the diazaspiro[4.5]decane core is a recognized privileged scaffold in the design of sigma receptor ligands. This guide will, therefore, explore the potential of this chemical entity in the context of established agents, supported by experimental data for these known modulators.
The Enigmatic Sigma Receptors: Therapeutic Potential and Modulation
Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique protein families with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[1] These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a variety of pathological conditions.
The sigma-1 receptor is a ligand-regulated molecular chaperone at the endoplasmic reticulum, playing a role in calcium signaling, ion channel modulation, and cellular stress responses.[2] Its modulation has been investigated for therapeutic applications in neuropsychiatric disorders, neurodegenerative diseases, and pain management.[3]
The sigma-2 receptor , identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cells, such as in tumors.[4] This has made it a significant target for the development of anti-cancer agents and diagnostic imaging tools.[5]
Profiling this compound: A Scaffold of Interest
Comparative Analysis with Known Sigma Receptor Modulators
To understand the potential pharmacological profile of this compound, it is instructive to compare its structural class to well-established sigma receptor modulators with diverse binding affinities and functional activities.
| Compound | Type | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Functional Activity |
| (+)-Pentazocine | Benzomorphan Opioid | ~3-10 | >10,000 | Sigma-1 Agonist |
| Haloperidol | Butyrophenone Antipsychotic | ~1-4 | ~10-50 | Sigma-1 Antagonist / Sigma-2 Ligand |
| 1,3-di-o-tolyl-guanidine (DTG) | Guanidine Derivative | ~10-30 | ~15-40 | Non-selective Sigma Ligand |
| Siramesine | Phenylpiperidine Derivative | ~17 | ~0.12 | Sigma-2 Agonist |
| PRE-084 | Benzofuran Derivative | ~2.2 | ~4,300 | Selective Sigma-1 Agonist |
Note: Ki values are approximate and can vary depending on the assay conditions.
The diazaspiro[4.5]decane scaffold offers a three-dimensional structure that can be systematically modified to explore the chemical space around the sigma receptor binding sites. The presence of two nitrogen atoms allows for the introduction of various substituents to tune affinity and selectivity for either the sigma-1 or sigma-2 receptor subtype.
Experimental Protocols for Sigma Receptor Characterization
The following are standard, detailed methodologies for assessing the interaction of a novel compound, such as this compound, with sigma receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig brain or a suitable cell line expressing the target receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Sigma-1 Receptor Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane homogenate.
-
50 µL of [³H]-(+)-pentazocine (a selective sigma-1 radioligand) at a final concentration of ~2 nM.
-
50 µL of varying concentrations of the test compound (e.g., this compound).
-
-
For non-specific binding determination, add 10 µM of unlabeled haloperidol.
-
Incubate at 37°C for 150 minutes.
-
-
Sigma-2 Receptor Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane homogenate.
-
50 µL of [³H]-DTG (a non-selective sigma-1/sigma-2 radioligand) at a final concentration of ~3 nM.
-
50 µL of varying concentrations of the test compound.
-
-
To mask the sigma-1 receptors, add 1 µM of unlabeled (+)-pentazocine to all wells except those for total binding.
-
For non-specific binding determination, add 10 µM of unlabeled haloperidol.
-
Incubate at 25°C for 120 minutes.
-
-
Assay Termination and Data Analysis:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices:
-
Guinea pig brain is often used due to its high density of sigma receptors.
-
[³H]-(+)-pentazocine is chosen for its high selectivity for the sigma-1 receptor.
-
[³H]-DTG is a common choice for sigma-2 assays in the presence of a sigma-1 masking agent due to its high affinity for both subtypes.
-
Haloperidol is used to define non-specific binding as it has high affinity for both sigma receptor subtypes.
Functional Assay: Cell Viability Assay for Sigma-2 Receptor Agonism
Objective: To determine if a test compound acts as a sigma-2 receptor agonist by measuring its effect on cancer cell viability.
Principle: Many sigma-2 receptor agonists have been shown to induce apoptosis in cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cancer cell line known to express sigma-2 receptors (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
-
-
Cell Plating:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) and a known sigma-2 agonist (e.g., Siramesine) as a positive control.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Causality Behind Experimental Choices:
-
MCF-7 cells are a well-established model for studying sigma-2 receptor function in cancer.
-
The MTT assay is a reliable and widely used colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability.
-
Siramesine is included as a positive control to validate the assay and provide a benchmark for agonist activity.
Visualizing Pathways and Workflows
Caption: Simplified signaling pathways of sigma-1 and sigma-2 receptors.
Caption: Workflow for radioligand binding assays.
Conclusion
While direct experimental data on this compound is limited, its core structure is of significant interest in the field of sigma receptor modulation. The diazaspiro[4.5]decane scaffold represents a promising starting point for the development of novel, potent, and selective sigma-1 or sigma-2 receptor ligands. Further investigation through the experimental protocols outlined in this guide is necessary to fully characterize its pharmacological profile and determine its potential as a therapeutic agent. The comparative analysis with established modulators provides a valuable framework for interpreting future experimental results and guiding the design of next-generation sigma receptor-targeted drugs.
References
-
Abate, C., & Maurice, T. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15868. [Link]
-
Blass, B. E., & Rogers, J. P. (2018). The sigma-2 (σ-2) receptor: a review of recent patent applications: 2013-2018. Expert Opinion on Therapeutic Patents, 28(9), 655-663. [Link]
-
Caraci, F., Gulisano, W., Salomone, S., Pignataro, L., Drago, F., & Spadaro, F. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Pharmaceuticals, 16(5), 734. [Link]
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206. [Link]
-
Perregaard, J., Moltzen, E. K., Meier, E., & Sanchez, C. (1995). Spiropiperidines as high-affinity, selective sigma ligands. Journal of medicinal chemistry, 38(11), 1998-2008. [Link]
-
Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European journal of medicinal chemistry, 249, 115178. [Link]
-
Wünsch, B., & Schepmann, D. (2019). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Naunyn-Schmiedeberg's archives of pharmacology, 392(1), 1-13. [Link]
-
Wikipedia contributors. (2023, December 29). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Sigma-2 receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Wikipedia contributors. (2023, October 29). Sigma receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
Sources
- 1. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The sigma-2 (σ-2) receptor: a review of recent patent applications: 2013-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3126356B1 - Sigma-2 receptor ligand drug conjugates as antitumor compounds, methods of synthesis and uses thereof - Google Patents [patents.google.com]
- 6. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 2,7-Diazaspiro[4.5]decane and Piperazine Derivatives as GPCR Ligands
In the landscape of medicinal chemistry, the search for novel scaffolds that offer superior potency, selectivity, and improved physicochemical properties is a continuous endeavor. The piperazine ring is a ubiquitous and highly successful pharmacophore, forming the core of numerous approved drugs targeting G-Protein-Coupled Receptors (GPCRs).[1][2] However, the exploration of bioisosteric replacements that can overcome the limitations of the piperazine scaffold, such as potential metabolic liabilities and challenges in achieving subtype selectivity, is a key focus in modern drug discovery.
This guide provides an in-depth technical comparison of the in vitro efficacy of the 2,7-diazaspiro[4.5]decane scaffold against the well-established piperazine moiety, with a specific focus on their application as ligands for aminergic GPCRs, such as dopamine and serotonin receptors. We will delve into the structural rationale, present comparative experimental data, and provide detailed protocols for key assays to empower researchers in their own discovery programs.
The Rationale: Why Challenge the Primacy of Piperazine?
The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, offers a versatile scaffold for engaging with a wide array of biological targets.[1] Its conformational flexibility and ability to be di-substituted allow for the precise orientation of pharmacophoric groups to interact with receptor binding pockets. Many piperazine-containing compounds are known to modulate monoamine neurochemical pathways, leading to their use as antipsychotic, antidepressant, and anxiolytic agents.[2]
However, the inherent flexibility of the piperazine ring can sometimes be a double-edged sword, potentially leading to off-target activities. This has driven the exploration of more rigid and structurally complex scaffolds. The 2,7-diazaspiro[4.5]decane core represents a compelling alternative. Its key advantages include:
-
Structural Rigidity and Three-Dimensionality: The spirocyclic nature of this scaffold introduces a fixed, three-dimensional geometry. This rigidity can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the defined spatial arrangement of substituents can facilitate more specific interactions with the target, enhancing subtype selectivity.
-
Novel Chemical Space: As a less explored scaffold compared to piperazine, it offers opportunities to develop compounds with novel intellectual property and potentially different side-effect profiles.
-
Bioisosteric Replacement: The diazaspiro core can serve as a bioisostere for the classical piperazine ring, maintaining the crucial nitrogen atoms for receptor interaction while presenting a distinct and more constrained topology.
Mechanism of Action: Modulation of GPCR Signaling
Both piperazine and diazaspiro[4.5]decane derivatives often exert their effects by modulating GPCRs, the largest family of cell surface receptors and crucial drug targets.[3][4] Upon activation by a ligand, GPCRs undergo a conformational change, leading to the activation of intracellular signaling pathways, often through the coupling of heterotrimeric G proteins.[1][5]
For instance, the dopamine D3 receptor (D3R), a key target in the treatment of neuropsychiatric disorders, primarily couples to Gαi/o proteins.[3] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Assays that measure the binding affinity of a ligand to the receptor (e.g., radioligand binding assays) or the functional consequence of this binding (e.g., second messenger modulation like calcium mobilization or cAMP inhibition) are therefore critical for characterizing the in vitro efficacy of potential drug candidates.[3]
Sources
- 1. Activation pathway of a G protein-coupled receptor uncovers conformational intermediates as targets for allosteric drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Methyl-2,7-diazaspiro[4.5]decane for Sigma-1 versus Sigma-2 Receptors: A Comparative Guide
In the landscape of neuropharmacology and drug development, the sigma receptors, σ1 and σ2, represent targets of significant therapeutic interest for a range of disorders, from neurodegenerative diseases to cancer.[1][2] The distinct physiological and pathological roles of these two receptor subtypes underscore the critical need for ligands with high selectivity to minimize off-target effects and enhance therapeutic efficacy. This guide provides an in-depth analysis of the predicted selectivity of 2-Methyl-2,7-diazaspiro[4.5]decane for sigma-1 (σ1) versus sigma-2 (σ2) receptors. Due to the absence of publicly available direct binding data for this specific compound, this guide will leverage structure-activity relationship (SAR) data from structurally related diazaspiro compounds and provide a comparative framework using well-characterized reference ligands.
The Critical Role of Selectivity for Sigma Receptor Modulation
Sigma receptors were initially misclassified as a type of opioid receptor but are now recognized as a distinct class of proteins. The σ1 receptor, a 25 kDa protein, acts as a molecular chaperone at the endoplasmic reticulum-mitochondria interface and is implicated in cellular stress responses, neuroprotection, and cognitive function.[2] In contrast, the σ2 receptor, identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cancer cells and is associated with cell death pathways.[2][3] Given their divergent roles, the development of subtype-selective ligands is paramount for targeted therapeutic intervention.
Comparative Binding Affinity Analysis
To contextualize the potential selectivity of 2-Methyl-2,7-diazaspiro[4.5]decane, we will examine the binding affinities (Ki values) of structurally similar compounds and established reference ligands. A lower Ki value indicates a higher binding affinity.
Reference Sigma Receptor Ligands
The following table summarizes the binding affinities of well-established sigma-1 selective, sigma-2 selective, and non-selective ligands. This data provides a crucial baseline for our comparative assessment.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ1/σ2 or σ2/σ1) | Reference |
| σ1-Selective | ||||
| (+)-Pentazocine | σ1 | 3.2 | ~500-fold for σ1 | [4] |
| PRE-084 | σ1 | 2.2 | High for σ1 | [5] |
| S1RA (E-52862) | σ1 | 17 | >58-fold for σ1 | [6] |
| σ2-Selective | ||||
| CM398 | σ2 | 0.43 | ~1000-fold for σ2 | [6] |
| Z4857158944 | σ2 | 4 | >250-fold for σ2 | [7] |
| Non-Selective | ||||
| Haloperidol | σ1 | 3.2 | ~4-fold for σ1 | [8] |
| σ2 | 12.3 | [8] | ||
| 1,3-di-o-tolylguanidine (DTG) | σ1 | 35.5 | ~1.1-fold for σ2 | [9][10] |
| σ2 | 39.9 | [9][10] | ||
| (±)-Vesamicol | σ1 | 26 | ~1.3-fold for σ2 | [6] |
| σ2 | 34 | [6] |
Structurally Related Diazaspiro Compounds
Recent studies on diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane derivatives offer valuable insights into the potential binding profile of 2-Methyl-2,7-diazaspiro[4.5]decane. The data from these analogous structures can help predict the selectivity of our target compound.
| Compound (diazaspiro[3.5]nonane derivative) | Ki (nM) for σ1 | Ki (nM) for σ2 | Selectivity (σ1/σ2) | Reference |
| Compound 4b | 2.7 | 27 | 10-fold for σ1 | [11] |
| Compound 5b | 13 | 102 | 7.8-fold for σ1 | [11] |
| diazabicyclo[4.3.0]nonane derivative | ||||
| Compound 8f | 10 | 165 | 16.5-fold for σ1 | [11] |
The data on these related spirocyclic amines suggest that this structural class generally exhibits a preference for the σ1 receptor, with selectivity ratios ranging from approximately 8- to 16-fold.[11]
Experimental Protocols for Determining Selectivity
The binding affinities and selectivity of novel compounds like 2-Methyl-2,7-diazaspiro[4.5]decane are determined through in vitro radioligand binding assays. These assays are the gold standard for characterizing the interaction of a compound with its receptor target.
Radioligand Binding Assay Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the inhibition constant (Ki) of a test compound.
Step-by-Step Methodology: Sigma-1 Receptor Binding Assay
-
Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12] Centrifuge the homogenate and resuspend the resulting pellet in fresh buffer.[12]
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the σ1-selective radioligand -pentazocine (e.g., 5 nM), and varying concentrations of the test compound (2-Methyl-2,7-diazaspiro[4.5]decane).[12]
-
Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known σ1 ligand, such as haloperidol (e.g., 10 µM).
-
Incubation: Incubate the plates at 37°C for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Step-by-Step Methodology: Sigma-2 Receptor Binding Assay
-
Membrane Preparation: Homogenize rat liver tissue in a suitable buffer.[12] Prepare membranes as described for the σ1 assay.
-
Assay Incubation: Combine the membrane preparation, a fixed concentration of the non-selective radioligand [³H]1,3-di-o-tolylguanidine ([³H]DTG) (e.g., 10 nM), and varying concentrations of the test compound.[12]
-
Masking of σ1 Receptors: To ensure that the binding is specific to σ2 receptors, add a high concentration of a σ1-selective ligand, such as (+)-pentazocine (e.g., 1 µM), to all wells to block the σ1 sites.[12]
-
Non-specific Binding: Determine non-specific binding using a high concentration of a non-labeled ligand that binds to σ2 receptors, such as haloperidol (e.g., 10 µM).
-
Incubation, Filtration, Washing, and Quantification: Follow the same procedures as outlined for the σ1 receptor binding assay.
-
Data Analysis: Calculate the Ki value for the σ2 receptor as described previously.
Predicted Selectivity Profile of 2-Methyl-2,7-diazaspiro[4.5]decane
Based on the structure-activity relationships observed in the closely related diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane series, it is plausible to predict that 2-Methyl-2,7-diazaspiro[4.5]decane will exhibit a preferential binding affinity for the σ1 receptor over the σ2 receptor. The presence of the basic nitrogen atoms within the spirocyclic core is a key pharmacophoric feature for interaction with sigma receptors. The degree of selectivity will ultimately depend on how the specific stereochemistry and conformational constraints of the 2,7-diazaspiro[4.5]decane scaffold align with the binding pockets of the σ1 and σ2 receptors.
The following diagram illustrates the logical flow for assessing the selectivity of a novel compound.
Conclusion and Future Directions
While direct experimental data for 2-Methyl-2,7-diazaspiro[4.5]decane is not currently available, a comparative analysis based on structurally related compounds strongly suggests a preference for the sigma-1 receptor. To definitively determine its selectivity profile, rigorous in vitro radioligand binding assays, as detailed in this guide, are essential. The insights gained from such studies will be crucial for understanding the therapeutic potential of this compound and for guiding the future design of highly selective sigma receptor ligands. The continued exploration of novel chemical scaffolds, such as the diazaspiro[4.5]decane core, is a promising avenue for the development of next-generation therapeutics targeting the sigma receptor system.
References
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
- Leitner, M., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5199.
- Zhu, W., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564.
- Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7997-8025.
- Nikolaou, A., et al. (2022). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 27(5), 1589.
- Sahn, J. J., et al. (2015). The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice. British journal of pharmacology, 172(5), 1289–1300.
- Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv.
- Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(7), 1086-1090.
- Zhu, W., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. University of Pennsylvania.
- Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. ACS Chemical Neuroscience, 6(8), 1411-1422.
- Peviani, M., et al. (2021). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 26(16), 4949.
- Abate, C., et al. (2014). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current pharmaceutical design, 20(2), 245–256.
-
ResearchGate. (n.d.). Activity of some sigma-1 receptor ligand com- pounds. Retrieved from [Link]
- Cannon, J. G., et al. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of medicinal chemistry, 29(8), 1528–1531.
- Chu, U. B., & Ruoho, A. E. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 21(30), 4410–4419.
- Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560.
- Kim, J., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. University of Pennsylvania.
-
Amanote Research. (n.d.). (PDF) Synthesis, Biological Evaluation and Molecular. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]
- Thejer, B. M., et al. (2022). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International journal of molecular sciences, 23(19), 11843.
- Maurice, T., & Abate, C. (2024). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 25(2), 1059.
-
ResearchGate. (n.d.). Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unito.it [iris.unito.it]
Decoding the Molecular Blueprint: A Comparative Guide to Validating the Mechanism of Action of 2-Methyl-2,7-diazaspiro[4.5]decane Derivatives as Dual TYK2/JAK1 Inhibitors
In the landscape of small molecule drug discovery, the diazaspiro[4.5]decane scaffold has emerged as a versatile framework for developing potent and selective modulators of various biological targets. This guide focuses on a specific derivative, 2-Methyl-2,7-diazaspiro[4.5]decane, and its potential mechanism of action as a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). We will provide a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to validate this proposed mechanism, compare its performance against established alternatives, and present the supporting experimental data with the rigor required for publication.
The Scientific Imperative: Why Mechanism of Action Validation is Paramount
Before committing to extensive preclinical and clinical development, it is imperative to unequivocally establish the mechanism of action (MoA) of a novel chemical entity. A validated MoA provides the foundational understanding of how a drug candidate exerts its therapeutic effects, informs patient selection strategies, and anticipates potential on-target and off-target toxicities. The process of MoA validation is a multi-faceted endeavor, requiring a convergence of biochemical, cellular, and in vivo evidence.[1][2]
Proposed Mechanism of Action: Dual Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression, driving cellular processes such as inflammation, proliferation, and differentiation.
Our focus is on the hypothesis that 2-Methyl-2,7-diazaspiro[4.5]decane derivatives act as dual inhibitors of TYK2 and JAK1. This specific mode of action is of significant therapeutic interest, particularly in the context of inflammatory and autoimmune diseases, as it can modulate the signaling of a broad range of pro-inflammatory cytokines. A recent study on 2,8-diazaspiro[4.5]decan-1-one derivatives identified a potent and selective dual TYK2/JAK1 inhibitor, compound 48, which demonstrated significant anti-inflammatory efficacy in a model of ulcerative colitis.[3] This provides a strong rationale for investigating a similar MoA for the 2-Methyl-2,7-diazaspiro[4.5]decane scaffold.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of 2-Methyl-2,7-diazaspiro[4.5]decane derivatives.
A Rigorous, Phased Approach to MoA Validation
We advocate for a tiered approach to MoA validation, beginning with in vitro biochemical assays to confirm direct target engagement and culminating in in vivo models to establish therapeutic relevance.
Phase 1: Biochemical Validation of Direct Target Engagement
The initial step is to ascertain whether the 2-Methyl-2,7-diazaspiro[4.5]decane derivative directly binds to and inhibits the enzymatic activity of TYK2 and JAK1.
Experimental Workflow:
Caption: Workflow for biochemical validation of direct target engagement.
Detailed Protocols:
-
In Vitro Kinase Assays:
-
Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Plate recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes. The inclusion of JAK2 and JAK3 is crucial for determining selectivity.
-
Prepare a serial dilution of the 2-Methyl-2,7-diazaspiro[4.5]decane derivative and a known comparator (e.g., Tofacitinib).
-
Add the compounds to the enzyme plates and incubate.
-
Initiate the kinase reaction by adding the appropriate substrate and ATP.
-
After incubation, add the ADP-Glo™ reagent to terminate the reaction and detect the generated ADP.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
-
Surface Plasmon Resonance (SPR) for Binding Kinetics: [4]
-
Immobilize recombinant TYK2 and JAK1 on a sensor chip.
-
Flow a series of concentrations of the 2-Methyl-2,7-diazaspiro[4.5]decane derivative over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte.
-
Fit the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd).
-
Comparative Data Table:
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 Kd (nM) | JAK1 Kd (nM) |
| 2-Methyl-2,7-diazaspiro[4.5]decane Derivative | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Tofacitinib (Comparator) | ~10 | ~1 | >100 | ~20 | Literature Value | Literature Value |
Data for Tofacitinib is illustrative and should be replaced with experimentally determined or literature-cited values.
Phase 2: Cellular MoA Validation
The next critical phase is to confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.
Experimental Workflow:
Caption: Workflow for cellular mechanism of action validation.
Detailed Protocols:
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement: [5]
-
Treat intact cells (e.g., U937) with the 2-Methyl-2,7-diazaspiro[4.5]decane derivative or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble TYK2 and JAK1 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
Western Blot for Phospho-STAT:
-
Starve the selected cells and then pre-treat with the compound or comparator.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/TYK2 activation).
-
Lyse the cells and perform Western blotting using antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Quantify the band intensities to determine the inhibition of STAT phosphorylation.
-
-
Cytokine Release Assay:
-
Culture peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Treat the cells with the compound or comparator.
-
Stimulate the cells to produce pro-inflammatory cytokines (e.g., with lipopolysaccharide).
-
Measure the concentration of key cytokines (e.g., IL-6, TNF-α) in the supernatant using an ELISA or a multiplex bead-based assay.
-
Comparative Data Table:
| Compound | CETSA Thermal Shift (°C) (TYK2/JAK1) | pSTAT3 Inhibition EC50 (nM) | IL-6 Release Inhibition EC50 (nM) |
| 2-Methyl-2,7-diazaspiro[4.5]decane Derivative | Experimental Data | Experimental Data | Experimental Data |
| Tofacitinib (Comparator) | Experimental Data | Experimental Data | Experimental Data |
Phase 3: In Vivo Target Validation and Efficacy
The final phase of MoA validation involves demonstrating that the compound engages the target in a living organism and produces the desired therapeutic effect.
Experimental Workflow:
Caption: Workflow for in vivo target validation and efficacy studies.
Detailed Protocols:
-
Animal Model:
-
Utilize a well-established animal model of inflammatory disease, such as the dextran sodium sulfate (DSS)-induced colitis model in mice.[3]
-
Administer the 2-Methyl-2,7-diazaspiro[4.5]decane derivative, comparator, and vehicle to different groups of animals.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at various time points after dosing to determine the pharmacokinetic profile of the compound.
-
At the end of the study, collect tissues (e.g., colon) and measure the levels of pSTAT3 to confirm in vivo target engagement.
-
-
Efficacy Assessment:
-
Monitor disease progression by measuring the Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.
-
At the end of the study, perform histological analysis of the colon to assess inflammation and tissue damage.
-
Comparative Data Table:
| Treatment Group | DAI Score (Day 10) | Colon Length (cm) | Histological Score | Colon pSTAT3 Inhibition (%) |
| Vehicle | Experimental Data | Experimental Data | Experimental Data | 0 |
| 2-Methyl-2,7-diazaspiro[4.5]decane Derivative | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Tofacitinib (Comparator) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion
This guide provides a robust and logical framework for the comprehensive validation of the mechanism of action of 2-Methyl-2,7-diazaspiro[4.5]decane derivatives as dual TYK2/JAK1 inhibitors. By systematically progressing through biochemical, cellular, and in vivo studies, researchers can build a compelling data package that not only elucidates the molecular basis of the compound's activity but also provides a strong foundation for its further development as a potential therapeutic agent. The inclusion of a known comparator at each stage is critical for contextualizing the performance of the novel derivative and making informed decisions about its future trajectory.
References
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, [Link]
-
Target Identification and Validation (Small Molecules). University College London, [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube, [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, [Link]
-
Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, [Link]
Sources
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery [mdpi.com]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride
As laboratory professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride, ensuring the protection of personnel and the environment. The procedures outlined herein are synthesized from established safety data for analogous chemical structures and best practices in hazardous waste management.
Hazard Identification and Risk Assessment
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[1] |
Essential Personal Protective Equipment (PPE)
Based on the risk assessment, the following minimum PPE must be worn when handling this compound, particularly during disposal procedures where the risk of exposure is elevated.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and splashes, preventing serious irritation.[1][3] |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use only in a chemical fume hood or well-ventilated area.[1][2] | To prevent inhalation of dust, which can cause respiratory tract irritation.[1][2] |
Waste Disposal Workflow
The proper disposal of chemical waste is a systematic process. The following diagram illustrates the decision-making and operational workflow for managing waste generated from this compound.
Caption: Workflow for the safe collection, storage, and disposal of chemical waste.
Step-by-Step Disposal Protocols
Adherence to a defined protocol is critical for safety and compliance. Do not dispose of this chemical down the drain or in regular trash.[4][5]
Protocol 4.1: Disposal of Unused or Surplus Solid Compound
-
Container Selection: Use the original container if it is in good condition. If not, select a new, sturdy, well-sealing container compatible with solids.
-
Labeling: Ensure the container is clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals.[4]
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department.[6]
Protocol 4.2: Disposal of Contaminated Solid Waste
This category includes items such as used weighing papers, contaminated gloves, and absorbent pads from minor spills.
-
Collection: Place all contaminated solid waste into a designated, durable plastic bag or a wide-mouth solid waste container.
-
Labeling: Label the bag or container as "HAZARDOUS WASTE" and list the contaminant: "Solid waste contaminated with this compound".
-
Storage: Keep the container sealed and store it in your lab's SAA.
-
Pickup: Consolidate with other solid chemical waste for EHS pickup.
Protocol 4.3: Accidental Spill and Decontamination Procedure
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[1]
-
Don PPE: Wear the full PPE as specified in Section 2.
-
Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an inert absorbent material (e.g., diatomite, universal binders).[1]
-
Absorption: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3]
-
Decontamination: Clean the spill area and any contaminated equipment.
-
Disposal: All cleanup materials (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste according to Protocol 4.2.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Regulatory Framework
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] While this compound is not specifically listed as a P- or U-listed hazardous waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[8] The most prudent course of action is to manage it as a regulated hazardous waste through your institution's EHS program to ensure full compliance.[6][4][9]
References
-
Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Asia Pacific Oncology Pharmacy Community. [Link]
-
Keeping Your Cleanroom Clean: A Four Step Process. Guardian Medical Systems. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Recommended Cleaning Instructions for your Spirometry Device. Vitalograph. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Spirometer Cleaning Instructions. MD Spiro. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Decontamination. Stanford Environmental Health & Safety. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
- 8. epa.gov [epa.gov]
- 9. hsrm.umn.edu [hsrm.umn.edu]
Navigating the Safe Handling of 2-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a commensurate level of safety and handling precision. 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride, a member of the diazaspiroalkane family, presents a specific set of handling requirements that, when properly addressed, ensure both the integrity of the research and the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding for the safe and effective use of this compound.
Understanding the Hazard Profile: A Proactive Approach to Safety
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][3]
The dihydrochloride salt form suggests that the compound is likely a hygroscopic solid. This property increases the risk of aerosolization and necessitates specific handling procedures to minimize dust formation.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE and the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves (powder-free) | Prevents direct skin contact, which can cause irritation.[1][4][5] Powder-free gloves are recommended to avoid contamination of the sample.[5] Gloves should be inspected before use and disposed of properly after handling the compound.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from airborne particles and accidental splashes, which could cause serious irritation.[1][4] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Essential for minimizing the inhalation of fine dust particles, which can cause respiratory tract irritation.[4][5][6] A respirator is particularly important when handling the powder outside of a certified chemical fume hood. |
| Body Protection | Long-sleeved lab coat | Provides a barrier to prevent the compound from coming into contact with clothing and skin.[4] |
| Footwear | Closed-toe shoes | Protects the feet from potential spills. |
Experimental Workflow: From Receipt to Disposal
The following step-by-step workflow is designed to guide the user through the safe handling of this compound at every stage.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Weighing and Aliquoting
-
Controlled Environment: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to control dust and vapor exposure.[2][3]
-
Minimize Dust: Handle the powder carefully to avoid creating dust.[1][7] Use appropriate tools, such as a chemical spatula.
-
Static Control: For larger quantities, consider measures to prevent the build-up of electrostatic charge.[3]
In-Use Handling
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Always wear the prescribed PPE to avoid contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]
Spill Management
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][7] The spill area should then be cleaned with a suitable solvent.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal
-
Waste Collection: All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a designated and properly labeled hazardous waste container.
-
Licensed Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in the regular trash.
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages of safe handling for this compound.
Building a Culture of Safety
The safe handling of this compound is not merely about following a set of rules, but about understanding the principles behind them. By recognizing the potential hazards and implementing the appropriate controls, researchers can confidently and safely incorporate this compound into their discovery workflows. This proactive approach to safety is the cornerstone of scientific integrity and innovation.
References
- Angene Chemical. (2025). Safety Data Sheet for 2,7-Diazaspiro[3.5]nonane dihydrochloride.
- Sigma-Aldrich. (2025).
- CymitQuimica. (2024). Safety Data Sheet for tert-Butyl 1,8-diazaspiro[4.
- NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- Apollo Scientific. (2022). Safety Data Sheet for 2,6-Diazaspiro[3.3]heptane dihydrochloride.
- MedChemExpress. (2025). Safety Data Sheet for 2-Oxa-7-azaspiro[4.5]decane hydrochloride.
- CymitQuimica. (2024). Safety Data Sheet for 1-Azaspiro[4.5]decane hydrochloride.
- Powder Coated Tough. (2018).
- Prismatic Powders. (n.d.).
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. Recommended Powder Coating Equipment and Supplies | Prismatic Powders [prismaticpowders.com]
- 6. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
